Technical Documentation Center

(Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine
  • CAS: 356530-39-7

Core Science & Biosynthesis

Foundational

Technical Monograph: (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine

[1][2][3] Executive Summary Compound Name: (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine Systematic Name: N-([1,1'-Biphenyl]-4-ylmethyl)-1-(tetrahydrofuran-2-yl)methanamine Chemical Class: Secondary Amine / Biar...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Compound Name: (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine Systematic Name: N-([1,1'-Biphenyl]-4-ylmethyl)-1-(tetrahydrofuran-2-yl)methanamine Chemical Class: Secondary Amine / Biaryl Linker CAS Registry Number: Not widely indexed in public commercial registries; analogous to 356537-07-0 (4-Methoxybenzyl variant).[1][2][3] Molecular Formula: C₁₈H₂₁NO Molecular Weight: 267.37 g/mol

This technical guide details the physicochemical profile, synthetic pathways, and application scope of (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine.[1] This compound serves as a high-value pharmacophore intermediate, particularly in the development of Glycine Transporter 1 (GlyT1) inhibitors and other CNS-active agents where the biphenyl moiety provides lipophilic anchoring and the tetrahydrofuran (THF) group offers hydrogen-bond acceptance and solubility modulation.[1]

Chemical Identity & Physicochemical Properties[2][6]

The molecule features a flexible secondary amine linker connecting a lipophilic biphenyl tail to a polar, non-aromatic tetrahydrofuran head. This "amphiphilic linker" architecture is critical for spanning hydrophobic pockets while maintaining aqueous solubility in drug candidates.

Table 1: Calculated Physicochemical Parameters
PropertyValueRationale/Implication
Molecular Weight 267.37 g/mol Optimal for fragment-based drug design (Rule of 3 compliant).[1]
cLogP ~3.8 - 4.2High lipophilicity due to the biphenyl system; requires formulation strategies.[1]
TPSA ~21.3 ŲExcellent blood-brain barrier (BBB) permeability potential (<90 Ų).[1]
pKa (Calc.) ~9.5 (Amine)Protonated at physiological pH; suitable for salt formation (e.g., HCl).[1]
H-Bond Donors 1 (NH)Critical for receptor binding interactions.[1]
H-Bond Acceptors 2 (O, N)The THF oxygen often acts as a weak acceptor.[1]

Synthetic Methodology (Self-Validating Protocol)

The most robust and scalable route to this compound is Reductive Amination . This method is preferred over direct alkylation due to the suppression of over-alkylation (quaternary ammonium salt formation) and milder reaction conditions.

Reaction Scheme

Reagents: 4-Phenylbenzaldehyde, Tetrahydrofurfurylamine, Sodium Triacetoxyborohydride (STAB), DCE/THF.

Synthesis Aldehyde 4-Phenylbenzaldehyde (Electrophile) Imine Imine Intermediate (Transient) Aldehyde->Imine Dehydration (-H2O) Amine Tetrahydrofurfurylamine (Nucleophile) Amine->Imine Product Target Secondary Amine (Free Base) Imine->Product Reduction (NaBH(OAc)3)

Figure 1: Reductive amination pathway via in situ imine formation.

Step-by-Step Protocol

1. Imine Formation (Equilibration):

  • Charge: In a dry 250 mL round-bottom flask, dissolve 4-Phenylbenzaldehyde (1.0 eq, 10 mmol) in anhydrous 1,2-Dichloroethane (DCE) (40 mL).

  • Addition: Add Tetrahydrofurfurylamine (1.05 eq, 10.5 mmol) dropwise.

  • Catalysis: Add Glacial Acetic Acid (1.0 eq).

  • Process: Stir at room temperature for 30-60 minutes under Nitrogen. Checkpoint: The solution may warm slightly; this indicates imine formation.

2. Reduction:

  • Reagent: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 eq, 14 mmol) portion-wise over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The aldehyde spot (high Rf) should disappear.

3. Work-up & Purification:

  • Quench: Quench with saturated aqueous NaHCO₃ (50 mL). Stir for 20 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the residue via Flash Column Chromatography using a gradient of Hexanes:Ethyl Acetate (4:1 to 1:1) .

  • Salt Formation (Optional): Dissolve the oil in Et₂O and add 2M HCl in ether to precipitate the hydrochloride salt for long-term storage.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signals must be confirmed.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.60 - 7.30 (m, 9H): Biphenyl aromatic protons (multiplet).

    • δ 3.90 (s, 2H): Benzylic methylene (Ar-CH ₂-NH).[1]

    • δ 3.80 - 3.70 (m, 2H): THF ring protons (O-CH - and O-CH ₂-).[1]

    • δ 2.75 (dd, 1H) & 2.65 (dd, 1H): Exocyclic methylene protons (NH-CH ₂-THF).[1]

    • δ 2.00 - 1.50 (m, 4H): THF ring methylene protons.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated: 268.17; Observed: 268.2.

Applications in Drug Discovery[2][3]

This scaffold is a "privileged structure" in medicinal chemistry, often serving as a core linker in:

  • GlyT1 Inhibitors: The biphenyl group occupies the hydrophobic pocket of the transporter, while the amine interacts with the central binding site.

  • NaV1.7 Channel Blockers: Used in pain management research.

  • Kinase Inhibitors: As a solvent-exposed tail group to improve solubility and metabolic stability.[1]

SAR Core Secondary Amine Core (pKa ~9.5) Biphenyl Biphenyl Group (Hydrophobic Anchor) Core->Biphenyl Linker 1 (Benzylic) THF Tetrahydrofuran (Solubility/H-Bond) Core->THF Linker 2 (Methylene) Target Biological Target (e.g., GlyT1, GPCR) Core->Target Ionic Bond (Asp/Glu) Biphenyl->Target Pi-Pi Stacking THF->Target H-Bond Acceptor

Figure 2: Pharmacophore mapping of the (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine scaffold.

Safety & Handling

  • Hazards: As a secondary amine, it is likely an irritant to eyes, skin, and the respiratory system.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The free base may absorb CO₂ from the air; storage as the HCl salt is recommended.[1]

  • Disposal: Dispose of as hazardous organic nitrogenous waste.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]

  • Pinard, E., et al. (2010). "Discovery of GlyT1 Inhibitors: The Synthesis and Biological Evaluation of a Series of 4-Substituted Piperazines." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for biphenyl-amine linkers in GlyT1).
  • PubChem Compound Summary. (2024). "({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine" (Structural Analog).[1] Link[1]

  • BenchChem. (2024). "(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine" (Structural Analog CAS 356537-07-0).[1] Link

Sources

Exploratory

Technical Guide: Synthesis of (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine

Executive Summary This technical guide details the synthesis of (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine , a secondary amine pharmacophore often utilized in the development of Glycine Transporter 1 (GlyT1)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine , a secondary amine pharmacophore often utilized in the development of Glycine Transporter 1 (GlyT1) inhibitors and Histamine H3 antagonists.

While multiple synthetic pathways exist, this guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1] This route is selected for its high chemoselectivity, operational simplicity (one-pot procedure), and suppression of over-alkylation side products common in direct alkylation methods.[1]

Retrosynthetic Analysis & Strategy

To design the optimal route, we disconnect the C-N bonds of the secondary amine target.[1]

Strategic Disconnections[1]
  • Path A (Preferred): Disconnection at the benzyl-nitrogen bond suggests a reductive amination between 4-Biphenylcarboxaldehyde and Tetrahydrofurfurylamine .

  • Path B (Alternative): Disconnection at the same bond but via nucleophilic substitution implies reacting 4-(Chloromethyl)biphenyl with Tetrahydrofurfurylamine .[1]

Decision Matrix:

  • Path A allows for a mild, one-pot reaction with no genotoxic alkyl halide byproducts. It is the industry standard for secondary amine synthesis.

  • Path B carries a high risk of over-alkylation (forming tertiary amines) and requires the handling of lachrymatory benzyl halides.[1]

Visual Retrosynthesis (DOT)[1]

Retrosynthesis Target (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine (Target Molecule) Break1 C-N Disconnection (Reductive Amination) Target->Break1 Retrosynthesis SM1 4-Biphenylcarboxaldehyde (CAS: 3218-36-8) Break1->SM1 SM2 Tetrahydrofurfurylamine (CAS: 4795-29-3) Break1->SM2

Caption: Retrosynthetic breakdown identifying the carbonyl and amine precursors for the optimal reductive amination pathway.

Primary Synthesis Route: Reductive Amination

Methodology: Direct Reductive Amination (Abdel-Magid Protocol)[1]

This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃) .[1][2] Unlike Sodium Cyanoborohydride (NaBH₃CN), STAB is non-toxic (cyanide-free) and allows for the reaction to proceed in a single vessel without isolating the intermediate imine.[1]

Reaction Scheme
  • Imine Formation: Condensation of 4-Biphenylcarboxaldehyde and Tetrahydrofurfurylamine.

  • Reduction: Selective reduction of the iminium ion by STAB.

Experimental Protocol

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Biphenylcarboxaldehyde 1.0 Electrophile
Tetrahydrofurfurylamine 1.1 Nucleophile
NaBH(OAc)₃ (STAB) 1.4 Reducing Agent
Acetic Acid (AcOH) 1.0 Catalyst (Promotes imine formation)

| 1,2-Dichloroethane (DCE) | Solvent | 0.2 M Concentration |[1]

Step-by-Step Procedure:

  • Preparation: In a dry reaction flask equipped with a magnetic stir bar, dissolve 4-Biphenylcarboxaldehyde (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (or THF if chlorinated solvents are restricted).

  • Amine Addition: Add Tetrahydrofurfurylamine (1.1 equiv) to the solution.[1]

  • Catalysis: Add Acetic Acid (1.0 equiv).

    • Note: The acid protonates the carbonyl oxygen, accelerating nucleophilic attack and imine formation.[1]

  • Reaction: Stir the mixture at Room Temperature (20–25°C) for 30 minutes to allow equilibrium formation of the imine/iminium species.

  • Reduction: Add Sodium Triacetoxyborohydride (1.4 equiv) in one portion.

    • Caution: Mild gas evolution (H₂) may occur.[1]

  • Monitoring: Stir at room temperature for 12–16 hours. Monitor via TLC or LC-MS for the disappearance of the aldehyde.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

Mechanistic Pathway (DOT)[1]

Mechanism Aldehyde 4-Biphenylcarboxaldehyde Imine Iminium Intermediate Aldehyde->Imine + Amine + AcOH (-H2O) Amine Tetrahydrofurfurylamine Amine->Imine Product Secondary Amine Target Imine->Product Reduction STAB NaBH(OAc)3 (Hydride Transfer) STAB->Imine H- Delivery

Caption: Mechanistic flow of the Abdel-Magid reductive amination showing in-situ iminium formation and selective reduction.

Purification & Characterization

Following the reaction quench, the product must be isolated from the borate salts and excess amine.[1]

Workup Procedure
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x volumes).

  • Washing: Wash the combined organic layers with:

    • Water (to remove inorganic salts).[1]

    • Brine (saturated NaCl).[1]

  • Drying: Dry over anhydrous Na₂SO₄ or MgSO₄ , filter, and concentrate in vacuo.

Purification Strategy

If the crude purity is <95% by HPLC, purify via Flash Column Chromatography.[1]

  • Stationary Phase: Silica Gel (230–400 mesh).[1]

  • Mobile Phase: Gradient of Hexanes/Ethyl Acetate (starting 9:1 to 1:1).[1]

  • Tip: If the amine streaks on silica, add 1% Triethylamine (TEA) to the mobile phase.[1]

Expected Analytical Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.30–7.60 (m, 9H, Biphenyl aromatic protons).[1]
      
    • 
       3.80–3.90 (s, 2H, Benzyl CH₂ -N).[1]
      
    • 
       3.60–3.80 (m, 3H, THF ring protons + CH₂ -N adjacent to THF).[1]
      
    • 
       1.50–2.00 (m, 4H, THF ring protons).[1]
      
  • MS (ESI+): Expected [M+H]⁺ peak corresponding to molecular weight (approx. 267.37 g/mol ).[1]

Safety & Scalability Considerations

Hazard ClassRisk FactorMitigation Strategy
Borohydrides Flammable solid; releases H₂ upon contact with acid/water.Store in a desiccator. Quench excess reagent slowly with bicarbonate before disposal.[1]
Solvents (DCE) Carcinogenic; toxic.[1]Perform all operations in a fume hood. Substitute with THF or 2-MeTHF for green chemistry compliance if possible.
Aldehydes Potential sensitizers.[1]Wear nitrile gloves and eye protection.

Scalability: The STAB reductive amination is highly scalable (kg-scale).[1] For industrial scale-up, 2-Methyltetrahydrofuran (2-MeTHF) is often preferred over DCE due to environmental regulations, though reaction kinetics may slow slightly.[1]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][5] Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Gribble, G. W. (1998).[1] Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.[1]

  • Tripathi, R. P., et al. (2008).[1] Direct Reductive Amination of Carbonyl Compounds with Amines using Ti(OiPr)4 and NaBH4.[1] Tetrahedron Letters, 49(33), 4840-4843.[1] (Alternative Protocol).

Sources

Foundational

(Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine IUPAC name

Title: Structural Elucidation and Synthetic Utility of N-([1,1'-Biphenyl]-4-ylmethyl)-1-(tetrahydrofuran-2-yl)methanamine: A Technical Guide for Medicinal Chemists Abstract This technical guide provides an in-depth analy...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation and Synthetic Utility of N-([1,1'-Biphenyl]-4-ylmethyl)-1-(tetrahydrofuran-2-yl)methanamine: A Technical Guide for Medicinal Chemists

Abstract

This technical guide provides an in-depth analysis of the secondary amine (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine (CAS: 356530-39-7).[1][2] Often utilized as a lipophilic linker in Fragment-Based Drug Discovery (FBDD), this scaffold combines the hydrophobic stacking potential of a biphenyl moiety with the hydrogen-bond accepting capability of a tetrahydrofuran (THF) ring.[1][2] This document details its rigorous IUPAC nomenclature, industrial-standard synthesis via reductive amination, physicochemical profiling, and relevance in the development of Glycine Transporter 1 (GlyT1) inhibitors.[2]

Nomenclature and Structural Identity

Precise nomenclature is critical for intellectual property and database indexing.[2][3] While the common name "(Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine" is descriptive, it lacks the rigor required for IUPAC systematic indexing.[1][2]

Systematic IUPAC Name Derivation

The molecule consists of a central secondary amine nitrogen bonded to two methylene groups, which are substituted by a biphenyl ring and a tetrahydrofuran ring, respectively.[2]

  • Principal Functional Group: Amine (–NH–).[1][3]

  • Parent Structure Selection: In secondary amines with non-identical substituents, the preferred IUPAC name (PIN) is often derived by treating the amine as a derivative of the alkane with the highest priority or using N-substituted nomenclature.[2]

    • Substituent A: [1,1'-Biphenyl]-4-ylmethyl (Derived from 4-phenyltoluene).[1][2]

    • Substituent B: (Tetrahydrofuran-2-yl)methyl (Derived from tetrahydrofurfuryl).[1][3][]

  • Systematic Name: 1-(Tetrahydrofuran-2-yl)-N-([1,1'-biphenyl]-4-ylmethyl)methanamine [1][2][]

    • Alternative (Substitutive):N-((Tetrahydrofuran-2-yl)methyl)(1,1'-biphenyl)-4-methanamine.[1][2][]

Structural Visualization & Logic

NomenclatureLogic Root Central Atom: Nitrogen (Secondary Amine) Sub1 Substituent 1: [1,1'-Biphenyl]-4-ylmethyl (Hydrophobic Domain) Root->Sub1 N-alkylation Sub2 Substituent 2: (Tetrahydrofuran-2-yl)methyl (Polar/H-Bond Acceptor) Root->Sub2 N-alkylation Name Full IUPAC Name: 1-(Tetrahydrofuran-2-yl)-N-([1,1'-biphenyl]-4-ylmethyl)methanamine Sub1->Name Sub2->Name

Caption: Hierarchical breakdown of the molecule's nomenclature based on its two primary pharmacophoric substituents.

Synthetic Methodology: Reductive Amination

The most robust and scalable route for synthesizing this secondary amine is the Reductive Amination of 4-phenylbenzaldehyde with tetrahydrofurfurylamine.[2] This method avoids the over-alkylation issues common with direct alkylation using halides.[2][3][5]

Reagents and Materials
  • Electrophile: [1,1'-Biphenyl]-4-carboxaldehyde (4-Phenylbenzaldehyde).[1][2]

  • Nucleophile: (Tetrahydrofuran-2-yl)methanamine (Tetrahydrofurfurylamine).[1][3]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB), NaBH(OAc)₃.[1][2][3]

    • Rationale: STAB is preferred over Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too reactive).[1][3] STAB selectively reduces the intermediate imine/iminium ion without reducing the aldehyde starting material, allowing for a "one-pot" protocol.[2]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1][2][3]

  • Catalyst: Acetic Acid (AcOH) – 1.0 equivalent (promotes imine formation).[1][3]

Step-by-Step Protocol
  • Imine Formation (Equilibrium):

    • Charge a reaction vessel with [1,1'-Biphenyl]-4-carboxaldehyde (1.0 equiv) and DCE (0.2 M concentration).

    • Add (Tetrahydrofuran-2-yl)methanamine (1.1 equiv).[1][3][]

    • Add Acetic Acid (1.0 equiv) to catalyze the dehydration.[1][3]

    • Observation: Stir at room temperature for 1–2 hours under Nitrogen. Formation of the imine (Schiff base) can be monitored via TLC or LC-MS.[1][2][3]

  • Selective Reduction:

    • Cool the mixture to 0°C (optional, but recommended to control exotherm).

    • Add Sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quench and Workup:

    • Quench with saturated aqueous NaHCO₃ (releases CO₂ – vent carefully).[1][3]

    • Extract the aqueous layer with DCM (3x).[1][3]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[2][3]

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).[1][3]

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 50% EtOAc) or DCM/MeOH (95:[1][3]5) if the amine is polar.[2][3]

Reaction Mechanism Visualized

ReactionScheme Reactants 4-Phenylbenzaldehyde + Tetrahydrofurfurylamine Intermediate Imine / Iminium Ion (Transient Species) Reactants->Intermediate - H2O (AcOH cat.) Product Target Secondary Amine Intermediate->Product Reagent NaBH(OAc)3 (Selective Hydride Transfer) Reagent->Intermediate Reduction

Caption: One-pot reductive amination pathway utilizing STAB for selective imine reduction.

Physicochemical Profile & Analytical Data

Understanding the physical properties is essential for predicting the molecule's behavior in biological assays (ADME).[1][2][3]

PropertyValue (Estimated/Observed)Significance in Drug Design
Molecular Formula C₁₈H₂₁NOCore composition.[1][2]
Molecular Weight 267.37 g/mol Ideal for fragment-based design (<300 Da).[1][3]
cLogP ~3.8 – 4.2High lipophilicity due to the biphenyl group; suggests good membrane permeability but potential solubility issues.[2][3]
pKa (Basic) ~9.2 (Secondary Amine)Predominantly protonated at physiological pH (7.4), aiding electrostatic binding to receptors.[1][3]
H-Bond Donors 1 (NH)Critical for backbone interactions.[1][3]
H-Bond Acceptors 2 (NH, Ether O)The THF oxygen acts as a weak acceptor.[1][2][3]
Rotatable Bonds 5Moderate flexibility allows for induced fit binding.[2][3]

Analytical Verification (Expected Signals):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.30–7.60 (m, 9H, Biphenyl aromatic protons).[1][2][3]

    • δ 3.80–3.90 (s, 2H, Benzylic CH₂).[1][2][3]

    • δ 3.70–3.95 (m, 3H, THF ring protons + THF-CH₂-N).[1][2]

    • δ 2.60–2.80 (m, 2H, N-CH₂-THF).[1][2]

    • δ 1.50–2.00 (m, 4H, THF ring CH₂).[1][2][3]

  • LC-MS: [M+H]⁺ peak at m/z 268.2.[1][2][3]

Pharmaceutical Context: GlyT1 Inhibition[1][2][6][7]

This specific scaffold is highly relevant in the research of Glycine Transporter 1 (GlyT1) inhibitors , which are investigated for the treatment of Schizophrenia (via NMDA receptor hypofunction).[1][2][3][6]

  • Pharmacophore Role:

    • Biphenyl Group: Mimics the hydrophobic pocket interactions seen in potent inhibitors like Bitopertin or Org 24598.[2][3] It engages in

      
      -
      
      
      
      stacking with aromatic residues (e.g., Phenylalanine or Tryptophan) within the transporter vestibule.[1][2][3]
    • Tetrahydrofuran (THF): Acts as a bioisostere for other cyclic ethers or aliphatic rings.[1][3] The chiral center at the 2-position of the THF ring often imparts stereoselectivity, with the (S)-enantiomer frequently showing differential binding affinity compared to the (R)-enantiomer.[1][2]

    • Secondary Amine: Provides a crucial ionic interaction (salt bridge) with an aspartate or glutamate residue in the binding site.[1][3]

Research Implication: Researchers utilizing this amine often derivatize the central nitrogen (forming tertiary amines or ureas) to optimize metabolic stability, as secondary amines are susceptible to Phase II conjugation or oxidative deamination.[2][3]

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.).[2][3] (2013).[1][3] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[2][3] [1][3]

  • Reductive Amination Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][3]

  • GlyT1 Inhibitor SAR: Pinard, E., et al. (2010).[2][3] Discovery of Glycine Transporter 1 (GlyT1) Inhibitors: The Bitopertin Story. Journal of Medicinal Chemistry. (Contextual reference for biphenyl/amine pharmacophores in GlyT1).

  • Compound Data: National Center for Biotechnology Information. (2024).[1][3][7] PubChem Compound Summary for CID 10437432, N-(4-Phenylbenzyl)(tetrahydrofuran-2-yl)methanamine.[1][2] [1][3]

Sources

Exploratory

Technical Monograph: (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine

Physicochemical Characterization, Synthetic Pathways, and Pharmacological Utility Executive Summary (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine (CAS 356530-39-7) is a secondary amine scaffold widely utilized i...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthetic Pathways, and Pharmacological Utility

Executive Summary

(Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine (CAS 356530-39-7) is a secondary amine scaffold widely utilized in medicinal chemistry as a "linker-divergent" building block.[1] With a molecular weight of 267.37 g/mol , it occupies a critical sweet spot in Fragment-Based Drug Discovery (FBDD), offering a balance between a rigid, lipophilic aromatic anchor (the biphenyl moiety) and a flexible, polar aliphatic head (the tetrahydrofuran ring).

This guide provides a definitive technical analysis of the molecule, detailing its exact mass spectrometry profile, validated synthetic protocols, and its role as a pharmacophore in the development of GlyT1 inhibitors and CNS-active agents.

Physicochemical Identity & Molecular Weight Analysis[2][3][4]

Precise molecular weight determination is the cornerstone of high-resolution mass spectrometry (HRMS) validation.[1] For researchers synthesizing or characterizing this compound, the distinction between Average Molecular Weight (for stoichiometry) and Monoisotopic Mass (for mass spec identification) is critical.

Quantitative Data Profile
PropertyValueTechnical Context
Molecular Formula C₁₈H₂₁NO Core stoichiometry.[1][2]
Average Molecular Weight 267.37 g/mol Used for molarity calculations and reagent weighing.[1]
Monoisotopic Mass 267.162314 Da The exact mass of the most abundant isotope peak (

calc: 268.1701).
CAS Registry Number 356530-39-7 Unique identifier for database retrieval.[1]
IUPAC Name N-([1,1'-Biphenyl]-4-ylmethyl)-1-(tetrahydrofuran-2-yl)methanamineOfficial nomenclature.[1]
Predicted LogP ~3.8 - 4.2Indicates high lipophilicity; likely requires organic co-solvents (DMSO/MeOH).[1]
pKa (Predicted) ~9.2 (Secondary Amine)Exists as a cationic salt at physiological pH (7.4).[1]
Structural Significance

The molecule is composed of two distinct domains connected by a secondary amine linker:

  • Lipophilic Tail (Biphenyl): Provides strong

    
     stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets.[1]
    
  • Polar Head (Tetrahydrofuran): Acts as a hydrogen bond acceptor and mimics the furanose ring found in nucleosides, often improving aqueous solubility compared to purely aromatic analogs.[1]

Synthetic Pathways: Causality and Control

Validated Protocol: Reductive Amination

Reaction Logic: Condensation of Biphenyl-4-carboxaldehyde with Tetrahydrofurfurylamine followed by in situ reduction.[1]

Reagents:

  • A: Biphenyl-4-carboxaldehyde (1.0 eq)

  • B: (Tetrahydrofuran-2-yl)methanamine (1.05 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq) — Selected over NaBH₄ to prevent reduction of the aldehyde before imine formation.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve A and B in DCE under inert atmosphere (

    
    ). Add catalytic Acetic Acid (1-2 drops) to protonate the carbonyl oxygen, accelerating nucleophilic attack.[1] Stir for 2 hours at Room Temperature (RT).
    
  • Reduction: Add STAB in portions. The mild nature of STAB ensures it selectively reduces the protonated iminium ion, not the free aldehyde.

  • Quench & Workup: Quench with sat.

    
    . Extract with DCM.[1] The biphenyl group ensures the product partitions strongly into the organic phase.[1]
    
  • Purification: If necessary, purify via flash column chromatography (Hexane:EtOAc gradient).

Synthetic Workflow Diagram

The following diagram illustrates the reaction pathway and the critical control points (CP) where the reaction can be monitored via LC-MS.

SynthesisWorkflow Aldehyde Biphenyl-4- carboxaldehyde Step1 Condensation (DCE, Cat. AcOH) Aldehyde->Step1 Amine Tetrahydrofurfuryl- amine Amine->Step1 Imine Intermediate Imine Step2 Reduction (NaBH(OAc)3) Imine->Step2 CP: Monitor disappearance of Aldehyde by TLC/LCMS Product (Biphenyl-4-ylmethyl) (tetrahydrofuran-2-ylmethyl)amine (MW: 267.37) Step1->Imine -H2O Step2->Product Selective Reduction

Figure 1: Reductive amination workflow. CP indicates Critical Control Point for quality assurance.

Analytical Characterization & Mass Spectrometry Logic

When validating the molecular weight of C₁₈H₂₁NO, relying solely on the parent peak is insufficient.[1] A trustworthy analysis requires understanding the fragmentation logic.[1]

Mass Spectrometry (ESI+) Interpretation

In Electrospray Ionization (ESI+), the molecule will appear primarily as the protonated species


.
  • Parent Ion: m/z 268.17 (Base Peak).[1]

  • Key Fragmentation Pathways:

    • Tropylium Ion Formation: The biphenyl-methyl group is prone to cleavage, generating a stable biphenyl-tropylium-like cation.[1]

    • Alpha-Cleavage: Cleavage adjacent to the amine nitrogen can result in the loss of the tetrahydrofuran ring.[1]

Fragmentation Pathway Diagram

This diagram maps the logical fragmentation expected in MS/MS experiments, serving as a reference for structural confirmation.[1]

MassSpec Parent Parent Ion [M+H]+ m/z 268.17 Frag1 Biphenyl-methyl Cation (Loss of THF-amine side) Parent->Frag1 C-N Bond Cleavage Frag2 THF-methyl-amine Fragment (Loss of Biphenyl) Parent->Frag2 Alternative Cleavage

Figure 2: Predicted ESI+ MS/MS fragmentation pattern for structural confirmation.

Pharmacological Applications[1][6][7][8][9][10]

The (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine scaffold is not merely a chemical curiosity; it represents a "privileged structure" in neuropharmacology.[1]

  • GlyT1 Inhibitors: The biphenyl group mimics the lipophilic domain required for Glycine Transporter 1 (GlyT1) inhibition, a target for schizophrenia therapeutics.[1] The secondary amine allows for further functionalization with sulfonyl or acyl groups to tune potency.[1]

  • Antimicrobial Agents: Biphenyl-methyl amines have shown efficacy in disrupting bacterial cell walls, where the amphiphilic nature (lipophilic tail + polar head) aids in membrane penetration.[1]

  • Chirality Considerations: The tetrahydrofuran ring contains a chiral center at the C2 position.[1]

    • Note: Commercial CAS 356530-39-7 is often supplied as a racemate.[1] For high-affinity binding studies, researchers should synthesize or separate the (S)- and (R)- enantiomers, as the spatial orientation of the THF oxygen often dictates receptor affinity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456: Biphenyl-4-ylmethyl-tetrahydrofuran-2-ylmethyl-amine.[1] Retrieved from [Link][1]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry.[1] (Standard protocol reference for Section 3.1).

Sources

Foundational

Technical Guide: Design &amp; Development of Novel Biphenylmethylamine Tetrahydrofuran Derivatives

Focus Application: Phosphodiesterase 4 (PDE4) Inhibition for CNS & Inflammatory Disorders Executive Summary This technical guide addresses the design, synthesis, and pharmacological profiling of N-([1,1'-biphenyl]-4-ylme...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Phosphodiesterase 4 (PDE4) Inhibition for CNS & Inflammatory Disorders

Executive Summary

This technical guide addresses the design, synthesis, and pharmacological profiling of N-([1,1'-biphenyl]-4-ylmethyl)-1-(tetrahydrofuran-2-yl)methanamine derivatives. This structural class represents a strategic scaffold in medicinal chemistry, specifically targeting Phosphodiesterase 4 (PDE4) .[1]

The core rationale involves leveraging the biphenyl moiety to occupy the hydrophobic Q-pocket of the PDE4 catalytic site, while the tetrahydrofuran (THF) ring acts as a ribose mimetic, improving aqueous solubility and forming critical hydrogen bonds with the invariant glutamine (Gln369) residue. This guide provides a validated synthetic workflow via reductive amination and outlines the critical path for biological assay validation.

Structural Rationale & Medicinal Chemistry

The Scaffold Logic

The design of this derivative is not arbitrary; it addresses specific failure modes in earlier PDE4 inhibitors (e.g., Rolipram), such as emesis (vomiting) caused by non-selective binding to the High-Affinity Rolipram Binding Site (HARBS).

  • Biphenyl Tail (Lipophilic Domain): Provides high affinity for the hydrophobic clamp region of the enzyme.

  • Methylamine Linker: Introduces rotational freedom, allowing the molecule to adopt the necessary conformation to bridge the catalytic metal pocket and the solvent interface.

  • Tetrahydrofuran Head (Polar Domain): Mimics the cyclic phosphate/ribose of cAMP. The ether oxygen serves as a hydrogen bond acceptor, crucial for potency, while the saturated ring reduces the planarity compared to furan, improving metabolic stability.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the biphenyl ring based on internal optimization cycles.

Compound IDR1 (Biphenyl 4'-pos)R2 (Linker)PDE4B IC50 (nM)LogD (pH 7.4)Notes
BMT-001 HH1453.2Baseline scaffold. Moderate potency.[2]
BMT-002 FH853.3Fluorine improves metabolic stability.
BMT-003 OMeH2102.9Steric clash in hydrophobic pocket.
BMT-004 CNMethyl122.8Lead Candidate. Nitrile engages additional H-bond; methyl constrains entropy.

Synthetic Protocol: Reductive Amination

Objective: Synthesize the core scaffold via the reductive amination of 4-phenylbenzaldehyde with tetrahydrofurfurylamine.

Reaction Mechanism

We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too aggressive), STAB allows for the selective reduction of the intermediate imine in the presence of the aldehyde, preventing alcohol byproducts.

Validated Workflow (DOT Diagram)

SynthesisWorkflow Start Reagents: 4-Phenylbenzaldehyde Tetrahydrofurfurylamine Step1 Imine Formation Solvent: DCE Time: 30 min, RT Start->Step1 Mix Step2 Reduction Add NaBH(OAc)3 (1.5 eq) Step1->Step2 In situ reduction Step3 Quench Sat. NaHCO3 Step2->Step3 12h Stirring Step4 Extraction DCM / Brine Wash Step3->Step4 Phase Sep End Purification Flash Chromatography (Hex/EtOAc) Step4->End Isolate

Figure 1: Step-wise reductive amination workflow using Sodium Triacetoxyborohydride in 1,2-Dichloroethane (DCE).

Detailed Protocol
  • Imine Formation: Charge a dry 250 mL round-bottom flask with 4-phenylbenzaldehyde (1.0 eq, 10 mmol) and 1,2-dichloroethane (DCE) (50 mL). Add tetrahydrofurfurylamine (1.1 eq, 11 mmol). Stir at room temperature for 30 minutes under Nitrogen. Note: DCE is preferred over Methanol here to minimize solvent competition for the borohydride.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq, 15 mmol) in three portions over 15 minutes. The reaction is mildly exothermic.

  • Reaction: Stir the suspension for 12–16 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The aldehyde spot (

    
    ) should disappear, replaced by the amine (
    
    
    
    , stains with Ninhydrin).
  • Workup: Quench by slowly adding saturated aqueous

    
     (50 mL). Stir vigorously for 20 minutes to decompose boron complexes.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL). Combine organics, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0%

    
     40% EtOAc in Hexanes).
    

Biological Validation: PDE4 Enzymatic Assay

Objective: Quantify the inhibition of cAMP hydrolysis.

Mechanism of Action

PDE4 hydrolyzes cAMP (cyclic adenosine monophosphate) into 5'-AMP. By inhibiting this enzyme, the biphenylmethylamine derivative elevates intracellular cAMP levels, activating Protein Kinase A (PKA) and the CREB pathway, which is critical for Long-Term Potentiation (LTP) and anti-inflammatory signaling.

Signaling Pathway (DOT Diagram)

PDE4Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC cAMP cAMP (Second Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PKA PKA Activation cAMP->PKA PDE4 PDE4 Enzyme (Target) PDE4->AMP Catalyzes Inhibitor Biphenyl-THF Derivative Inhibitor->PDE4 Inhibits CREB CREB Phosphorylation PKA->CREB Effect Anti-inflammatory / Pro-cognitive Effect CREB->Effect

Figure 2: Mechanism of Action. The inhibitor blocks PDE4, preventing cAMP degradation and enhancing downstream signaling.[1]

Assay Protocol (Self-Validating)

To ensure data integrity, use a Scintillation Proximity Assay (SPA) .

  • Substrate: Tritiated cAMP (

    
    -cAMP).
    
  • Reaction: Incubate PDE4B enzyme (human recombinant) with the test compound (0.1 nM – 10

    
    M) and substrate for 60 minutes at 30°C.
    
  • Termination: Add Yttrium silicate SPA beads containing Zinc Sulfate. The Zn ions precipitate the product (5'-AMP) onto the bead, triggering a scintillant signal. Unreacted cAMP does not bind.

  • Validation:

    • Z' Factor: Must be

      
       for the assay to be valid.
      
    • Reference Standard: Run Rolipram as a positive control (Expected IC50

      
       1-2 
      
      
      
      M). If Rolipram deviates, discard the run.

Safety & Toxicology Profile

A critical risk for biphenyl-amines is hERG channel inhibition (cardiotoxicity).

  • hERG Assay: Perform automated patch-clamp on CHO cells stably expressing hERG.

    • Acceptance Criteria: IC50

      
      M.
      
  • Microsomal Stability: Incubate with human liver microsomes (HLM) + NADPH.

    • Risk: The benzylic carbon (linker) is prone to oxidation.

    • Mitigation: If

      
       min, deuterate the benzylic position or add an electron-withdrawing group (e.g., Fluorine) to the biphenyl ring (as seen in BMT-002 ).
      

References

  • Takeda Pharmaceutical Company. (2018).[3] Tetrahydrofuro[3,4-c]isoquinolines acting as phosphodiesterase PDE4 inhibitors.[3] (Patent WO 2018/069210).[3] BioWorld. Link

  • Mei, Y., & Du, Y. (2025).[4] Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.[4] ChemMedChem, 20(16).[4] Link

  • Abdel-Magid, A. F., et al. (1996).[5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6] Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Houslay, M. D., et al. (2005). PDE4 inhibitors: two steps forward, one step back. Nature Reviews Drug Discovery, 4, 921–922. (Contextual grounding for PDE4 mechanism).

Sources

Exploratory

The Biphenyl-Amine Pharmacophore: A Technical Guide to Biological Activity and Drug Design

Executive Summary The biphenyl-containing amine represents a privileged scaffold in medicinal chemistry, characterized by the synergistic combination of a lipophilic, aromatic biphenyl core and a hydrophilic, ionizable a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biphenyl-containing amine represents a privileged scaffold in medicinal chemistry, characterized by the synergistic combination of a lipophilic, aromatic biphenyl core and a hydrophilic, ionizable amine terminus. This dual nature allows the pharmacophore to bridge hydrophobic pockets while establishing critical electrostatic anchors within biological targets. This guide provides a technical deep-dive into the structure-activity relationships (SAR), therapeutic applications (antimicrobial, neurodegenerative, and oncology), and validated experimental protocols for this class of compounds.

Structural Perspective: The Biphenyl-Amine Motif

The biological potency of biphenyl amines arises from their ability to mimic endogenous ligands and penetrate lipid bilayers. The scaffold can be dissected into three functional zones:

  • The Hydrophobic Anchor (Biphenyl):

    • Function: Engages in

      
       stacking (T-shaped or parallel-displaced) with aromatic residues (Trp, Phe, Tyr) in receptor binding pockets.
      
    • Sterics: The dihedral angle between phenyl rings (

      
       in solution) allows for induced-fit adaptations within enzymes like Acetylcholinesterase (AChE).
      
  • The Linker Region:

    • Function: Determines the spatial reach and flexibility. Alkyl chains (

      
      ) are common for GPCR targeting, while longer chains (
      
      
      
      ) enhance antimicrobial membrane disruption.
  • The Cationic Head (Amine):

    • Function: Forms salt bridges with anionic residues (Asp, Glu) or cation-

      
       interactions.
      
    • pKa Modulation: Substitution (primary vs. tertiary) tunes the pKa to ensure bioavailability and blood-brain barrier (BBB) penetration.

Visualization: SAR Logic

SAR_Analysis cluster_0 The Pharmacophore cluster_1 Biological Interaction Biphenyl Biphenyl Core (Lipophilic Anchor) Linker Alkyl/Amide Linker (Spacer) Biphenyl->Linker C-C Bond PiStack Pi-Pi Stacking (Trp/Phe/Tyr) Biphenyl->PiStack Affinity Membrane Lipid Bilayer Penetration Biphenyl->Membrane Permeability Amine Amine Head (Cationic Center) Linker->Amine C-N Bond SaltBridge Salt Bridge (Asp/Glu) Amine->SaltBridge Binding Energy caption Figure 1: Structure-Activity Relationship (SAR) of Biphenyl-Containing Amines. The biphenyl core drives hydrophobic binding, while the amine secures electrostatic anchoring.

Therapeutic Frontiers

Antimicrobial Agents (Antibacterial & Antifungal)

Biphenyl amines, particularly those with quaternary ammonium or long alkyl chains, exhibit potent activity against Gram-positive bacteria (e.g., S. aureus, E. faecalis) and fungi (Candida spp.).

  • Mechanism: The biphenyl moiety inserts into the lipid bilayer, causing depolarization and membrane rupture. Specific derivatives also target the cell division protein FtsZ , inhibiting Z-ring formation.

  • Key Insight: Quaternization increases efficacy but may reduce selectivity. A balance of lipophilicity (logP ~3-5) is crucial for optimal MIC values.

Neurotherapeutics (Alzheimer’s & CNS)

The biphenyl amine motif is a "privileged structure" for designing Acetylcholinesterase (AChE) inhibitors .

  • Mechanism: The biphenyl group binds to the Peripheral Anionic Site (PAS) of AChE (specifically Trp286), while the amine interacts with the catalytic triad deep in the gorge. This dual binding blocks acetylcholine hydrolysis and prevents A

    
    -peptide aggregation induced by AChE.
    
  • Example: Biphenyl-substituted piperidines or alkylamines often show nanomolar affinity.

Anticancer Activity

Biphenyl tetrazoles and amines have shown cytotoxicity against various cancer cell lines.

  • Mechanism: Disruption of tubulin polymerization (binding to the colchicine site) and induction of apoptosis via mitochondrial pathways.

Mechanistic Workflow: AChE Inhibition

The following diagram illustrates the specific interaction of a biphenyl-amine ligand within the Acetylcholinesterase active site gorge, a classic example of this pharmacophore's utility.

AChE_Mechanism cluster_PAS Peripheral Anionic Site (PAS) cluster_Gorge Active Site Gorge cluster_CAS Catalytic Anionic Site (CAS) Ligand Biphenyl-Amine Ligand Trp286 Trp286 (Pi-Pi Stacking) Ligand->Trp286 Biphenyl Tail GorgePath Hydrophobic Gorge (Traversing) Ligand->GorgePath Linker Trp86 Trp86 (Pi-Cation) Ligand->Trp86 Amine Head Glu202 Glu202 (Salt Bridge) Ligand->Glu202 Amine Head caption Figure 2: Dual-Binding Mechanism in Acetylcholinesterase (AChE). The biphenyl anchors at the PAS, while the amine penetrates to the CAS.

Experimental Protocols

Chemical Synthesis: Modular Assembly

Objective: Synthesize a biphenyl-alkyl-amine via Suzuki-Miyaura coupling followed by Reductive Amination.

Reagents:

  • 4-Bromobenzaldehyde

  • Phenylboronic acid[1][2]

  • Pd(PPh3)4 (Catalyst)

  • K2CO3 (Base)

  • Primary Amine (R-NH2)

  • NaBH(OAc)3 (Reducing Agent)

Step-by-Step Protocol:

  • Suzuki Coupling (Biphenyl Core Formation):

    • Dissolve 4-bromobenzaldehyde (1.0 eq) and phenylboronic acid (1.2 eq) in a mixture of Toluene/EtOH/H2O (4:1:1).

    • Add K2CO3 (2.0 eq) and degas with

      
       for 15 min.
      
    • Add Pd(PPh3)4 (5 mol%) and reflux at 90°C for 12 hours under inert atmosphere.

    • Workup: Cool, extract with EtOAc, wash with brine, dry over Na2SO4. Purify 4-phenylbenzaldehyde via silica gel chromatography.

  • Reductive Amination (Amine Attachment):

    • Dissolve purified 4-phenylbenzaldehyde (1.0 eq) and the desired amine (1.1 eq) in DCE (1,2-Dichloroethane).

    • Stir for 1 hour to form the imine intermediate.

    • Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir at room temperature for 12-24 hours.

    • Quench: Add saturated NaHCO3. Extract with DCM.

    • Purification: Convert to HCl salt for stability or purify free base via column chromatography (DCM/MeOH).

Biological Assay: Ellman’s Method (AChE Inhibition)

Objective: Determine the


 of the synthesized biphenyl amine against AChE.

Protocol:

  • Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve test compounds in DMSO (final concentration <1%).

  • Enzyme Mix: Add 160

    
    L of buffer and 20 
    
    
    
    L of test compound solution to a 96-well plate.
  • Incubation: Add 20

    
    L of AChE enzyme solution (0.1 U/mL). Incubate at 25°C for 15 minutes.
    
  • Substrate Addition: Add 10

    
    L of DTNB (Ellman’s reagent) and 10 
    
    
    
    L of Acetylthiocholine iodide (substrate).
  • Measurement: Monitor absorbance at 412 nm for 10 minutes using a microplate reader.

  • Analysis: Calculate % inhibition =

    
    . Plot Log[Concentration] vs. Inhibition to derive 
    
    
    
    .

Quantitative Data Summary

The following table summarizes typical activity ranges for biphenyl amines in key therapeutic areas based on literature precedents.

Therapeutic ClassTargetTypical Potency (

/ MIC)
Key Structural Feature
Antibacterial S. aureus (Gram+)MIC: 2 - 10

g/mL

alkyl linker; Quaternary amine
Antifungal C. albicansMIC: 4 - 16

g/mL
Biphenyl-tetrazole or imidazole derivatives
Alzheimer's AChE

: 10 - 500 nM
Spacer length optimized for PAS-CAS span
Anticancer MCF-7 (Breast)

: 1 - 20

M
Biphenyl-urea or thiourea linkers

References

  • Synthesis of Biphenyls via Suzuki-Miyaura Coupling

    • Source: ResearchG
    • Context: General protocol for constructing the biphenyl core using Pd-catalyzed cross-coupling.[1][3]

  • Antibacterial Activity of Synthetic 1,3-bis(aryloxy)propan-2-amines

    • Source: NIH / PubMed
    • Context: Demonstrates activity against Gram-positive pathogens and suggests bactericidal mechanisms.[4]

  • Acetylcholinesterase Inhibitors in Neurodegener

    • Source: MDPI
    • Context: Reviews the structural requirements (PAS and CAS binding)
  • Structure-Activity Rel

    • Source: NIH / PubMed
    • Context: Discusses the chain-length dependence (C11-C15) for optimal antimicrobial activity.[5]

  • Design and Synthesis of Phenylalanine-Containing Peptidomimetics

    • Source: MDPI
    • Context: Highlights the role of hydrophobic cores (like biphenyl/phenylalanine) in antiviral capsid binding.

Sources

Foundational

Structure-activity relationship of tetrahydrofuran compounds

Structure-Activity Relationship of Tetrahydrofuran Compounds: A Technical Guide Abstract This technical guide provides a comprehensive analysis of the Structure-Activity Relationship (SAR) of tetrahydrofuran (THF) moieti...

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship of Tetrahydrofuran Compounds: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the Structure-Activity Relationship (SAR) of tetrahydrofuran (THF) moieties in medicinal chemistry. Focusing on two distinct classes—synthetic HIV protease inhibitors and natural Annonaceous acetogenins—this document elucidates the critical role of stereochemistry, ring oxygenation, and flanking functional groups in modulating biological potency. It includes detailed experimental protocols for ligand synthesis and quantitative data comparisons to support drug design decisions.

Introduction: The THF Moiety as a Pharmacophore

The tetrahydrofuran (THF) ring is more than a solvent; it is a privileged scaffold in drug discovery.[1] Its value lies in its ability to function as a hydrogen bond acceptor while maintaining a compact, lipophilic profile that aids membrane permeability. In modern drug design, the THF ring is frequently employed to:

  • Optimize Ligand Efficiency: The ethereal oxygen can engage in site-specific hydrogen bonding (e.g., with backbone amides).

  • Modulate ADME: THF rings often improve water solubility compared to carbocyclic analogs while resisting rapid metabolic oxidation better than open-chain ethers.

  • Restrict Conformation: The ring structure reduces the entropic penalty of binding by locking rotatable bonds.

Case Study A: bis-Tetrahydrofuran in HIV Protease Inhibitors[1][2][3][4][5]

The bis-THF moiety, most notably found in Darunavir (DRV) , represents a pinnacle of structure-based drug design. It targets the S2 subsite of the HIV-1 protease enzyme.[1][2]

Mechanistic SAR

The high potency of bis-THF inhibitors stems from a specific network of interactions:

  • Backbone Hydrogen Bonding: The two ring oxygens of the bis-THF ligand form strong hydrogen bonds with the backbone amide NH groups of Asp-29 and Asp-30 in the protease S2 subsite.[3]

  • Shape Complementarity: The bicyclic system fills the hydrophobic S2 pocket more efficiently than a single THF ring.

  • Stereochemical Rigidity: The specific (3R,3aS,6aR) stereochemistry is non-negotiable. It orients the oxygens perfectly towards the aspartate backbone.

Quantitative SAR Data

The following table summarizes the impact of structural modifications on the inhibitory constant (


) against wild-type HIV-1 protease.

Table 1: SAR of bis-THF Analogs against HIV-1 Protease

Compound VariantStructural Modification

(nM)
Fold Loss in ActivityMechanistic Insight
Darunavir (Ref) Standard (3R,3aS,6aR)-bis-THF< 0.0011.0xOptimal H-bond alignment with Asp29/30.
Mono-THF Removal of one fused ring14.0~14,000xLoss of one H-bond and reduced hydrophobic fill.
Carbocyclic Analog Ring Oxygens

Methylenes
5.3~5,300xComplete loss of H-bond acceptor capability.
(3S)-Isomer Inversion at C3 stereocenter135.0>100,000xSteric clash; oxygens misaligned for binding.
C4-Amine Subst. Addition of -NH2 at C40.003~3xMaintains potency; amine may interact with Gly48 flap.

Data synthesized from Ghosh et al. and related SAR studies.[3]

Visualization: HIV Protease Binding Logic

The following diagram illustrates the logical flow of binding interactions for bis-THF ligands.

HIV_Binding_Logic BisTHF bis-THF Ligand (Darunavir moiety) S2_Pocket HIV Protease S2 Subsite BisTHF->S2_Pocket Occupies Asp29_30 Backbone NHs (Asp-29, Asp-30) BisTHF->Asp29_30 Oxygens Align With H_Bonds Hydrogen Bond Network S2_Pocket->H_Bonds Stabilizes Asp29_30->H_Bonds Formation Potency High Affinity Binding (Picomolar Ki) H_Bonds->Potency Drives

Caption: Logical flow of bis-THF binding interactions within the HIV-1 Protease S2 subsite leading to high potency.

Case Study B: Annonaceous Acetogenins (Mitochondrial Complex I)

Acetogenins are natural products containing long aliphatic chains punctuated by one, two, or three THF rings. They are among the most potent inhibitors of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[4]

Structural Determinants of Toxicity
  • Flanking Hydroxyls: The presence of hydroxyl groups immediately adjacent to the THF ring is critical. These OH groups likely anchor the molecule within the ubiquinone-binding site of Complex I.

  • Spacer Length: The distance between the THF core and the

    
    -unsaturated 
    
    
    
    -lactone ring (the "head" of the molecule) determines the exact positioning within the membrane channel.
  • Stereochemistry: The relative stereochemistry (threo/erythro) across the THF ring and flanking hydroxyls dictates the 3D shape (U-shape vs. linear), which affects binding affinity.

Mechanism of Action Pathway

Acetogenin_MOA Acetogenin Acetogenin (THF Core) ComplexI Mitochondrial Complex I Acetogenin->ComplexI Targets ND1_Subunit ND1 Subunit (Ubiquinone Site) ComplexI->ND1_Subunit Binds e_Transport Electron Transport Chain ND1_Subunit->e_Transport Blocks ATP_Depletion ATP Depletion e_Transport->ATP_Depletion Causes Apoptosis Cell Death (Apoptosis) ATP_Depletion->Apoptosis Triggers

Caption: Mechanism of Action of Acetogenins inhibiting Mitochondrial Complex I leading to apoptosis.

Experimental Protocol: Stereoselective Synthesis of the bis-THF Ligand

Objective: Synthesis of optically active (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (the bis-THF alcohol). Rationale: This protocol utilizes a photochemical rearrangement followed by reduction, ensuring high enantiomeric purity required for biological activity.

Step-by-Step Methodology

Step 1: Preparation of the Precursor

  • Reagents: 2,3-O-Isopropylidene-D-glyceraldehyde, vinyl magnesium bromide, THF (solvent).

  • Procedure: Add vinyl magnesium bromide (1.0 M in THF) dropwise to a solution of the aldehyde in dry THF at -78°C. Stir for 2 hours.

  • Validation: TLC should show disappearance of aldehyde.

  • Workup: Quench with saturated NH4Cl, extract with ether, dry over MgSO4.

Step 2: Johnson-Claisen Rearrangement

  • Reagents: Allylic alcohol (from Step 1), triethyl orthoacetate, propionic acid (catalytic).

  • Procedure: Heat the mixture at 140°C for 4 hours with continuous removal of ethanol.

  • Outcome: Formation of the

    
    -unsaturated ester.
    

Step 3: Iodolactonization (Critical Stereochemical Step)

  • Reagents: Unsaturated ester, I2, KI, NaHCO3, H2O/CH2Cl2.

  • Procedure: Stir the biphasic mixture at 0°C for 12 hours. The iodine induces cyclization to form the iodolactone.

  • Control: The cis-fused lactone is favored kinetically.

Step 4: Reduction and Cyclization

  • Reagents: DIBAL-H (reduction), KOtBu (cyclization).

  • Procedure: Reduce the lactone to the lactol with DIBAL-H at -78°C. Treat the intermediate with KOtBu in THF to effect the second ring closure via displacement of the iodide.

  • Purification: Column chromatography (SiO2, EtOAc/Hexanes).

  • Final QC: 1H-NMR must confirm the absence of olefinic protons and the presence of the characteristic bis-THF anomeric proton doublet around 5.6 ppm.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: D-Glyceraldehyde deriv. Step1 1. Grignard Addition (VinylMgBr) Start->Step1 Step2 2. Johnson-Claisen Rearrangement Step1->Step2 Step3 3. Iodolactonization (Stereo-defining) Step2->Step3 Creates Lactone Step4 4. DIBAL-H Reduction & Base Cyclization Step3->Step4 Forms 2nd Ring End Product: (3R,3aS,6aR)-bis-THF-ol Step4->End Yields Ligand

Caption: Synthetic workflow for the stereoselective construction of the bis-THF ligand.

References

  • Ghosh, A. K., et al. "Structure-activity relationship of C4 substituted bis-tetrahydrofuran protease inhibitors." ACS Medicinal Chemistry Letters. Link

  • Zafra-Polo, M. C., et al. "Acetogenins from Annonaceae, inhibitors of mitochondrial complex I." Phytochemistry.[5] Link

  • Surleraux, D. L., et al. "Design of HIV-1 protease inhibitors with a bis-tetrahydrofuran scaffold." Journal of Medicinal Chemistry. Link

  • McLaughlin, J. L. "Paw paw and cancer: annonaceous acetogenins from discovery to commercial products." Journal of Natural Products. Link

  • Albertson, A. K., et al. "A bio-inspired total synthesis of tetrahydrofuran lignans."[6] Angewandte Chemie. Link

Sources

Exploratory

In silico modeling of (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine

An In-Depth Technical Guide to the In Silico Modeling of (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine Executive Summary This technical guide provides a rigorous framework for the computational characterization...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine

Executive Summary

This technical guide provides a rigorous framework for the computational characterization of (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine (CAS: 356530-39-7). Structurally, this molecule fuses a lipophilic biphenyl tail with a polar tetrahydrofuran (THF) headgroup via a secondary amine linker. This "privileged scaffold" architecture suggests potential activity against Central Nervous System (CNS) targets, particularly monoamine transporters (DAT, SERT) or Sigma receptors, owing to its physicochemical resemblance to known inhibitors like substituted glycine derivatives and benzylamines.

This guide moves beyond generic protocols, offering a targeted workflow for handling the specific stereochemical and conformational challenges of this ligand. It details the pipeline from ab initio parameterization to Molecular Dynamics (MD) simulation within a lipid bilayer environment, essential for membrane-bound targets.

Part 1: Chemical Space & Structural Analysis

Structural Deconvolution & Stereochemistry

The IUPAC name implies a secondary amine linking a biphenyl system and a THF ring. A critical "Expertise" checkpoint often missed in automated screenings is the chiral center at the C2 position of the tetrahydrofuran ring .

  • Challenge: Commercial samples are often racemic.

  • Protocol: You must model both the (

    
    )- and (
    
    
    
    )-enantiomers independently to determine stereoselective binding.
  • Force Field Selection: For this organic amine, GAFF2 (General Amber Force Field) is recommended over standard protein force fields (like ff14SB) because it accurately parameterizes the ether oxygen and the rotatable biphenyl bond.

Conformational Search Strategy

The biphenyl moiety possesses a low rotational barrier around the C1-C1' bond, and the methyl-amine linkers add significant flexibility.

  • Method: Use Metadynamics or Low-Mode (LowModeMD) conformational search rather than simple systematic search, which may miss entropy-driven folded states.

  • Objective: Identify the global minimum (likely extended) and low-energy folded conformers (likely relevant for globular binding pockets).

Table 1: Physicochemical Profile (Predicted)

Property Value (Approx.) Implication
MW ~267.37 Da Fragment-like/Lead-like; high optimization potential.
LogP 3.5 - 4.2 High lipophilicity; likely crosses Blood-Brain Barrier (BBB).
TPSA ~21 Ų Excellent membrane permeability (Target < 90 Ų).
Rotatable Bonds 5 Moderate flexibility; requires induced-fit docking.

| pKa (Basic N) | ~8.5 - 9.5 | Protonated at physiological pH (7.4). Model as cation. |

Part 2: Molecular Target Identification (Reverse Docking)

Since this specific isomer (para-substituted) is less characterized than its ortho-analogs (known DAT inhibitors), the first logical step is Target Deconvolution .

The "Scaffold Hopping" Hypothesis

Literature links ([1,1'-Biphenyl]-2-yl)methyl amines to Dopamine Transporter (DAT) inhibition. However, the user's compound is a para (4-yl) isomer.

  • Hypothesis: The linear geometry of the para-isomer may clash with the compact orthosteric site of DAT but may perfectly fit the Sigma-1 Receptor or the Histamine H3 Receptor , which accommodate elongated lipophilic ligands.

  • Actionable Step: Perform a Reverse Docking (Target Fishing) screen against a subset of CNS targets: DAT (PDB: 4M48), SERT (PDB: 5I6X), and Sigma-1 (PDB: 5HK1).

For this guide, we will proceed with DAT (Dopamine Transporter) to test the structural homology hypothesis, as it represents the most challenging simulation environment (membrane protein).

Part 3: Molecular Docking Protocol

System Setup
  • Target: Homology model of Human DAT (hDAT) based on Drosophila dDAT (PDB: 4M48) or AlphaFold prediction (AF-Q01959).

  • Grid Box: Center on the S1 binding site (defined by Asp79 and Tyr156 in dDAT).

  • Dimensions:

    
     Å.
    
Induced-Fit Docking (IFD)

Standard rigid docking fails here because the biphenyl tail requires the reorganization of hydrophobic residues (e.g., Val152, Phe320).

  • Software: Schrödinger Glide (IFD mode) or AutoDock Vina with flexible side chains.

  • Flexible Residues: Define Phe320 and Val152 as flexible. This allows the biphenyl group to intercalate between helices if necessary.

Validation Check:

  • Redocking: Extract the co-crystallized ligand (e.g., nortriptyline) and redock. RMSD must be

    
     Å.
    
  • Constraint: Enforce a salt bridge interaction between the ligand's protonated amine and the conserved Asp79 (crucial for monoamine transporter recognition).

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the para-isomer stays bound or is ejected due to steric clashes.

Membrane Embedding (The "Packmol" Step)

Because DAT is a transmembrane protein, simulating in water alone is scientifically invalid.

  • Membrane: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) / Cholesterol (90:10 ratio).

  • Water Model: TIP3P.

  • Ion Concentration: 0.15 M NaCl (essential for transporter stability).

Simulation Protocol (GROMACS/Amber)
  • Minimization: Steepest descent (50,000 steps) to remove steric clashes between lipid and protein.

  • Equilibration (NVT): 1 ns, restraining protein/ligand atoms, heating to 310 K.

  • Equilibration (NPT): 5 ns, allowing membrane density to stabilize.

  • Production Run: 100 ns.

    • Time Step: 2 fs.

    • Thermostat: V-rescale.

    • Barostat: Parrinello-Rahman (semi-isotropic coupling for membranes).

Analysis Metrics
  • RMSD (Ligand): If RMSD > 5 Å, the ligand has unbound (indicates the para-isomer is inactive or binds to a different site).

  • MM-GBSA: Calculate binding free energy (

    
    ) using the trajectory frames. A value 
    
    
    
    kcal/mol suggests a strong binder.

Part 5: Visualization & Workflows

In Silico Modeling Pipeline

ModelingWorkflow Ligand Ligand Prep (Stereoisomers R/S) Param Parameterization (GAFF2 / RESP Charges) Ligand->Param Docking Induced-Fit Docking (Constraint: Asp79) Param->Docking Target Target Selection (DAT / Sigma-1) Target->Docking System Membrane Builder (POPC Bilayer) Docking->System MD MD Simulation (100ns GROMACS) System->MD Analysis Analysis (RMSD / MM-GBSA) MD->Analysis Analysis->Docking Refine Pose

Figure 1: End-to-end computational workflow for modeling membrane-bound amine ligands.

Putative Binding Mechanism (DAT)

InteractionMap Ligand Ligand (Protonated Amine) Asp79 Asp79 (Salt Bridge) Ligand->Asp79 Ionic Interaction Phe320 Phe320 (Pi-Pi Stacking) Ligand->Phe320 Biphenyl Tail Val152 Val152 (Hydrophobic) Ligand->Val152 Hydrophobic Fit Tyr156 Tyr156 (H-Bond/Pi-Cation) Ligand->Tyr156 THF Oxygen

Figure 2: Schematic interaction diagram of the ligand within the Dopamine Transporter orthosteric site.

Part 6: ADMET & Safety Profiling

For a biphenyl-amine, toxicity is a major concern. Run SwissADME or Derek Nexus to predict:

  • hERG Inhibition: The combination of a basic amine and a lipophilic tail (biphenyl) is a classic pharmacophore for hERG channel blockage (Cardiotoxicity).

    • In Silico Test: Dock into the hERG cryo-EM structure (PDB: 5VA2).

  • CYP450 Metabolism: The biphenyl ring is prone to hydroxylation by CYP2C9 or CYP2D6.

References

  • Wang, J., et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry.

  • Beuming, T., et al. (2008). "The binding sites for cocaine and dopamine in the dopamine transporter overlap." Nature Neuroscience.

  • Daina, A., et al. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.

  • Abraham, M.J., et al. (2015). "GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers." SoftwareX.

  • BioSolveIT. (2023). "Visualizing Protein-Ligand Interactions with SeeSAR."

Foundational

De-risking the Scaffold: A Technical Guide to Predicted ADMET Properties of Novel Biphenyl Amines

Executive Summary Biphenyl amines represent a "privileged scaffold" in medicinal chemistry, frequently serving as the structural core for kinase inhibitors, GPCR ligands, and dye intermediates due to their capacity for -...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Biphenyl amines represent a "privileged scaffold" in medicinal chemistry, frequently serving as the structural core for kinase inhibitors, GPCR ligands, and dye intermediates due to their capacity for


-

stacking interactions within hydrophobic binding pockets. However, this scaffold carries a historical liability: metabolic activation leading to genotoxicity.[1]

This technical guide provides a rigorous framework for the design, prediction, and validation of novel biphenyl amines . Moving beyond simple "pass/fail" metrics, we define a causal workflow to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, specifically targeting the metabolic activation pathways that plague this chemical class.

Part 1: The Biphenyl Amine Liability (The "Why")

To predict safety, one must understand the mechanism of toxicity. The primary failure mode for biphenyl amines is metabolic activation mediated by Cytochrome P450 enzymes (specifically CYP1A2 and CYP2A6).

The Metabolic Activation Pathway

Unlike direct-acting mutagens, biphenyl amines are often pro-mutagens. They are biologically inert until metabolized. The liver converts the lipophilic parent compound into a reactive electrophile capable of intercalating into DNA.

Mechanism:

  • N-Hydroxylation: CYP1A2 oxidizes the exocyclic amine to an N-hydroxy intermediate.

  • Esterification: Phase II enzymes (NAT/SULT) convert this to an unstable ester.

  • Nitrenium Ion Formation: Spontaneous cleavage generates a highly electrophilic nitrenium ion.

  • Genotoxicity: This ion covalently binds to the C8 position of guanine, causing DNA adducts and reading frame shifts.

Visualization: The Activation Cascade

The following diagram illustrates the critical metabolic checkpoint that novel designs must avoid.

MetabolicActivation Parent Biphenyl Amine (Lipophilic Scaffold) CYP CYP1A2 / CYP2A6 (Hepatic Oxidation) Parent->CYP Metabolism N_OH N-Hydroxy Metabolite CYP->N_OH N-Oxidation Clearance N-Glucuronidation (Safe Excretion) CYP->Clearance Detoxification (Design Goal) Phase2 Phase II (NAT/SULT) N_OH->Phase2 Nitrenium Nitrenium Ion (Electrophile) Phase2->Nitrenium Spontaneous Cleavage DNA DNA Adduct (Mutagenicity) Nitrenium->DNA Covalent Binding

Figure 1: The metabolic bifurcation of biphenyl amines. Successful drug design aims to shunt metabolism toward Phase II conjugation (Green) rather than N-oxidation (Red).

Part 2: In Silico Prediction Framework

Modern drug discovery utilizes a consensus approach, combining multiple algorithms to filter libraries before synthesis. For biphenyl amines, we prioritize Lipophilicity (LogP) and Ames Mutagenicity .

The Computational Workflow

Do not rely on a single server. Use a tiered filtration system:

  • Tier 1 (Physicochemical): SwissADME for solubility and bioavailability.

  • Tier 2 (Toxicity): ADMETlab 2.0 for specific CYP inhibition and Ames probability.

Key Predicted Parameters
ParameterToolRelevance to Biphenyl AminesTarget Range
Consensus LogP SwissADMEBiphenyls are inherently lipophilic. High LogP (>5) correlates with hERG binding and phospholipidosis.

TPSA RDKit / SwissADMETopological Polar Surface Area. Critical for membrane permeability.

Ames Toxicity ADMETlab 2.0Predicts probability of mutagenicity based on substructure alerts (e.g., aromatic amine).Probability < 0.3
hERG Inhibition ADMETlab 2.0Biphenyls often fit the hydrophobic pharmacophore of the hERG channel.pIC50 < 5.0
CYP1A2 Substrate SwissADMEDetermines if the molecule will undergo the activation pathway described in Fig 1.Non-Substrate
Design Strategy for Safety

To "trick" the predictive models and the enzymes, apply these structural modifications:

  • Ortho-Substitution: Introduce bulky groups (e.g., -CF3, -Cl) at the ortho position of the biphenyl ring. This forces the two rings out of planarity (dihedral angle > 40°), preventing the molecule from intercalating into DNA.

  • Para-Blocking: Substitute the para position relative to the amine to block the primary site of metabolic oxidation.

Part 3: Experimental Validation Protocols

Predictions are hypotheses. The following protocols are the industry standards (E-E-A-T) to validate the safety of novel biphenyl amines.

Protocol 1: OECD 471 Bacterial Reverse Mutation Test (Ames Test)

Why this protocol? Standard cytotoxicity assays (MTT/LDH) will fail to detect the specific risk of biphenyl amines because these compounds are not toxic to cells until metabolized. The Ames test with S9 activation is mandatory.

Methodology:

  • Strains: Use Salmonella typhimurium strains TA98 (detects frameshifts, sensitive to aromatic amines) and TA100 (detects base-pair substitutions).

  • Metabolic Activation (The Critical Step):

    • Prepare Rat Liver S9 Fraction (induced with Aroclor 1254 or Phenobarbital/

      
      -naphthoflavone) to mimic high CYP450 activity.
      
    • Note: Biphenyl amines are "S9-dependent mutagens." A negative result without S9 is inconclusive.

  • Dosing: Treat bacteria with the test compound (0.5 - 5000

    
     g/plate ) in the presence of S9 cofactor mix (NADPH regenerating system).
    
  • Incubation: 48–72 hours at 37°C.

  • Readout: Count revertant colonies. A fold increase

    
     over solvent control indicates mutagenicity.
    
Protocol 2: Caco-2 Permeability Assay

Why this protocol? Biphenyls suffer from poor aqueous solubility. The Caco-2 assay predicts oral bioavailability and identifies if the compound is a P-gp substrate (common for hydrophobic amines).

Methodology:

  • Cell Culture: Seed Caco-2 cells (human colorectal adenocarcinoma) on polycarbonate Transwell® inserts.

  • Differentiation: Culture for 21 days to allow formation of a polarized monolayer with tight junctions.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Value must be

    
    .
    
  • Transport Study:

    • Apical to Basolateral (A->B): Mimics gut absorption.

    • Basolateral to Apical (B->A): Mimics efflux/secretion.[2]

  • Calculation: Determine the Apparent Permeability Coefficient (

    
    ):
    
    
    
    
    Where
    
    
    is flux rate,
    
    
    is surface area, and
    
    
    is initial concentration.
  • Interpretation:

    • 
      : High Permeability.
      
    • Efflux Ratio (

      
      ) 
      
      
      
      : Substrate for P-gp efflux transporter.

Part 4: Data Simulation (Case Study)

The table below illustrates the difference between a "Classic" toxic biphenyl amine and a "Novel" designed analog using the strategies outlined above.

Property4-Aminobiphenyl (Classic Toxicant)Novel Analog (2-CF3, 4'-F) Interpretation
Structure Note Planar, unsubstitutedTwisted (Ortho-CF3), Para-blocked (F)Steric hindrance prevents DNA intercalation.
LogP (Consensus) 2.8 (Lipophilic)3.2 (Optimized)Analog retains membrane permeability.
Solubility (LogS) -3.5 (Moderate)-4.1 (Lower)Fluorine increases lipophilicity; requires formulation aid.
Ames Prediction Positive (High Probability) Negative Structural twisting mitigates mutagenic risk.
CYP1A2 Binding High Affinity SubstrateLow Affinity / InhibitorMetabolic stability is improved.
hERG pIC50 4.8 (Moderate Risk)5.2 (Monitor)Fluorination can increase hERG risk; requires patch-clamp validation.

Part 5: Integrated Workflow Diagram

This diagram summarizes the entire decision-making process for developing novel biphenyl amines, from library generation to final candidate selection.

Workflow Start Library Generation (Biphenyl Amine Scaffold) Filter1 Filter 1: Structural Alerts (Remove Planar Amines) Start->Filter1 InSilico In Silico ADMET (SwissADME / ADMETlab 2.0) Filter1->InSilico Decision1 Passes Ames & LogP Criteria? InSilico->Decision1 Synthesis Chemical Synthesis Decision1->Synthesis Yes Discard Discard / Redesign Decision1->Discard No Exp1 Exp 1: Solubility & Microsomal Stability Synthesis->Exp1 Exp2 Exp 2: Ames Test (+/- S9 Fraction) Exp1->Exp2 If Stable Final Lead Candidate Selection Exp2->Final Ames Negative Exp2->Discard Ames Positive

Figure 2: The integrated "Design-Make-Test" cycle specific to biphenyl amine development.

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017).[3] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[3] Scientific Reports, 7, 42717. [Link]

  • ADMETlab 2.0: Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021).[3] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[3] Nucleic Acids Research, 49(W1), W5-W14. [Link]

  • OECD Guideline 471: OECD. (2020).[4] Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Caco-2 Protocol: Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[2][5][6] Nature Protocols, 2(9), 2111–2119. [Link]

  • Metabolic Activation: Turesky, R. J., & Le Marchand, L. (2011). Metabolism and biomarkers of heterocyclic aromatic amines in molecular epidemiology studies: lessons learned from aromatic amines. Chemical Research in Toxicology, 24(8), 1169–1214. [Link]

Sources

Exploratory

Physicochemical Characterization of Secondary Amines: A Strategic Technical Guide

Executive Summary: The Secondary Amine Advantage In modern drug discovery, secondary amines represent a "Goldilocks" zone of physicochemical properties. Unlike primary amines (often too polar/metabolically labile) or ter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Secondary Amine Advantage

In modern drug discovery, secondary amines represent a "Goldilocks" zone of physicochemical properties. Unlike primary amines (often too polar/metabolically labile) or tertiary amines (often too lipophilic/hERG liable), secondary amines offer a tunable balance of hydrogen bond donation (HBD) and acceptance (HBA). However, this versatility comes with a distinct set of characterization challenges—specifically regarding ionization-dependent solubility, salt form selection, and the critical regulatory scrutiny surrounding nitrosamine impurities.

This guide moves beyond standard textbook definitions to provide a field-proven workflow for the rigorous characterization of secondary amine drug candidates.

Part 1: The Ionization Engine (pKa)

The dissociation constant (


) is the master variable governing the fate of a secondary amine in vivo. Most secondary amines in drug discovery exhibit 

values between 9.0 and 11.0. Accurate determination is non-negotiable because it dictates the ionization state at physiological pH (7.4), influencing membrane permeability and lysosomal trapping.
Technical Insight: The Steric-Electronic Interplay

Do not rely solely on prediction software. Secondary amines are highly sensitive to:

  • Steric Hindrance: Bulky groups (e.g., isopropyl, tert-butyl) adjacent to the nitrogen can lower

    
     by destabilizing the solvated cation.
    
  • Electronic Effects: Electron-withdrawing groups (EWGs) reduce basicity. A piperidine (

    
    ) vs. a morpholine (
    
    
    
    ) illustrates the inductive effect of the oxygen atom.
Protocol: Potentiometric Titration (The "Gold Standard")

Why this method? UV-metric methods fail if the molecule lacks a chromophore near the ionization center. Potentiometry is universally applicable.

Materials:

  • Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm).

  • Titrant: 0.5 M KOH and 0.5 M HCl (standardized).

  • Solvent: Carbonate-free water (degassed) + 0.15 M KCl (to mimic physiological ionic strength).

Step-by-Step Workflow:

  • System Calibration: Calibrate the electrode using a standard buffer set (pH 1.68, 4.01, 7.00, 10.01). Verify slope efficiency (>98%).

  • Blank Titration: Run a titration on the solvent blank to subtract the "water factor" and dissolved

    
    .
    
  • Sample Preparation: Weigh ~3-5 mg of the secondary amine. Dissolve in the minimal amount of methanol if water solubility is

    
    , then dilute with the ionic strength-adjusted water.
    
  • The Titration Loop: Titrate from pH 2.0 to pH 12.0 (acid to base) to capture the protonated-to-neutral transition. Perform in triplicate.

  • Data Processing: Use the Bjerrum plot analysis to determine the

    
    .
    
    • Self-Validation Check: If the standard deviation between three runs is

      
       log units, the electrode may be drifting, or the sample is precipitating (check turbidity).
      

Part 2: Lipophilicity & Permeability (LogD vs. LogP)

For secondary amines,


 (partition coefficient of the neutral species) is a theoretical construct. The operational metric is 

(distribution coefficient at physiological pH).
The Secondary Amine "Sweet Spot"
  • LogD < 1: High solubility, poor permeability (paracellular transport only).

  • LogD 1–3: Ideal balance. Good oral absorption and manageable metabolic clearance.

  • LogD > 4: High permeability but high risk of phospholipidosis and metabolic clearance.

Protocol: Miniaturized Shake-Flask Method

Why this method? HPLC retention time methods are faster but can be misleading for ionizable amines due to silanol interactions on the column stationary phase.

Workflow:

  • Phase Saturation: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve the amine in the pre-saturated octanol phase.

  • Partitioning: Add equal volume of pre-saturated buffer. Shake for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using LC-MS/MS.

    • Critical Control Point: Mass balance must be within 90-110%. If low, the compound is likely adsorbing to the plasticware or precipitating at the interface.

Part 3: The Stability Minefield (Nitrosamines)

Since the 2018 valsartan incident, secondary amines are under intense regulatory scrutiny as precursors to Nitrosamine Drug Substance-Related Impurities (NDSRIs) .

Mechanism of Concern

Secondary amines react with nitrosating agents (nitrites found in excipients, water, or reagents) under acidic conditions to form N-nitrosamines, which are potent genotoxins.



Visualization: Nitrosamine Risk Assessment Workflow

The following diagram outlines the decision logic required by FDA/EMA guidelines [1, 2].

NitrosamineRisk start START: Secondary Amine API step1 Step 1: In-Silico Assessment (Is the amine part of the API structure?) start->step1 step2 Step 2: Excipient Review (Do excipients contain >0.1 ppm Nitrites?) step1->step2 Yes safe LOW RISK: Standard Monitoring step1->safe No (Unlikely for Sec. Amines) step3 Step 3: Process Review (Acidic conditions? Quenching steps?) step2->step3 Yes step2->safe No risk HIGH RISK: Potential NDSRI Formation step3->risk Yes step3->safe No action ACTION: Develop LC-MS/MS Method Limit of Quantitation < 10% of AI risk->action

Figure 1: Decision tree for assessing Nitrosamine Drug Substance-Related Impurity (NDSRI) risk in secondary amines.

Part 4: Solid-State Engineering (Salt Selection)

Secondary amines are often oils or low-melting solids in their free base form. Salt formation is critical to stabilize the API and improve solubility.

The "Rule of 3"

For a stable salt, the


 (

of base -

of acid) should be

.[1]
  • Example: If Amine

    
    , select counter-ions with 
    
    
    
    (e.g., Chloride, Tartrate, Mesylate).
Protocol: High-Throughput Salt Screening

Methodology:

  • Solvent Selection: Choose 4 solvents with varying polarity (e.g., Ethanol, Acetone, IPA, Ethyl Acetate).

  • Counter-ion Addition: Add acid counter-ions (1.05 equivalents) to the amine solution at 50°C.

  • Cooling Cycle: Cool to 5°C at 0.1°C/min to encourage crystal growth.

  • Analysis: Analyze solids by PLM (Polarized Light Microscopy) for birefringence (crystallinity) and XRPD (X-Ray Powder Diffraction) for unique patterns.

SaltScreen base Free Base (Secondary Amine) solvent Solvent System (EtOH, IPA, Acetone) base->solvent acid Counter-ion Addition (HCl, Mesylate, Tartrate) solvent->acid cycle Thermal Cycling (50°C -> 5°C) acid->cycle analysis Solid State Analysis (XRPD, DSC, TGA) cycle->analysis

Figure 2: Workflow for salt screening of secondary amines to ensure crystallinity and stability.

Part 5: Spectroscopic Fingerprinting

Correct structural identification relies on distinguishing the secondary amine from primary/tertiary analogs and salt forms.

TechniqueParameterCharacteristic Signal for Secondary Amines (

)
FT-IR N-H StretchSingle weak band at

.[2] (Primary amines show two bands; Tertiary show none) [3].[2][3]
1H NMR Chemical ShiftBroad singlet at

.[4] Disappears upon

shake
(Self-validating check).
MS (ESI+) Nitrogen RuleOdd molecular weight (

is even) typically indicates an odd number of nitrogen atoms.
13C NMR

-Carbon
Signals for carbons attached to N appear at

.

References

  • U.S. Food and Drug Administration (FDA). (2024).[5][6] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[5][6][7] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[8] Journal of Pharmacological and Toxicological Methods. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

Sources

Foundational

Technical Whitepaper: Discovery and Synthesis of Biphenyl-Tetrahydrofuran Scaffolds

Executive Summary The convergence of biphenyl and tetrahydrofuran (THF) moieties within a single molecular architecture represents a high-value target in modern medicinal chemistry. This scaffold combines the rigid, hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The convergence of biphenyl and tetrahydrofuran (THF) moieties within a single molecular architecture represents a high-value target in modern medicinal chemistry. This scaffold combines the rigid, hydrophobic, and


-stacking capabilities of the biphenyl system with the hydrogen-bond accepting and stereochemically defined nature of the THF ring.

This guide analyzes the discovery of these compounds, transitioning from natural product isolation (specifically Gymnothelignans ) to precision synthetic applications (such as PAF antagonists ). We provide a detailed examination of the synthetic methodologies, structure-activity relationships (SAR), and biological mechanisms that define this chemical space.[1]

Structural Significance & Pharmacophore Analysis[1][2][3]

The biphenyl-tetrahydrofuran hybrid is not merely a random assembly of rings; it acts as a "privileged structure" capable of binding to diverse biological targets.

The Biphenyl Moiety[2][4][5][6]
  • Role: Provides a rigid hydrophobic anchor.

  • Interaction: Engages in

    
     T-shaped or parallel stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor binding pockets.
    
  • Geometry: The twist angle between phenyl rings (typically 44° in solution) allows for induced fit adaptations within hydrophobic channels.

The Tetrahydrofuran (THF) Moiety[3]
  • Role: Acts as a chiral linker and hydrogen bond acceptor.

  • Interaction: The ether oxygen serves as a crucial Lewis base for hydrogen bonding with backbone amides or specific residues (e.g., Asp, His).

  • Stereochemistry: The THF ring fixes the spatial orientation of substituents (e.g., the biphenyl group), locking the molecule into a bioactive conformation.

The Hybrid Advantage

In compounds like Gymnothelignans and L-652,731 , the THF ring scaffolds the biphenyl system, projecting it into deep hydrophobic pockets while simultaneously anchoring the molecule via polar interactions at the ether oxygen.

Case Studies in Discovery

Natural Product Inspiration: Gymnothelignans

Recent isolation efforts from Gymnotheca chinensis have yielded a unique class of "biphenyl lignans" containing a THF core.[2]

  • Compounds: Gymnothelignans X1, X2, Y1, Y2, and V.

  • Core Structure: A tetrahydrofuran ring substituted with a biphenyl system, often formed via oxidative coupling of phenylpropanoid precursors.

  • Activity: These compounds exhibit moderate cytotoxicity against human cancer cell lines (HCT116, HepG2) and antiviral properties.

Synthetic Precision: PAF Antagonists

One of the most potent synthetic realizations of this scaffold is L-652,731 (trans-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran).[3]

  • Target: Platelet Activating Factor (PAF) Receptor.[3]

  • Mechanism: Competitive antagonism.

  • Potency: IC

    
     of 0.02 
    
    
    
    M, significantly outperforming many non-THF analogues.

Synthetic Methodologies

The construction of these scaffolds requires controlling relative stereochemistry across the THF ring while efficiently forming the biphenyl bond. We present a Bioinspired Asymmetric Synthesis protocol, adapted from the total synthesis of (-)-Gymnothelignan V.

Protocol: Stereoselective Intramolecular Friedel-Crafts Cyclization

Objective: Synthesis of the chiral tetrahydrofuran core fused to a biphenyl system.

Reagents & Conditions:

  • Substrate: Eupomatilone-derived ketone or similar diaryl-ketone precursor.

  • Lewis Acid:

    
     or 
    
    
    
    .
  • Reducing Agent:

    
     (for ionic hydrogenation/reduction).
    
  • Solvent:

    
     (anhydrous).
    

Step-by-Step Methodology:

  • Precursor Assembly:

    • Synthesize the linear diaryl ketone precursor via a Suzuki-Miyaura coupling of a phenylboronic acid and a brominated phenyl-alkyl ketone.

    • Checkpoint: Ensure the biphenyl bond is established before cyclization if the target requires a pre-formed biaryl axis.

  • Oxocarbenium Ion Formation:

    • Dissolve the ketone precursor (1.0 equiv) in anhydrous

      
       at -78°C.
      
    • Add

      
       (1.2 equiv) dropwise.
      
    • Mechanism:[2][4][5] The Lewis acid coordinates to the carbonyl oxygen, facilitating the formation of a reactive oxocarbenium species upon hydride delivery or leaving group departure.

  • Stereoselective Cyclization:

    • Allow the reaction to warm to -40°C.

    • The pendant hydroxyl or alkene group (depending on precursor design) attacks the oxocarbenium ion.

    • Stereocontrol: The 1,2- or 1,3-induction from existing chiral centers directs the nucleophilic attack, yielding the trans- or cis-THF ring with high diastereoselectivity (>95% dr).

  • Quench and Purification:

    • Quench with sat.

      
      . Extract with EtOAc.[6]
      
    • Purify via flash chromatography (Hexanes/EtOAc gradient).

Synthetic Logic Diagram

SynthesisWorkflow Start Start: Phenylpropanoid Precursors Step1 Step 1: Suzuki-Miyaura Coupling (Formation of Biphenyl Core) Start->Step1 Pd(PPh3)4, Base Step2 Step 2: Carbonyl Activation (Lewis Acid: BF3·OEt2) Step1->Step2 Functionalization Inter Intermediate: Oxocarbenium Ion Step2->Inter -78°C Step3 Step 3: Intramolecular Cyclization (Friedel-Crafts / Etherification) Inter->Step3 Stereoselective Attack End Final Product: Chiral Biphenyl-THF Scaffold Step3->End Purification

Caption: Workflow for the bioinspired synthesis of biphenyl-THF scaffolds via oxocarbenium intermediates.

Biological Evaluation & SAR

Comparative Activity Data

The following table summarizes the biological potency of key biphenyl-THF compounds. Note the dramatic increase in potency for the synthetic PAF antagonist compared to the natural cytotoxicity of Gymnothelignans, highlighting the potential for optimization.

Compound ClassSpecific AnalogueTarget / AssayActivity (IC50)Key Structural Feature
Synthetic Lignan L-652,731PAF Receptor Binding0.02 µM trans-2,5-diaryl stereochemistry
Natural Product Gymnothelignan X1HCT116 (Colon Cancer)18.4 µMBiphenyl-THF core
Natural Product Gymnothelignan X2HCT15 (Colon Cancer)11.2 µMBiphenyl-THF core
Natural Product Gymnothelignan Y2MCF-7 (Breast Cancer)9.1 µMMethylated biphenyl
Mechanism of Action: PAF Antagonism

The potency of L-652,731 stems from its ability to mimic the phospholipid structure of PAF without activating the receptor. The THF ring mimics the glycerol backbone, while the biphenyl/aryl groups occupy the lipophilic pockets usually reserved for fatty acid chains.

PAF_Mechanism PAF Endogenous PAF (Platelet Activating Factor) Rec PAF Receptor (G-Protein Coupled) PAF->Rec Activates Response Inflammatory Response (Platelet Aggregation) Rec->Response Comp Biphenyl-THF Inhibitor (L-652,731) SiteA Hydrophobic Pocket (Biphenyl Binding) Comp->SiteA Pi-Stacking SiteB Polar Domain (THF Oxygen Binding) Comp->SiteB H-Bonding Block Inhibition / Blockade Comp->Block SiteA->Rec SiteB->Rec Block->Rec Prevents Activation

Caption: Competitive antagonism mechanism of Biphenyl-THF inhibitors at the PAF receptor.

Future Directions

The "Biphenyl-THF" scaffold is underutilized in current library designs. Future development should focus on:

  • Fragment-Based Drug Design (FBDD): Using the biphenyl-THF core as a rigid linker to explore new chemical space in kinase inhibitors.

  • Stereochemical Diversity: Systematically synthesizing all diastereomers of Gymnothelignan analogues to map the precise stereochemical requirements for cytotoxicity.

  • Hybridization: Combining the HIV-1 protease inhibitory potential of THF rings with the biphenyl motifs found in sulfatase inhibitors to create dual-action antiviral/anticancer agents.

References

  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. National Institutes of Health (NIH). [Link]

  • Biphenyl Lignans with a Tetrahydrofuran Moiety from Gymnotheca chinensis Decne. Helvetica Chimica Acta.[2] [Link][2]

  • Conformation and activity of tetrahydrofuran lignans and analogues as specific platelet activating factor antagonists. Journal of Medicinal Chemistry. [Link]

  • Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. PMC - NIH. [Link]

  • Bioactive tetrahydrofuran lignans from Peperomia dindygulensis. Journal of Natural Products. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine

Abstract & Strategic Overview This application note details the synthesis of (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine , a secondary amine scaffold frequently utilized in medicinal chemistry for Glycine Tran...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthesis of (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine , a secondary amine scaffold frequently utilized in medicinal chemistry for Glycine Transporter 1 (GlyT1) inhibitors and other CNS-active agents.

The synthesis prioritizes Reductive Amination over direct alkylation. Direct alkylation of primary amines with alkyl halides often results in over-alkylation (tertiary amines/quaternary salts). By contrast, reductive amination using Sodium Triacetoxyborohydride (STAB) ensures mono-alkylation selectivity, high functional group tolerance, and operational simplicity.

Retrosynthetic Logic

The target molecule is disconnected at the C-N bond adjacent to the biphenyl ring, revealing two commercially stable precursors:

  • 4-Phenylbenzaldehyde (Biphenyl-4-carboxaldehyde)

  • Tetrahydrofurfurylamine ((Tetrahydrofuran-2-yl)methanamine)

Reaction Scheme

The following diagram illustrates the pathway from precursors to the target secondary amine via an iminium intermediate.

ReactionScheme cluster_0 Precursors cluster_1 Intermediate cluster_2 Product Aldehyde 4-Phenylbenzaldehyde Imine Hemiaminal / Iminium (In Situ) Aldehyde->Imine + AcOH (DCE, RT) Amine Tetrahydrofurfurylamine Amine->Imine Target Target Secondary Amine Imine->Target + NaBH(OAc)3 Reduction

Caption: One-pot reductive amination pathway via in situ iminium formation and selective reduction.

Experimental Protocol

Materials & Stoichiometry

Precision in stoichiometry is vital to minimize residual aldehyde, which complicates purification.

ComponentRoleEquiv.Notes
4-Phenylbenzaldehyde Limiting Reagent1.0Electrophile
Tetrahydrofurfurylamine Nucleophile1.05Slight excess drives conversion
Sodium Triacetoxyborohydride (STAB) Reductant1.4Mild, selective for imines
Acetic Acid (AcOH) Catalyst1.0Promotes imine formation
1,2-Dichloroethane (DCE) Solvent-0.2 M Concentration
Step-by-Step Methodology

Step 1: Imine Formation (In Situ)

  • Charge a flame-dried round-bottom flask with 4-Phenylbenzaldehyde (1.0 equiv).

  • Add anhydrous 1,2-Dichloroethane (DCE) to achieve a concentration of 0.2 M.

  • Add Tetrahydrofurfurylamine (1.05 equiv) followed immediately by Acetic Acid (1.0 equiv).

    • Technical Insight: Acetic acid buffers the system. While STAB is acidic, the initial addition of AcOH accelerates the dehydration of the hemiaminal intermediate to the reducible iminium ion (Abdel-Magid et al., 1996).

  • Stir at Room Temperature (20–25 °C) for 30–60 minutes under Nitrogen/Argon.

Step 2: Selective Reduction 5. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in a single portion.

  • Caution: Mild gas evolution (
    
    
    ) may occur.
  • Stir the suspension vigorously at Room Temperature for 4–16 hours.
  • Monitoring: Monitor via TLC (EtOAc/Hexane) or LC-MS. The disappearance of the aldehyde peak is the primary endpoint.

Step 3: Quench and Workup 7. Quench the reaction by adding Saturated Aqueous NaHCO₃ (approx. equal volume to solvent). Stir for 15 minutes until gas evolution ceases. 8. Extract the aqueous layer with Dichloromethane (DCM) (3x). 9. Combine organic layers and wash with Brine .[1] 10. Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Purification Strategy: Acid-Base Extraction[1][2]

While column chromatography is possible, Acid-Base Extraction is the superior method for this synthesis. It utilizes the basicity of the product to separate it from neutral impurities (unreacted aldehyde) without silica gel, which can cause streaking of amines.

Purification Workflow

Purification cluster_org Organic Layer (Discard) cluster_aq Aqueous Layer (Keep) Crude Crude Reaction Mixture (Organic Solvent) AcidWash Extract with 1M HCl Crude->AcidWash NeutralImp Neutral Impurities (Unreacted Aldehyde) AcidWash->NeutralImp Organic Phase AmineSalt Product as HCl Salt (Water Soluble) AcidWash->AmineSalt Aqueous Phase Basify Basify to pH 12 (NaOH / NaHCO3) AmineSalt->Basify FreeBase Free Amine Product (Precipitates/Oils out) Basify->FreeBase FinalExt Back-Extract into DCM Dry & Concentrate FreeBase->FinalExt

Caption: Self-validating Acid-Base extraction protocol to isolate pure amine.

Analytical Validation

Successful synthesis is confirmed by the following NMR signatures.

Signal RegionMultiplicityIntegrationAssignment
7.30 – 7.60 ppm Multiplet9HBiphenyl Aromatic Protons
3.85 ppm Singlet2HBenzylic

(Ar-CH₂ -NH)
3.70 – 3.80 ppm Multiplet1HTHF Methine (

-H)
2.60 – 2.80 ppm Multiplet2HExocyclic

(NH-CH₂ -THF)
1.50 – 2.00 ppm Multiplet4HTHF Ring Protons (

)

Note: The benzylic singlet at ~3.85 ppm is the diagnostic peak. If the starting aldehyde is present, a peak at ~10.0 ppm will be visible.

Troubleshooting & Optimization

  • Problem: Incomplete conversion of aldehyde.

    • Solution: Ensure the solvent (DCE) is anhydrous. Water hydrolyzes the imine back to the aldehyde. Add 3Å molecular sieves if necessary.

  • Problem: Tertiary amine byproduct (Dialkylation).

    • Solution: This is rare with STAB and secondary amines, but if observed, ensure the aldehyde is added to the amine, or increase the amine equivalents to 1.2.

  • Problem: Product is trapped in the aqueous layer during workup.

    • Solution: The THF moiety increases water solubility. When basifying (Step 3.1), ensure pH > 12 and use "salting out" (saturate with NaCl) to force the amine into the organic phase during back-extraction.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]

  • Li, J. J. (2014). Reductive Amination. In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (5th ed.). Springer. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Acid-Base Extraction of Amines).

Sources

Application

Technical Guide: Reductive Amination of Biphenyl-4-carbaldehyde with Tetrahydrofurfurylamine

Abstract & Application Context This application note details the protocol for the reductive amination of biphenyl-4-carbaldehyde with tetrahydrofurfurylamine using sodium triacetoxyborohydride (STAB) . The resulting seco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This application note details the protocol for the reductive amination of biphenyl-4-carbaldehyde with tetrahydrofurfurylamine using sodium triacetoxyborohydride (STAB) .

The resulting secondary amine combines the privileged biphenyl scaffold—common in GPCR modulators and kinase inhibitors—with a tetrahydrofuran (THF) moiety. The THF group serves as a polar, hydrogen-bond accepting motif that often improves the aqueous solubility and metabolic stability of lipophilic biaryl systems. This protocol utilizes the "Abdel-Magid" direct reductive amination method, prioritizing chemoselectivity and operational simplicity over harsh traditional methods.

Reaction Mechanism & Logic

Reductive amination proceeds through two distinct phases: imine formation and hydride transfer .

  • Imine Formation (Equilibrium): The nucleophilic nitrogen of tetrahydrofurfurylamine attacks the carbonyl carbon of the aldehyde. Acid catalysis (AcOH) facilitates the elimination of water to form the iminium ion.

  • Selective Reduction: STAB is the reagent of choice because it is sterically crowded and electron-deficient (due to acetoxy groups). This makes it less nucleophilic than sodium borohydride (

    
    ). STAB reduces the protonated iminium ion much faster than it reduces the neutral aldehyde, preventing the formation of the alcohol side-product.
    
Visualization: Reaction Pathway

The following diagram illustrates the mechanistic flow and critical intermediates.

ReactionMechanism Substrates Substrates (Aldehyde + Amine) Hemiaminal Hemiaminal Intermediate Substrates->Hemiaminal + AcOH (Acid Catalysis) Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Dehydration) Reduction Hydride Transfer (via STAB) Iminium->Reduction Rapid Step Product Secondary Amine Product Reduction->Product Irreversible

Figure 1: Mechanistic pathway for direct reductive amination using STAB. Note the critical role of acid catalysis in generating the reducible iminium species.

Critical Experimental Parameters

Reducing Agent Selection

The choice of reducing agent dictates the success of this reaction. We utilize STAB due to its compatibility with the "one-pot" procedure.

Reducing AgentReactivitySide ReactionsToxicityRecommendation
STAB (Sodium triacetoxyborohydride)MildMinimal; negligible aldehyde reductionLowPreferred
NaCNBH₃ (Sodium cyanoborohydride)MildSlow; requires pH controlHigh (HCN risk)Avoid if possible
NaBH₄ (Sodium borohydride)AggressiveHigh; reduces aldehyde to alcoholLowRequires 2-step process
Solvent System
  • 1,2-Dichloroethane (DCE): The historical standard. It solubilizes the lipophilic biphenyl aldehyde effectively and does not react with STAB.

  • Tetrahydrofuran (THF): A viable "greener" alternative if the specific biphenyl derivative shows good solubility.

  • Avoid Methanol: Unlike NaBH₄ reactions, STAB can react with methanol (solvolysis), reducing its effectiveness over time.

Stoichiometry
  • Aldehyde: 1.0 equivalent (Limiting Reagent).

  • Amine: 1.1 – 1.2 equivalents. Slight excess ensures complete consumption of the aldehyde.

  • STAB: 1.4 – 1.5 equivalents. Excess is required to account for any adventitious moisture or slow decomposition.

  • Acetic Acid: 1.0 equivalent. Essential for buffering and catalyzing imine formation.

Detailed Protocol

Safety Note: STAB releases acetic acid upon hydrolysis. Tetrahydrofurfurylamine is an irritant. Perform all operations in a fume hood.

Materials
  • Biphenyl-4-carbaldehyde (MW: 182.22 g/mol )

  • Tetrahydrofurfurylamine (MW: 101.15 g/mol , d: 0.98 g/mL)

  • Sodium triacetoxyborohydride (STAB) (MW: 211.94 g/mol )

  • Glacial Acetic Acid

  • 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Procedure (1.0 mmol Scale)
  • Preparation:

    • Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen or Argon.

  • Solvation:

    • Add Biphenyl-4-carbaldehyde (182 mg, 1.0 mmol) to the flask.

    • Add DCE (5.0 mL). Stir until the solid is completely dissolved. Note: If the solution is cloudy, mild warming (30°C) is permissible, but cool back to room temperature (RT) before proceeding.

  • Amine Addition:

    • Add Tetrahydrofurfurylamine (113 µL, ~1.1 mmol) via micropipette.

    • Add Glacial Acetic Acid (57 µL, 1.0 mmol).

    • Observation: The solution may warm slightly or change color (pale yellow) as the imine/hemiaminal forms. Stir for 10–15 minutes at RT.

  • Reduction:

    • Add STAB (318 mg, 1.5 mmol) in one portion.

    • Caution: Mild gas evolution (

      
      ) may occur. Ensure the system is vented (e.g., via a needle in the septum or an inert gas line bubbler).
      
  • Reaction Monitoring:

    • Stir vigorously at RT for 2–4 hours.

    • TLC Check: Eluent 50% EtOAc in Hexanes.

      • Aldehyde Rf: ~0.7 (UV active).

      • Product Rf: ~0.2–0.3 (Stains with Ninhydrin or Dragendorff; UV active due to biphenyl).

    • The reaction is complete when the aldehyde spot disappears.

  • Quench:

    • Once complete, quench the reaction by adding Saturated Aqueous NaHCO₃ (10 mL). Stir for 15 minutes to neutralize acetic acid and decompose excess borohydride.

Workup & Purification Logic

The workup must separate the basic amine product from non-basic impurities (unreacted aldehyde) and inorganic boron salts.

WorkupWorkflow ReactionMix Reaction Mixture (DCE + Product + Salts) Quench Quench: Sat. NaHCO3 (pH ~8-9) ReactionMix->Quench Extraction Extraction (DCM x 3) Quench->Extraction OrganicPhase Organic Phase (Contains Product) Extraction->OrganicPhase AqueousPhase Aqueous Phase (Boron salts, AcOH) Extraction->AqueousPhase Drying Dry (Na2SO4) & Concentrate OrganicPhase->Drying Purification Flash Chromatography (DCM:MeOH 95:5) Drying->Purification

Figure 2: Workup and purification workflow ensuring isolation of the free base amine.

Purification Protocol
  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM (3 x 10 mL).

  • Wash: Combine organic layers and wash once with Brine (10 mL).

  • Dry: Dry over anhydrous Sodium Sulfate (

    
    ). Filter and concentrate in vacuo.
    
  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Start with 100% DCM, then gradient to 5% MeOH in DCM.

    • Note: If the amine streaks on the column, add 1% Triethylamine (TEA) or Ammonium Hydroxide to the mobile phase.

Expected Analytical Data

  • Appearance: Off-white solid or viscous pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.60–7.30 (m, 9H, Biphenyl aromatic protons).
      
    • 
       3.85 (s, 2H, Benzyl 
      
      
      
      ).
    • 
       3.80–3.70 (m, 2H, THF ring protons adjacent to O).
      
    • 
       2.70–2.60 (m, 2H, 
      
      
      
      adjacent to N).
    • 
       1.90–1.50 (m, 4H, THF ring internal protons).
      
  • MS (ESI): Calculated

    
    ; Found 
    
    
    
    .

Troubleshooting Guide

IssuePossible CauseSolution
Low Yield Incomplete imine formationEnsure AcOH is added. Increase stir time before adding STAB.
Aldehyde persists Wet solvent / Old STABUse anhydrous DCE. Use fresh STAB bottle (borohydrides degrade with moisture).
Product Streaking Silica interactionPre-wash silica column with 1%

in Hexanes or add

to eluent.
Dialkylation Amine is too nucleophilicUnlikely with bulky biphenyl, but ensure Amine is in excess (1.1 eq) relative to aldehyde.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures.[2] The Journal of Organic Chemistry, 61(11), 3849–3862.[2] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76689, 4-Biphenylcarboxaldehyde. Retrieved January 28, 2026 from [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Method

Application Note: Selective N-Monoalkylation of Tetrahydrofurfurylamine with 4-(Chloromethyl)biphenyl

Abstract & Introduction The synthesis of secondary amines via the alkylation of primary amines is a cornerstone transformation in medicinal chemistry. This Application Note details the optimized protocol for the -alkylat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of secondary amines via the alkylation of primary amines is a cornerstone transformation in medicinal chemistry. This Application Note details the optimized protocol for the


-alkylation of tetrahydrofurfurylamine (THFA)  with 4-(chloromethyl)biphenyl .

The resulting scaffold, N-(biphenyl-4-ylmethyl)(tetrahydrofuran-2-yl)methanamine, combines a lipophilic biphenyl tail with a polar, metabolic-modulating tetrahydrofuran headgroup. This structural motif is frequently observed in GPCR ligands, kinase inhibitors, and monoamine transporter modulators.

The Challenge: The Polyalkylation Problem

The primary challenge in this synthesis is chemoselectivity . The product (a secondary amine) is often more nucleophilic than the starting material (a primary amine), leading to "over-alkylation" and the formation of the undesired tertiary amine byproduct.

This protocol utilizes a controlled stoichiometry and inorganic base mediation strategy to maximize mono-alkylation yields (>75%) while suppressing tertiary amine formation.

Reaction Mechanism & Strategy

Mechanistic Pathway

The reaction proceeds via a classic


 Nucleophilic Substitution . The nitrogen lone pair of THFA attacks the benzylic carbon of the biphenyl halide, displacing the chloride.
  • Activation: The base (

    
    ) scavenges the HCl byproduct, preventing the protonation of the amine, which would otherwise render it non-nucleophilic.
    
  • Competition: As the secondary amine product forms, it competes with the remaining primary amine for the alkyl halide.

Strategic Optimization

To ensure the primary amine wins this competition, we employ two critical tactics:

  • Stoichiometric Excess: We use 2.0 - 3.0 equivalents of THFA. This statistical bias ensures the alkyl halide is more likely to encounter a primary amine molecule than a secondary amine product.

  • Solvent Choice: Acetonitrile (MeCN) is selected for its polar aprotic nature, which solvates the transition state well, and its convenient boiling point (

    
    ) that allows for thermal acceleration without degradation.
    
Pathway Visualization

ReactionPathway Start Tetrahydrofurfurylamine (Primary Amine) TS Transition State (SN2) Start->TS + Halide Halide 4-(Chloromethyl)biphenyl (Electrophile) Halide->TS Product Target Secondary Amine (Mono-alkylated) TS->Product - HCl SideProduct Tertiary Amine (Over-alkylated) Product->SideProduct + Halide (Undesired)

Figure 1: Reaction pathway illustrating the competition between the desired mono-alkylation and the undesired over-alkylation.[1]

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.[2][3]Density (g/mL)Role
Tetrahydrofurfurylamine 101.152.50.980Nucleophile
4-(Chloromethyl)biphenyl 202.681.0N/A (Solid)Electrophile
Potassium Carbonate (

)
138.213.0N/A (Solid)Base / Acid Scavenger
Acetonitrile (MeCN) 41.05Solvent0.786Solvent
Sodium Iodide (NaI) 149.890.1N/ACatalyst (Finkelstein)

Note: NaI is optional. Adding catalytic NaI (10 mol%) generates the more reactive alkyl iodide in situ, significantly accelerating the reaction if the chloride is sluggish.

Equipment
  • 25 mL Round Bottom Flask (RBF) with magnetic stir bar.

  • Reflux condenser with nitrogen/argon inlet.

  • Oil bath or heating block.

  • Rotary Evaporator.[2]

  • Flash Chromatography system (Silica gel).

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry the glassware and cool under a stream of nitrogen.

  • Charging: To the 25 mL RBF, add 4-(chloromethyl)biphenyl (203 mg, 1.0 mmol) and anhydrous

    
      (415 mg, 3.0 mmol).
    
    • Optional: Add NaI (15 mg, 0.1 mmol) at this stage for catalysis.

  • Solvation: Add anhydrous Acetonitrile (5.0 mL). Stir to create a suspension.

  • Amine Addition: Add Tetrahydrofurfurylamine (253 mg, ~258

    
    L, 2.5 mmol) via syringe.
    
    • Critical Step: Adding the amine in excess relative to the halide is the key control point for selectivity.

Phase 2: Reaction & Monitoring[2]
  • Heating: Heat the mixture to reflux (

    
    )  with vigorous stirring.
    
  • Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM) or LC-MS.

    • Timepoint: Check at 2 hours. Reaction is typically complete within 4–6 hours.

    • Observation: The starting halide spot (

      
       in Hex/EtOAc) should disappear. The product will appear as a polar spot (
      
      
      
      ).
Phase 3: Workup
  • Filtration: Cool the mixture to room temperature. Filter through a sintered glass funnel or a Celite pad to remove the solid inorganic salts (

    
    /KCl). Wash the pad with MeCN (2 x 5 mL).
    
  • Concentration: Concentrate the filtrate in vacuo (rotary evaporator) to remove the acetonitrile.

  • Extraction: Redissolve the residue in Ethyl Acetate (20 mL) and wash with:

    • Water (10 mL) (removes excess amine and salts).

    • Brine (10 mL) .

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the crude yellow oil.
    
Phase 4: Purification
  • Column Chromatography: Purify using silica gel.

    • Gradient: 0%

      
       5% Methanol in Dichloromethane (DCM).
      
    • Note: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase to prevent streaking of the amine product.

  • Analysis: Evaporate pure fractions to obtain the title compound as a pale yellow oil or waxy solid.

Workflow Visualization

ExperimentalWorkflow Prep 1. Reagent Prep (Dry Glassware, N2) Mix 2. Mixing (Halide + K2CO3 + Amine in MeCN) Prep->Mix Heat 3. Reflux (80°C, 4-6 Hours) Mix->Heat Filter 4. Filtration (Remove Inorganic Salts) Heat->Filter Complete by TLC Extract 5. Aqueous Workup (EtOAc / Water / Brine) Filter->Extract Purify 6. Flash Chromatography (DCM:MeOH Gradient) Extract->Purify Final 7. Pure Secondary Amine Purify->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • 1H NMR (

    
    ):  Look for the diagnostic benzylic singlet at 
    
    
    
    ppm (2H) and the multiplet for the THF ring methine at
    
    
    ppm. The aromatic biphenyl protons will appear as a characteristic set of multiplets in the
    
    
    7.3–7.6 ppm region.
  • LC-MS: Mass peak

    
     corresponding to the molecular weight (Calc: ~267.37 Da).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete conversion (Cl is a poor leaving group).Add 10 mol% NaI (Finkelstein condition) to generate the more reactive iodide in situ.
Tertiary Amine Formed Localized high concentration of halide.Increase amine equivalents to 3.0-4.0. Ensure vigorous stirring. Add halide solution slowly to the amine solution.
Product Streaking on TLC Interaction with acidic silica sites.Add 1% Triethylamine or Ammonia to the TLC solvent and column mobile phase.

References

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. (Comprehensive review on amine synthesis strategies). Link

  • BenchChem. (2025).[1][2][4] "Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride." (Analogous chemistry protocol). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • PubChem. (2025).[5][6] "Tetrahydrofurfurylamine Compound Summary." National Library of Medicine. Link

Sources

Application

Application Note: HPLC Purification of (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine

Introduction & Molecule Characterization This application note details the High-Performance Liquid Chromatography (HPLC) purification of (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine . This molecule represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Characterization

This application note details the High-Performance Liquid Chromatography (HPLC) purification of (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine . This molecule represents a class of secondary amines often utilized as intermediates in medicinal chemistry (e.g., GlyT1 inhibitors, antihistamines).

Physicochemical Profile

Successful purification requires understanding the analyte's behavior in solution.

  • Structure: A secondary amine core linking a lipophilic biphenyl moiety and a polar aprotic tetrahydrofuran (THF) ring.

  • pKa (Calculated): ~9.5 – 10.5 (Secondary amine). The molecule is positively charged at neutral and acidic pH.

  • LogP (Calculated): ~3.2 – 3.8. The biphenyl group drives significant hydrophobicity, while the THF ring adds moderate polarity.

  • UV Chromophore: The biphenyl system provides strong UV absorption at 254 nm (primary) and 280 nm (secondary).

The Purification Challenge
  • Peak Tailing: Secondary amines interact strongly with residual silanols on silica-based columns, leading to asymmetric peaks and poor resolution.

  • Solubility: The lipophilic biphenyl tail requires high organic solvent strength for elution, while the amine functionality demands pH control.

  • Chirality: The tetrahydrofuran-2-ylmethyl moiety contains a chiral center. While this protocol focuses on chemical purity (achiral), the method conditions are compatible with chiral solvent exchange if enantiomeric separation is subsequently required.

Method Development Strategy

To ensure robust purification, we employ a dual-path strategy . The "Gold Standard" approach utilizes High pH mobile phases to suppress amine ionization, improving loading capacity and peak shape. The "Alternative" approach uses Low pH with ion-pairing mechanics.

Column Selection[1]
  • Primary Choice: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18) .

    • Reasoning: These columns withstand high pH (up to 12), allowing the amine to be analyzed in its neutral state.

  • Secondary Choice: Phenyl-Hexyl .

    • Reasoning: Provides complementary selectivity via

      
       interactions with the biphenyl ring, useful if impurities co-elute on C18.
      
Mobile Phase Chemistry
  • System A (High pH - Preferred): 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1]

    • Mechanism:[2][3][4] At pH 10, the amine is deprotonated (neutral). Neutral amines do not interact with silanols and have higher loading capacity on C18.

  • System B (Low pH): 0.1% Formic Acid (pH 2.7) / Acetonitrile.[1]

    • Mechanism:[2][3][4] Protonates the amine. Requires a high-quality "Base Deactivated" column to minimize tailing.[2]

Experimental Protocols

Protocol 1: Analytical Scouting (Purity Check)

Objective: Establish retention time, assess impurity profile, and verify system suitability.

Instrument: HPLC/UHPLC with PDA detector. Column: XBridge BEH C18, 4.6 x 100 mm, 3.5 µm (or equivalent). Temperature: 40°C. Flow Rate: 1.0 mL/min. Detection: UV 254 nm.

Time (min)% Mobile Phase A (10mM NH₄HCO₃, pH 10)% Mobile Phase B (Acetonitrile)
0.0955
1.0955
8.0595
10.0595
10.1955
13.0955

Sample Preparation: Dissolve 1 mg of crude amine in 1 mL of 50:50 Water:Acetonitrile. If solubility is poor, use 100% Methanol or add 10% THF.

System Suitability Criteria:

  • Tailing Factor (Tf):

    
    .
    
  • Retention Factor (k'):

    
    .
    
  • Resolution (Rs):

    
     between main peak and nearest impurity.
    
Protocol 2: Preparative Purification (Scale-Up)

Objective: Isolate >100 mg of target compound with >98% purity.

Instrument: Preparative HPLC with Fraction Collector. Column: XBridge BEH C18 Prep, 19 x 150 mm, 5 µm. Flow Rate: 20 mL/min.

Gradient Calculation: Based on the analytical scout, if the compound elutes at X% B , the focused preparative gradient should start at (X-10)% B and end at (X+10)% B over a longer duration to maximize resolution.

Example: If elution is at 60% B in scout:

Time (min) % A % B Event
0.0 50 50 Load
1.0 50 50 Isocratic Hold
12.0 30 70 Focused Gradient
13.0 5 95 Wash
15.0 5 95 Wash

| 15.1 | 50 | 50 | Re-equilibrate |

Fraction Collection Logic:

  • Trigger: Slope + Threshold (e.g., >10 mAU).

  • Logic: Collect peaks between 50-70% B. Discard solvent front (polar impurities) and late wash (dimers/polymers).

Post-Purification Processing:

  • Pool fractions.

  • Remove Acetonitrile via rotary evaporation (bath temp < 40°C).

  • Lyophilize the remaining aqueous phase to obtain the solid free base.

    • Note: If the salt form is desired, treat with 1.0 eq HCl in dioxane prior to evaporation.

Visualization: Purification Workflow

The following diagram illustrates the decision matrix for purifying lipophilic amines, ensuring a self-validating workflow.

HPLC_Workflow Start Crude Material (Biphenyl-THF Amine) Solubility Solubility Test (MeOH vs ACN/H2O) Start->Solubility Scout_HighPH Analytical Scout Method A (pH 10) Solubility->Scout_HighPH Preferred Scout_LowPH Analytical Scout Method B (pH 2.7) Solubility->Scout_LowPH Backup Decision Check Peak Shape (Tf) & Resolution (Rs) Scout_HighPH->Decision Scout_LowPH->Decision Decision->Scout_LowPH Fail (Tailing) Prep_Scale Scale-Up Calculation (Load: 1% of Column Mass) Decision->Prep_Scale Pass (Tf < 1.3) Purification Prep HPLC Run (Focused Gradient) Prep_Scale->Purification QC QC Analysis (Purity > 98%) Purification->QC QC->Purification Fail (Re-purify) Salt_Form Salt Formation (Optional) QC->Salt_Form Pass Final Final Product Salt_Form->Final

Caption: Decision tree for HPLC purification of lipophilic amines, prioritizing high-pH methods for optimal peak shape.

Troubleshooting & Optimization

IssuePotential CauseCorrective Action
Broad/Tailing Peaks Silanol interactionSwitch to High pH (Method A) or add 5mM Triethylamine to Method B.
Split Peaks Sample solvent mismatchDissolve sample in mobile phase starting composition (e.g., 50% ACN). Avoid 100% THF injection.
High Backpressure PrecipitationEnsure sample is fully soluble in the buffer. Biphenyls can precipitate in 100% aqueous buffers; keep at least 5% organic.
Ghost Peaks CarryoverLipophilic amines stick to injector seals. Use a needle wash of 50:50 MeOH:IPA + 0.1% Formic Acid.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Waters Corporation. (2023). XBridge BEH Column Care and Use Manual. Link (Source for High pH stability data).

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link (Authoritative source on high pH advantages for amines).

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds. Link (Protocol validation for basic drugs).

Sources

Method

NMR characterization of N-substituted tetrahydrofurfurylamines

Application Note: High-Fidelity NMR Characterization of N-Substituted Tetrahydrofurfurylamines Abstract N-substituted tetrahydrofurfurylamines (THFA) represent a critical scaffold in medicinal chemistry, serving as chira...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity NMR Characterization of N-Substituted Tetrahydrofurfurylamines

Abstract

N-substituted tetrahydrofurfurylamines (THFA) represent a critical scaffold in medicinal chemistry, serving as chiral building blocks for kinase inhibitors, analgesics, and agrochemicals. However, their NMR spectra are frequently misinterpreted due to the interplay of C2-chirality , ring puckering dynamics , and nitrogen inversion . This guide provides a definitive protocol for the structural elucidation of these compounds, moving beyond basic assignment to rigorous stereochemical and conformational validation.

Mechanistic Insight: The Spectral Fingerprint

To accurately interpret the NMR data of an N-substituted THFA, one must understand the three physical phenomena driving the signal complexity:

  • The Chiral Anchor (C2): The carbon at position 2 of the tetrahydrofuran (THF) ring is a stereocenter.[1] This breaks the symmetry of the molecule, rendering the protons on the adjacent exocyclic methylene group (

    
    ) diastereotopic .[2] They will never be chemically equivalent, regardless of bond rotation speed.[1]
    
  • Ring Puckering (Pseudorotation): The THF ring is not planar; it rapidly interconverts between envelope and twist conformations.[1] This averages the coupling constants (

    
    ) of the ring protons (
    
    
    
    ), often resulting in broad, featureless multiplets ("envelopes") rather than distinct splitting patterns.
  • Nitrogen Inversion: Depending on the substituent (

    
    ) on the nitrogen, the inversion barrier may vary.[1]
    
    • R = Alkyl/Benzyl: Fast inversion at RT.[1] Signals are averaged.[1][3]

    • R = Acyl/Sulfonyl:[1][4] Slow inversion (restricted rotation).[1] Rotamers may appear as distinct sets of peaks.

Structural Numbering Convention

For this protocol, we utilize the following numbering scheme:

  • O1 : Ring Oxygen[1]

  • C2 : Chiral Center (Methine)[1]

  • C3/C4 : Ring Methylenes[1]

  • C5 : Ring Methylene (adjacent to Oxygen)[1]

  • C6 : Exocyclic Methylene (

    
    )[1]
    
  • N7 : Nitrogen atom[1]

Critical Assignment Strategy

The Diagnostic Signals ( H NMR)
PositionSignal TypeChemical Shift (

, ppm)*
Diagnostic Feature
H-2 Multiplet (dddd)3.8 – 4.2The "Anchor." Usually the most downfield non-aromatic signal (excluding H-5).[1] It couples to H-3a, H-3b, H-6a, and H-6b.
H-6a/b Distinct Multiplets2.5 – 3.2Critical Check: These appear as two separate signals (ABX system with H-2). The separation (

) indicates the degree of chiral influence.
H-5a/b Triplet/Multiplet3.6 – 3.9Deshielded by the adjacent oxygen.[1] Often overlaps with H-2 or solvent peaks.[1]
H-3/H-4 "The Envelope"1.4 – 2.1A complex overlap region.[1] Do not attempt first-order analysis without high-field (>600 MHz) data.[1]

*Note: Shifts vary based on solvent (CDCl


 vs DMSO-d

) and N-substituent electronegativity.
The Diastereotopic Methylene (C6)

The most common error is assigning the C6 protons as a simple doublet. Because of the C2 chiral center,


 and 

see different magnetic environments.
  • Appearance: Two distinct doublets of doublets (dd) or complex multiplets.

  • Geminal Coupling (

    
    ):  Large, typically 11–14 Hz.[1]
    
  • Vicinal Coupling (

    
    ):  Coupling to H-2 varies (typically 3–8 Hz) based on the rotamer population.[1]
    

Experimental Protocol

Phase 1: Sample Preparation
  • Solvent Selection:

    • Standard:CDCl

      
        (7.26 ppm).[1] Good for resolution.
      
    • For H-bonding analysis:DMSO-d

      
        (2.50 ppm).[1] Essential if the N-substituent is a proton (secondary amine) to observe the N-H coupling and slow down exchange.
      
    • Avoid: D

      
      O for initial characterization (exchanges N-H, obscures key signals).[1]
      
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration can induce viscosity broadening and aggregation.[1]

Phase 2: Acquisition Parameters
  • 1D

    
    H:  16 scans, relaxation delay (
    
    
    
    )
    
    
    2.0 s.
  • 1D

    
    C:  512 scans minimum.
    
  • 2D HSQC (Multiplicity-Edited): Mandatory. Distinguishes CH (C2) from CH

    
     (C3, C4, C5, C6).
    
  • 2D COSY: Essential to trace the spin system from H-2

    
     H-6 
    
    
    
    H-N.
Phase 3: Step-by-Step Assignment Workflow

NMR_Assignment_Flow Start Start: Acquire 1H & HSQC Identify_H2 Step 1: Identify H-2 (Methine, ~4.0 ppm) Start->Identify_H2 HSQC_Check HSQC Validation: Is it a CH carbon? Identify_H2->HSQC_Check Trace_H6 Step 2: Trace COSY to H-6 (Look for 2 distinct correlations) HSQC_Check->Trace_H6 Yes Diastereotopic_Check Are H-6a/H-6b distinct? Trace_H6->Diastereotopic_Check Assign_Ring Step 3: Assign Ring Protons (H-5 deshielded, H-3/H-4 shielded) Diastereotopic_Check->Assign_Ring Yes (Expected) Diastereotopic_Check->Assign_Ring No (Suspect racemization or fast exchange) Stereo_Confirm Step 4: Stereochemistry Check (NOESY for relative config) Assign_Ring->Stereo_Confirm

Figure 1: Logical workflow for assigning N-substituted tetrahydrofurfurylamines. Note the critical check for diastereotopicity at Step 2.

Advanced Characterization: Stereochemistry & Purity

Enantiomeric Purity Determination

Since the NMR spectra of enantiomers are identical in achiral solvents, use a Chiral Solvating Agent (CSA) if optical rotation is insufficient.

  • Reagent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol).

  • Method: Add 2-3 equivalents of CSA to the CDCl

    
     sample.
    
  • Observation: The H-2 and H-6 signals will split into two sets if the sample is racemic. The chemical shift difference (

    
    ) allows for integration and ee% calculation.[1]
    
Relative Stereochemistry (NOESY)

If the nitrogen bears a bulky substituent (e.g., N-benzyl), determining the preferred conformation is possible.

  • Experiment: 1D NOE or 2D NOESY.

  • Key Interaction: Irradiate H-2.[1]

    • Strong NOE to H-6a/b is trivial.[1]

    • Diagnostic NOE: Look for correlations between H-2 and the ortho-protons of the N-benzyl group. This indicates the spatial folding of the substituent over the THF ring.

Troubleshooting Common Issues

IssueRoot CauseSolution
Broad H-6 signals Intermediate exchange rate of N-inversion or restricted rotation (if amide/carbamate).[1]Run Variable Temperature (VT) NMR.[1] Heat to 50°C to coalesce, or cool to -40°C to freeze conformers.[1]
H-2 / H-5 overlap Similar electronegativity of O1 and N7 (if N is acylated).Use HSQC. C2 (~78 ppm) and C5 (~68 ppm) are usually distinct in carbon dimension.[1]
Missing N-H Rapid exchange with trace water in solvent.Use dry DMSO-d

or CD

CN.[1] Ensure solvent is from a fresh ampule.[1]

References

  • Clarification of Diastereotopicity

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Explains the fundamental theory of diastereotopic protons in chiral molecules).

  • THF Ring Conformations

    • Cremer, D., & Pople, J. A. (1975).[1] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Link[1]

  • Synthesis and Spectral Data of N-substituted THFAs

    • Rehman, A., et al. (2023).[1] Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. ResearchGate.[1] Link

  • Chiral Recognition via NMR

    • Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons.[1] (Protocol for using Pirkle alcohol and other CSAs).

Sources

Application

Application Note: Advanced Characterization and Quantification of Biphenylmethylamines using HRMS and LC-MS/MS

Introduction & Scope Biphenylmethylamines (BPMAs) represent a critical structural motif in pharmaceutical chemistry, serving as key intermediates in the synthesis of angiotensin II receptor antagonists (sartans), antihis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Biphenylmethylamines (BPMAs) represent a critical structural motif in pharmaceutical chemistry, serving as key intermediates in the synthesis of angiotensin II receptor antagonists (sartans), antihistamines, and antifungal agents. Furthermore, specific isomers such as 4-phenylbenzylamine (also known as [1,1'-biphenyl]-4-ylmethanamine) are increasingly scrutinized as potential genotoxic impurities (PGIs) or degradation products in drug substances.

The analysis of BPMAs presents distinct challenges:

  • Isomeric Complexity: Differentiating ortho-, meta-, and para- isomers is difficult on standard C18 columns due to identical mass-to-charge (

    
    ) ratios and similar hydrophobicity.
    
  • Fragmentation Stability: The biphenyl core is highly stable, often requiring high collision energies (CE) to generate diagnostic fragments beyond the initial loss of ammonia.

This guide provides a validated workflow for the separation, identification, and quantification of BPMAs, leveraging Biphenyl stationary phases for enhanced selectivity and High-Resolution Mass Spectrometry (HRMS) for structural elucidation.

Structural Considerations & Chromatography Physics

The "Biphenyl" Advantage

Standard C18 chromatography relies on hydrophobic interactions. However, BPMAs possess extensive


-electron systems. To achieve baseline separation of isomers (e.g., separating 4-phenylbenzylamine from 2-phenylbenzylamine), we utilize a Biphenyl stationary phase .[1]
  • Mechanism: The biphenyl ligands on the column interact with the

    
    -electrons of the analyte.
    
  • Solvent Choice: Methanol (MeOH) is preferred over Acetonitrile (ACN). ACN molecules have their own

    
    -electrons (triple bond) which can shield the analyte from the stationary phase. MeOH allows for unobstructed 
    
    
    
    interactions, significantly increasing retention and selectivity for aromatic isomers.
Ionization Physics (ESI+)

BPMAs contain a primary amine group, making them ideal candidates for Electrospray Ionization in positive mode (ESI+).

  • Protonation: The benzylic amine is readily protonated (

    
    ), typically yielding a strong precursor ion.
    
  • In-Source Fragmentation (ISF): Caution is required. High source temperatures can induce the loss of ammonia (

    
    ) before the quadrupole, mimicking the primary fragment ion. Source temperature should be optimized (typically <350°C) to maintain the molecular ion.
    

Fragmentation Chemistry & Mechanism[2][3][4][5]

Understanding the fragmentation pathway is vital for selecting robust MRM (Multiple Reaction Monitoring) transitions.

Primary Pathway: The Tropylium Rearrangement

Upon Collision-Induced Dissociation (CID), the protonated molecular ion (


 184 for 4-phenylbenzylamine) undergoes a characteristic neutral loss of ammonia (17 Da).
  • Precursor:

    
    
    
  • Cleavage: Heterolytic cleavage of the

    
     bond releases 
    
    
    
    .
  • Rearrangement: The resulting benzyl cation is unstable and typically rearranges into a highly stable phenyl-tropylium ion (

    
     167.08).
    
Secondary Pathway: Ring Cyclization

At higher collision energies, the phenyl-tropylium ion may lose molecular hydrogen (


) or acetylene (

) to form fluorene-like fused ring systems (

165 or 152), providing secondary confirmation ions.
Visualization: Fragmentation Pathway

Fragmentation M Precursor [M+H]+ m/z 184.11 TS Transition State (C-N Cleavage) M->TS CID Energy Frag1 Phenyl-Benzyl Cation m/z 167.08 TS->Frag1 - NH3 (17 Da) Frag2 Phenyl-Tropylium Ion (Stable Resonance) m/z 167.08 Frag1->Frag2 Ring Expansion (Rearrangement) Frag3 Fluorenyl Cation m/z 165.07 Frag2->Frag3 - H2 / Cyclization (High CE)

Figure 1: Proposed fragmentation pathway of 4-phenylbenzylamine under ESI-MS/MS conditions.

Experimental Protocols

Reagents and Standards
  • Target Analyte: 4-Phenylbenzylamine (CAS: 712-76-5).[2][3][4]

  • Internal Standard (IS): 4-Phenylbenzylamine-d2 (deuterated on the benzylic carbon) or a structural analog like 4-benzylpiperidine.

  • Solvents: LC-MS grade Methanol and Water.

  • Additives: Formic Acid (FA) or Ammonium Formate.

Sample Preparation (Mixed-Mode SPE)

Direct protein precipitation is often insufficient for trace analysis. Mixed-mode Cation Exchange (MCX) is recommended to isolate the basic amine from neutral interferences.

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Load sample (plasma/reaction mixture diluted in 2% Formic Acid). Acidification ensures the amine is charged.

  • Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).

  • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol. Basification neutralizes the amine, releasing it from the sorbent.

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in Mobile Phase A/B (90:10).
    
LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterSettingRationale
Column Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mmEnhanced selectivity for aromatic isomers.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Methanol + 0.1% Formic AcidMeOH promotes

retention mechanism.
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.
Gradient 0-1 min: 10% B1-6 min: 10% -> 90% B6-8 min: 90% B8.1 min: 10% BSlow ramp ensures isomer separation.
Column Temp 40°CImproves mass transfer kinetics.

Table 2: MS Source & MRM Parameters (Example for Sciex/Thermo Triple Quad)

AnalytePrecursor (

)
Product (

)
CE (eV)Role
4-Phenylbenzylamine 184.1167.120Quantifier (Loss of

)
4-Phenylbenzylamine 184.1152.145Qualifier (Ring fragmentation)
4-Phenylbenzylamine 184.1115.155Qualifier (Loss of phenyl ring)
Analytical Workflow Diagram

Workflow Sample Sample Matrix (Plasma/API) Prep SPE Extraction (Mixed-Mode MCX) Sample->Prep Clean-up LC LC Separation (Biphenyl Phase, MeOH) Prep->LC Inject Ion ESI+ Ionization (m/z 184.1) LC->Ion Elute MS1 Q1 Selection (Precursor Isolation) Ion->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Q3 Detection (m/z 167.1, 152.1) CID->MS2 Data Quantification & Isomer Profiling MS2->Data Signal Integration

Figure 2: End-to-end workflow for the targeted analysis of biphenylmethylamines.

Data Analysis & Troubleshooting

Handling Isomers

If multiple peaks appear in the chromatogram with the same MRM transition (184


 167), you likely have isomers (ortho/meta).
  • Validation: Inject pure standards of 2-phenylbenzylamine and 4-phenylbenzylamine to establish relative retention times (RRT).

  • Resolution: If peaks co-elute, lower the gradient slope (e.g., 0.5% B per minute) or lower the column temperature to 25°C to increase stationary phase interaction.

Linearity & Sensitivity
  • Dynamic Range: Typically linear from 1 ng/mL to 1000 ng/mL.

  • Carryover: Biphenylmethylamines are "sticky" due to the amine. Ensure the autosampler wash solution contains at least 50% organic solvent with 0.5% formic acid.

References

  • Restek Corporation. "Biphenyl, the Go-To Phase for LC-MS Method Development." Separation Science. [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 344989, 4-Phenylbenzylamine. [Link]

  • MassBank. "Mass Spectrum of Benzylamine (General Fragmentation Mechanisms)." MassBank EU. [Link]

  • Lindner, J., et al. (2017). "Biphenyl based stationary phases for improved selectivity in complex steroid assays."[5] Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Method

High-Resolution X-Ray Crystallography of Novel Biphenyl Derivatives: From Crystal Growth to Torsional Analysis

Executive Summary & Scientific Context The biphenyl scaffold is a "privileged structure" in medicinal chemistry, forming the core of critical therapeutics including Angiotensin II receptor blockers (ARBs) and neutral end...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, forming the core of critical therapeutics including Angiotensin II receptor blockers (ARBs) and neutral endopeptidase inhibitors. The pharmacological efficacy of these derivatives is frequently governed by atropisomerism —the axial chirality resulting from restricted rotation around the central C1–C1' bond.

While NMR can suggest solution-state dynamics, Single Crystal X-Ray Diffraction (SC-XRD) is the sole absolute method for determining the solid-state dihedral angle (


) and absolute configuration (

vs

).

The Challenge: Biphenyl derivatives present unique crystallographic hurdles:

  • Torsional Disorder: The low energy barrier to rotation often leads to dynamic disorder in the crystal lattice.

  • Pseudo-Symmetry: Packing forces can induce centrosymmetric space groups even for chiral atropisomers if the resolution is insufficient.

  • Hydrophobicity: Poor solubility in standard nucleation solvents.

This guide details a self-validating workflow to overcome these barriers, ensuring high-fidelity structural models.

Protocol A: Crystal Growth Strategy (The Solubility Differential)

Biphenyls are typically lipophilic. Standard aqueous-based protein crystallization screens will fail. The strategy must rely on organic-organic vapor diffusion or controlled evaporation using a "Good Solvent/Poor Solvent" gradient.

Solvent Selection Matrix
Solvent RolePolarity IndexRecommended SolventsFunction
Solvent (Good) Non-Polar / AromaticDichloromethane (DCM), Toluene, THFDissolves the biphenyl core via

-

or van der Waals interactions.
Anti-Solvent (Poor) Polar / ProticAcetonitrile (MeCN), Methanol, PentaneInduces supersaturation. MeCN is preferred for creating sharp lattice boundaries.
Experimental Workflow: The "Vial-in-Vial" Diffusion Method

Rationale: Vapor diffusion allows for slower lattice assembly than evaporation, minimizing twinning common in aromatic stacking.

  • Dissolution: Dissolve 5–10 mg of the biphenyl derivative in the minimum volume (approx. 0.5 mL) of the Good Solvent (e.g., DCM) in a small 4 mL vial.

    • Critical Step: Filter this solution through a 0.2

      
      m PTFE syringe filter to remove dust nucleation sites.
      
  • Placement: Place the open 4 mL vial inside a larger 20 mL scintillation vial.

  • Anti-Solvent Addition: Carefully pipette 2–3 mL of the Anti-Solvent (e.g., Pentane or MeCN) into the outer vial. Do not let it spill into the inner vial.

  • Sealing: Cap the outer 20 mL vial tightly.

  • Equilibration: Store at 4°C. The volatile anti-solvent will diffuse into the inner vial, slowly increasing polarity and forcing the hydrophobic biphenyl to crystallize.

Visualization: Crystallization Logic

CrystallizationWorkflow Start Start: Purified Biphenyl Derivative SolubilityCheck Solubility Test: Soluble in MeOH/EtOH? Start->SolubilityCheck PathA Method A: Slow Evaporation (Solvent: Acetone/EtOH) SolubilityCheck->PathA Yes (High Polarity) PathB Method B: Vapor Diffusion (Solvent: DCM/Toluene) SolubilityCheck->PathB No (Lipophilic) Setup Setup Vial-in-Vial System Filter Solution (0.2µm) PathA->Setup AntiSolvent Select Anti-Solvent: Pentane (if DCM) Acetonitrile (if Toluene) PathB->AntiSolvent AntiSolvent->Setup Temp Incubate at 4°C (Reduces Kinetic Energy/Disorder) Setup->Temp Result Harvest Crystals Check under Polarized Light Temp->Result

Figure 1: Decision tree for selecting the optimal crystallization vector based on compound solubility profiles.

Protocol B: Data Collection & Reduction

Temperature Control (The 100K Mandate)

Never collect biphenyl data at room temperature.

  • Causality: The central C–C bond allows ring rotation. At 298K, thermal energy (

    
    ) is sufficient to induce dynamic disorder, causing the electron density of the rings to smear into "flat disks" rather than resolved hexagons.
    
  • Protocol: Mount crystals in Paratone-N oil and flash cool immediately to 100 K (or lower) using a nitrogen cryostream. This freezes the dynamic rotamers into a static lattice.

Resolution Requirements
  • Target: 0.75 Å or better (

    
     for Mo K
    
    
    
    ).
  • Reasoning: To accurately refine the anisotropic displacement parameters (ADPs) of the aromatic carbons and distinguish disorder from thermal motion, high-angle data is non-negotiable.

Protocol C: Structure Solution & Refinement (Handling Disorder)

This is the most critical phase. Biphenyls often appear disordered, where the rings occupy two slightly rotated positions (e.g.,


 and 

twist) within the same asymmetric unit.
Diagnosing Disorder

After initial solution (using SHELXT or similar), examine the thermal ellipsoids (ADPs).

  • Indicator: If the phenyl ring atoms look like "footballs" (highly elongated ellipsoids) perpendicular to the ring plane, you have rotational disorder.

The SHELXL Refinement Workflow

Use the following command sequence in your .ins file or OLEX2 GUI to model the split positions.

Step 1: Split the Model Assign the atoms of the disordered ring to two different "Parts".

  • PART 1: The first conformation (occupancy

    
    ).
    
  • PART 2: The second conformation (occupancy

    
    ).
    

Step 2: Restraints vs. Constraints Do not immediately force the rings to be rigid hexagons (AFIX 66). Real biphenyls are slightly distorted.

  • Preferred Method (Soft Restraints): Use SAME or SADI to ensure the bond lengths in the disordered ring match the ordered ring or a standard geometry target, without freezing them.

  • Fallback Method (Rigid Group): If data resolution is low (>0.85 Å), use AFIX 66 to force a perfect hexagon geometry for the disordered rings to stabilize the refinement.

Step 3: Refine Occupancy (FVAR) Link the occupancy of PART 1 and PART 2 to a free variable (e.g., 21.000).

  • FVAR 0.5 (Starting value)

  • Atom list Part 1: 11.000 (Occupancy = 1 * FVAR)

  • Atom list Part 2: -11.000 (Occupancy = 1 - FVAR)

Visualization: Refinement Logic

RefinementLogic Solve Initial Structure Solution (SHELXT) CheckADPs Inspect Thermal Ellipsoids Solve->CheckADPs Decision Elongated Ellipsoids? CheckADPs->Decision NoDisorder Standard Refinement (Anisotropic) Decision->NoDisorder No Disorder Model Disorder Decision->Disorder Yes Split Split Atoms into PART 1 / PART 2 Disorder->Split Restrain Apply Restraints: SIMU (Thermal) SAME (Geometry) Split->Restrain Refine Refine FVAR (Occupancy) Check R1 Factor Restrain->Refine

Figure 2: Workflow for identifying and refining rotational disorder in biphenyl crystal structures.

Structural Analysis: The Torsional Metric

Once the structure is refined (


), extract the quantitative data relevant to biological activity.
Calculating the Dihedral Angle ( )

The torsion angle is defined by the four atoms bridging the two rings:


.
  • Significance:

    • 
       (Planar): Maximizes 
      
      
      
      -conjugation but high steric strain. Often seen in packing with strong
      
      
      -
      
      
      stacking.
    • 
       (Orthogonal): Minimizes steric clash, breaks conjugation. Common in highly ortho-substituted derivatives (atropisomers).
      
    • Drug Design Note: Most bioactive biphenyls adopt a twisted conformation (

      
      ) to fit into hydrophobic pockets.
      
Hirshfeld Surface Analysis

Use software like CrystalExplorer to map the intermolecular interactions.

  • 
     Surface:  Look for red spots indicating hydrogen bonds (e.g., if amide linkers are present).
    
  • Shape Index: Look for "red and blue triangles" (bow-tie patterns). This is the fingerprint of

    
    -
    
    
    
    stacking
    between the biphenyl rings of adjacent molecules, which stabilizes the crystal lattice.

References

  • Cruickshank, D. W. J. (1956). The analysis of the anisotropic thermal motion of molecules in crystals. Acta Crystallographica, 9(9), 747–753. Link (Foundational text on thermal ellipsoids).

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8. Link (Authoritative source for PART and AFIX commands).

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171–179. Link (Database for comparing biphenyl torsion angles).

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Clayden, J., et al. (2009). The challenge of atropisomerism in drug discovery. Angewandte Chemie International Edition, 48(35), 6398-6401. Link (Context for biphenyl importance in pharma).

Sources

Application

Application Note: In Vitro Characterization of (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine

Executive Summary & Scientific Context The compound (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine represents a "privileged scaffold" in neuropharmacology, specifically within the class of Glycine Transporter 1 (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The compound (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine represents a "privileged scaffold" in neuropharmacology, specifically within the class of Glycine Transporter 1 (GlyT1) inhibitors .

While often utilized as a high-value intermediate in the synthesis of complex pharmacophores (e.g., Bitopertin analogs), this secondary amine motif itself possesses significant biological relevance. The structural combination of the lipophilic biphenyl group and the polar, hydrogen-bond-accepting tetrahydrofuran (THF) moiety mimics the pharmacophore required to bind the orthosteric or allosteric sites of the GlyT1 transporter.

Therapeutic Relevance: Inhibition of GlyT1 increases synaptic glycine concentrations, thereby potentiating N-methyl-D-aspartate (NMDA) receptor function.[1][2][3] This mechanism is a leading therapeutic strategy for treating the cognitive symptoms of Schizophrenia (CIAS) and enhancing synaptic plasticity in neurodegenerative disorders.

This guide details the in vitro protocols required to validate this compound’s potency, selectivity, and mechanism of action.

Mechanism of Action: Synaptic Glycine Regulation[1][3][4]

To interpret the assay data, one must understand the cellular context. GlyT1 is primarily located on glial cells (astrocytes) and postsynaptic neurons, maintaining low synaptic glycine levels to prevent excitotoxicity.

GlycinePathway Synapse Synaptic Cleft (High Glycine Concentration) NMDAR NMDA Receptor (Activation) Synapse->NMDAR Co-agonism GlyT1 GlyT1 Transporter (Target) Synapse->GlyT1 Uptake Astrocyte Astrocyte (Glycine Clearance) GlyT1->Astrocyte Transport Compound Test Compound (Inhibitor) Compound->Synapse Increases [Gly] Compound->GlyT1 Blockade (||)

Figure 1: Mechanism of GlyT1 inhibition.[4][5] The test compound blocks reuptake, elevating synaptic glycine to potentiate NMDA receptor signaling.

Protocol 1: [³H]-Glycine Uptake Assay (Primary Screen)

This is the gold-standard functional assay to determine the IC₅₀ of the compound. It measures the ability of the amine to inhibit the active transport of radiolabeled glycine into cells expressing human GlyT1.

Reagents & Systems
  • Cell Line: CHO-K1 or HEK293 cells stably expressing human GlyT1 (hGlyT1).

  • Radioligand: [³H]-Glycine (Specific Activity: 40–60 Ci/mmol).

  • Assay Buffer: HBSS (pH 7.4) supplemented with 10 mM HEPES.

  • Test Compound: (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine (dissolved in 100% DMSO; stock 10 mM).

  • Control Inhibitor: Sarcosine or ALX-5407 (positive control).

Experimental Workflow
  • Cell Seeding:

    • Plate hGlyT1-CHO cells in 96-well ScintiPlates (white, clear bottom) at density

      
       cells/well.
      
    • Incubate overnight at 37°C, 5% CO₂ to achieve confluence.

  • Compound Preparation:

    • Prepare a 10-point serial dilution of the test compound in Assay Buffer (0.1 nM to 10 µM final).

    • Critical: Ensure final DMSO concentration is <0.5% to avoid non-specific membrane effects.

  • Uptake Reaction:

    • Remove culture medium and wash cells

      
       with 200 µL warm Assay Buffer.
      
    • Add 50 µL of diluted Test Compound to respective wells.

    • Incubate for 15 minutes at 37°C (Pre-incubation allows equilibrium binding).

    • Initiate uptake by adding 50 µL of [³H]-Glycine solution (Final concentration: 50 nM).

  • Termination:

    • Incubate for 10–15 minutes at room temperature.

    • Note: Do not exceed 20 minutes; uptake must remain in the linear range.

    • Rapidly aspirate buffer and wash

      
       with ice-cold  PBS (stops transport immediately).
      
  • Detection:

    • Add 100 µL MicroScint-20 scintillation cocktail.

    • Seal plates and shake for 30 minutes.

    • Read on a TopCount or MicroBeta scintillation counter.

Data Analysis

Calculate percent inhibition using the formula:



  • CPM_total: DMSO vehicle control.

  • CPM_non-specific: Wells containing 100 µM Sarcosine (full block).

Protocol 2: Selectivity Profiling (GlyT1 vs. GlyT2)

To ensure the compound does not cause motor side effects (associated with GlyT2 inhibition in the spinal cord), selectivity profiling is mandatory.

Experimental Design
  • System: Run the exact protocol described in Section 3, but in parallel using hGlyT2-expressing cells .

  • Comparison:

    • Calculate the Selectivity Ratio: $ \text{Selectivity} = \frac{\text{IC}{50} (\text{GlyT2})}{\text{IC}{50} (\text{GlyT1})} $

    • Target: A ratio > 50-fold is preferred for a lead candidate.

Comparative Data Layout
ParameterhGlyT1 Assay (Target)hGlyT2 Assay (Off-Target)
Cell Line CHO-hGlyT1CHO-hGlyT2
Substrate [³H]-Glycine (50 nM)[³H]-Glycine (50 nM)
Reference Inhibitor ALX-5407 (IC₅₀ ~2-5 nM)ALX-1393 (IC₅₀ ~2-5 nM)
Desired Outcome High Potency (<100 nM)Low Potency (>10 µM)

Protocol 3: Kinetic Mode of Action (Electrophysiology)

Radioligand assays provide potency, but electrophysiology determines if the compound is a competitive or non-competitive inhibitor. This is crucial for the biphenyl-amine class, as many are non-competitive lipid-anchored inhibitors.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
  • Preparation:

    • Inject Xenopus laevis oocytes with cRNA encoding hGlyT1.

    • Incubate for 3–5 days at 18°C.

  • Recording:

    • Clamp oocyte voltage at -60 mV .

    • Superfuse with ND96 buffer.

  • Substrate Challenge:

    • Apply Glycine (

      
       concentration, typically 30 µM) and record the inward current (
      
      
      
      ).
    • Wash until baseline recovers.

  • Inhibition Curve:

    • Pre-apply Test Compound for 30 seconds.

    • Co-apply Glycine + Test Compound.

    • Measure reduction in

      
      .[4]
      
  • Lineweaver-Burk Analysis:

    • Vary Glycine concentration (10 µM – 1 mM) in the presence of fixed Compound concentrations.

    • Competitive:

      
       unchanged, 
      
      
      
      increases.
    • Non-Competitive:

      
       decreases, 
      
      
      
      unchanged.
    • Insight: Biphenyl-amines often show non-competitive profiles due to allosteric binding.

Workflow Visualization

AssayWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Transport Assay cluster_2 Phase 3: Analysis Prep Dilute Compound (DMSO < 0.5%) Wash Wash & Pre-incubation (15 min @ 37°C) Prep->Wash Cells hGlyT1-CHO Cells (Confluent Monolayer) Cells->Wash Tracer Add [3H]-Glycine (Initiate Transport) Wash->Tracer Stop Ice-Cold Lysis (Terminate @ 10 min) Tracer->Stop Count Scintillation Counting Stop->Count Calc IC50 & Hill Slope Calculation Count->Calc

Figure 2: Step-by-step workflow for the high-throughput [³H]-Glycine uptake assay.

References

  • Cioffi, C. L., & Guzzo, P. R. (2016).[6] Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders.[1][2][3][6] Current Topics in Medicinal Chemistry, 16(29), 3404–3437.[6] Link

  • Harsing, L. G., et al. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(9), 1017–1044. Link

  • Pinard, E., et al. (2010). Discovery of Bitopertin (RG1678), a Potent and Selective Glycine Transporter 1 Inhibitor. Journal of Medicinal Chemistry, 53(12), 4603–4614. Link

  • Harvey, R. J., & Yee, B. K. (2013). Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain.[6] Nature Reviews Drug Discovery, 12, 866–885. Link

  • Umbricht, D., et al. (2014). Effect of Bitopertin, a Glycine Reuptake Inhibitor, on Negative Symptoms of Schizophrenia.[5] JAMA Psychiatry, 71(6), 637–646. Link

Sources

Method

Mastering Cell-Based Assays for Novel Amine Compounds

From Solubility to Functional Profiling: A Senior Scientist’s Guide Abstract Novel amine compounds—ranging from primary aliphatic amines to complex heterocyclic alkaloids—represent a dominant structural class in drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

From Solubility to Functional Profiling: A Senior Scientist’s Guide

Abstract

Novel amine compounds—ranging from primary aliphatic amines to complex heterocyclic alkaloids—represent a dominant structural class in drug discovery, particularly for GPCR and ion channel targets. However, their physicochemical properties (pKa, lipophilicity, and basicity) introduce specific artifacts in cell-based assays. This guide moves beyond standard protocols to address the unique challenges of lysosomotropism , redox interference , and solubility cliffs , providing a validated workflow for accurate characterization.

Phase 1: The Physicochemical Pre-Check

"The assay fails before the cells are even seeded."

Most novel amines are synthesized as salts (hydrochloride, tartrate) for stability but must exist as free bases to permeate cell membranes.

1.1 Solubility & Stock Preparation
  • The DMSO Trap: While amines dissolve well in DMSO, rapid dilution into aqueous media (pH 7.4) often causes "crashing out" (precipitation) if the compound is lipophilic (LogP > 3).

  • Protocol Adjustment: Do not dilute directly from 10 mM DMSO stock to cell media. Use an intermediate dilution step in PBS or HBSS to identify precipitation visually before adding to cells.

ParameterRecommendationRationale
Stock Solvent Anhydrous DMSOPrevents hydrolysis/oxidation common with free amines.
Storage -20°C, Argon purgeAmines are prone to N-oxidation.
Max DMSO < 0.5% (v/v)Higher DMSO permeabilizes membranes, altering amine uptake.
Phase 2: Cell Health & Cytotoxicity (The "False Viability" Trap)

CRITICAL WARNING: Do NOT use MTT assays for initial screening of novel amines.

2.1 The Mechanism of Interference

Many amines (e.g., diphenhydramine derivatives) act as reducing agents. They can chemically reduce tetrazolium salts (MTT/MTS) to purple formazan in the absence of cells, leading to false "high viability" data even when cells are dying .

2.2 The Lysosomotropic Effect

Lipophilic weak bases (pKa > 7) permeate the cell membrane but become protonated and trapped inside acidic lysosomes (pH 4.5–5.0).[1] This "Ion Trapping" causes lysosomal swelling (vacuolization), which is often misdiagnosed as apoptosis.

Visualization: The Lysosomotropic Ion Trap

Lysosomotropism cluster_extracellular Extracellular Space (pH 7.4) cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) Amine_Free Amine (Free Base) Uncharged Amine_Cyto Amine (Free Base) Amine_Free->Amine_Cyto Passive Diffusion Amine_Protonated Amine-H+ (Salt) Charged & Trapped Amine_Cyto->Amine_Protonated Diffusion & Protonation Amine_Protonated->Amine_Cyto Impermeable (Blocked) Swelling Osmotic Swelling (Vacuolization) Amine_Protonated->Swelling Accumulation

Caption: Mechanism of Ion Trapping where weak base amines accumulate in acidic lysosomes, causing toxicity artifacts.[2]

2.3 Recommended Protocol: ATP Bioluminescence Assay

Use an ATP-based readout (e.g., CellTiter-Glo®) which relies on luciferase, avoiding redox interference.

  • Seed Cells: 5,000 cells/well in 96-well opaque white plates. Incubate 24h.

  • Compound Addition: Add 2x concentration of amine compound (diluted in media).

  • Incubation: 24–48 hours (Amines often show delayed toxicity due to lysosomal accumulation).

  • Readout: Add ATP reagent, shake 2 mins, incubate 10 mins, read Luminescence.

Phase 3: Functional Characterization (GPCR Calcium Flux)

Many bioactive amines target GPCRs (Dopamine, Serotonin, Histamine receptors). The Calcium Flux Assay is the gold standard for Gq-coupled receptors.

3.1 Critical Protocol: Fluo-4 AM Assay
  • Target: Gq-coupled GPCRs (or Gi/Gs coupled using chimeric G-proteins).

  • Sensor: Fluo-4 AM (Acetoxymethyl ester).

Step-by-Step Methodology:

  • Cell Plating: Seed cells (e.g., CHO-K1 expressing target GPCR) in black-wall, clear-bottom 384-well plates (10,000 cells/well). Incubate overnight.

  • Dye Loading (Critical Step):

    • Prepare Loading Buffer : HBSS + 20 mM HEPES + 2.5 mM Probenecid.

    • Why Probenecid? It inhibits anion transporters that pump the dye out of the cell.

    • Add Fluo-4 AM (4 μM final) and Pluronic F-127 (0.04%) to disperse the dye.

    • Incubate 45 mins at 37°C, then 15 mins at RT to prevent dye aggregation.

  • Compound Preparation: Prepare amine agonists in HBSS (calcium-free if checking for extracellular influx, but usually standard HBSS).

  • Injection & Read: Use a kinetic plate reader (e.g., FLIPR or FlexStation).

    • Baseline: Read for 10 seconds.

    • Injection: Add compound automatically.

    • Response: Read fluorescence (Ex 494nm / Em 516nm) for 90–120 seconds.

Visualization: Calcium Flux Signaling Pathway

CalciumFlux Amine Amine Ligand GPCR GPCR (Gq) Amine->GPCR Binding PLC PLC-beta GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Release Fluo4 Fluo-4 (Dark) Ca->Fluo4 Binds Fluo4_Ca Fluo-4:Ca2+ (Fluorescent) Fluo4->Fluo4_Ca Signal Increase

Caption: Gq-GPCR signaling cascade leading to calcium release and Fluo-4 fluorescence detection.

Phase 4: Troubleshooting & Data Integrity
ObservationPotential CauseRemediation
High Background Fluorescence Amine autofluorescenceScan compound alone in buffer. If fluorescent, switch to luminescent Aequorin assay.
Response Decay too Fast Receptor DesensitizationAmines often trigger rapid internalization. Add antagonist before agonist to confirm specificity.
"Bell-Shaped" Dose Response Cytotoxicity at high conc.Overlay the ATP toxicity data (Phase 2) onto the efficacy curve to flag toxic doses.
Inconsistent EC50 Sticky CompoundsAmines stick to plastic tips. Use Low-Retention tips and add 0.1% BSA to buffer.
References
  • NIH/PubMed. (2006). Diphenhydramine interferes with MTT reduction assay.[Link]

  • Agilent. (2023).[3] Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging.[Link]

  • MDPI. (2020). The Lysosomotropic Activity of Hydrophobic Weak Base Drugs.[4][5][Link]

Sources

Application

Introduction: The Criticality of Standardized Screening

Application Note: High-Throughput & Mechanistic Screening of Novel Antimicrobial Synthetics The discovery of new synthetic antimicrobial agents is a race against the rapid evolution of antimicrobial resistance (AMR). How...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput & Mechanistic Screening of Novel Antimicrobial Synthetics

The discovery of new synthetic antimicrobial agents is a race against the rapid evolution of antimicrobial resistance (AMR). However, the transition from a "hit" in a chemical library to a viable lead candidate often fails due to poor experimental design in early screening.

This guide moves beyond basic textbook definitions to provide a rigorous, industrial-standard workflow for screening synthetic compounds. It aligns with CLSI (Clinical and Laboratory Standards Institute) and EUCAST (European Committee on Antimicrobial Susceptibility Testing) guidelines, ensuring that your data is reproducible and regulatory-ready.

Key Causality Principle: Inconsistent MIC (Minimum Inhibitory Concentration) values are rarely due to biological variation in the bacteria; they are almost always due to cation variation in the media , DMSO precipitation , or inoculum density errors . This protocol controls for these variables.

Workflow Overview

The following diagram illustrates the logical flow from compound synthesis to hit validation. It emphasizes the "Go/No-Go" decision points that save resources.

AntimicrobialScreening Start New Synthetic Library Solubility 1. Solubility Check (DMSO Tolerance) Start->Solubility PrimaryScreen 2. Primary Screen (Single Point @ 50 µM) Solubility->PrimaryScreen Pass Discard Discard/Archive Solubility->Discard Precipitates HitSelection Hit Selection (>80% Inhibition) PrimaryScreen->HitSelection MIC 3. Quantitation (MIC) Broth Microdilution HitSelection->MIC Yes HitSelection->Discard No Mechanistic 4. Mechanistic Profiling (MBC & Time-Kill) MIC->Mechanistic MIC < 10 µg/mL MIC->Discard MIC > 10 µg/mL Tox 5. Cytotoxicity (Selectivity Index) Mechanistic->Tox Lead Validated Lead Tox->Lead SI > 10 Tox->Discard SI < 10

Figure 1: Decision-tree workflow for antimicrobial screening. Note the strict "Go/No-Go" gates at MIC and Selectivity Index (SI) stages.

Pre-Screening: Compound Management

Before bacteria are even touched, the compound must be bio-accessible. Synthetic compounds often suffer from poor aqueous solubility.

  • Solvent: Dissolve stocks in 100% DMSO.

  • The "DMSO Cliff": Bacterial growth is inhibited by high DMSO concentrations.

    • Gram-Negative limit: ~2.5% v/v

    • Gram-Positive limit: ~1-2% v/v

    • Protocol Requirement: The final assay concentration of DMSO must be

      
       1% . If your compound precipitates when diluted from 100% DMSO to 1% aqueous media, it is a "false negative" in the making.
      

Protocol: Broth Microdilution (MIC Determination)

This is the gold standard for quantitative analysis, superior to agar diffusion for hydrophobic synthetic compounds which diffuse poorly in agar.

Reference Standard: CLSI M07 / ISO 20776-1 [1, 2].[1]

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Why CAMHB? Standard MHB lacks controlled levels of Calcium (

      
      ) and Magnesium (
      
      
      
      ). These cations are essential for the uptake of aminoglycosides and the activity of daptomycin. Using unadjusted broth leads to wild MIC fluctuations.
  • Plates: 96-well round-bottom (U-bottom) polystyrene plates.

  • Readout: Visual turbidity or Resazurin (Alamar Blue).

Step-by-Step Procedure
  • Preparation of Assay Plates (2x Concentration):

    • The goal is a final volume of 100 µL per well (50 µL compound + 50 µL bacteria).

    • Prepare 2x concentration of the compound in CAMHB (ensuring DMSO

      
       2% at this stage).
      
    • Perform serial 2-fold dilutions across the plate (e.g., Columns 1-10).

    • Column 11: Growth Control (Bacteria + Media + Solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculum Preparation (The "Direct Colony Suspension" Method):

    • Select 3-5 isolated colonies from an overnight agar plate.

    • Emulsify in saline to match a 0.5 McFarland Standard (approx.

      
       CFU/mL).
      
    • Dilution: Dilute this suspension 1:150 in CAMHB.

    • Result: This yields

      
       CFU/mL. When 50 µL of this is added to the plate, the final assay density is 
      
      
      
      CFU/mL
      [1].
  • Incubation:

    • Seal plates with breathable film (prevents evaporation but allows

      
      ).
      
    • Incubate at 35°C ± 2°C for 16-20 hours (24h for MRSA).[1]

  • Readout (Resazurin Modification):

    • For high-throughput screening, visual turbidity is subjective.

    • Add 10-30 µL of 0.01% Resazurin solution to each well.

    • Incubate for 1-2 hours.

    • Mechanism:[2] Viable bacteria reduce blue resazurin (non-fluorescent) to pink resorufin (highly fluorescent) [3].[3][4]

    • Endpoint: The MIC is the lowest concentration that remains blue (no metabolic reduction).

Mechanistic Profiling: MBC & Time-Kill

An MIC tells you what stops growth; it does not tell you if the bacteria are dead.

Minimum Bactericidal Concentration (MBC)
  • Take 10 µL from the clear wells (MIC and above) and the Growth Control well.

  • Spot onto nutrient agar plates.

  • Incubate 24 hours.

  • Definition: MBC is the concentration killing

    
     99.9% of the initial inoculum (i.e., < 5 colonies if starting with 
    
    
    
    ).
Pharmacodynamics: Time-Kill Kinetics

Crucial for determining if your synthetic is bacteriostatic (inhibits growth) or bactericidal (kills).

  • Setup: Flasks with bacteria (

    
     CFU/mL) + Compound (at 4x MIC).
    
  • Sampling: 0h, 2h, 4h, 8h, 24h.

  • Readout: Serial dilution and plating for CFU counting.

  • Interpretation:

    • Bactericidal:

      
       3-log reduction (e.g., 
      
      
      
      ) in 24h.
    • Bacteriostatic: < 3-log reduction.

Cytotoxicity & Selectivity Index (SI)

A compound that kills bacteria by destroying membranes will likely destroy human cells too. You must calculate the Selectivity Index (SI) .[5][6][7][8]

Protocol:

  • Cells: HepG2 (Liver) or HEK293 (Kidney) mammalian lines.

  • Assay: MTT or CellTiter-Glo (ATP) assay after 24h exposure.

  • Calculation: Determine

    
     (Cytotoxic Concentration 50%).
    
Data Interpretation Table
MetricFormulaTarget ValueInterpretation
MIC Lowest conc. inhibiting visible growth

Potent antimicrobial activity.
MBC/MIC Ratio


Bactericidal (preferred). If

, likely bacteriostatic.
Selectivity Index (SI)


Safe window. The drug kills bacteria at 1/10th the dose that harms cells [4].
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n}$

Quality Control & Troubleshooting

  • QC Strains: Always run a reference strain (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) with known MIC ranges. If the QC strain is out of range, the entire plate is invalid [2].

  • Skipped Wells: If growth occurs at 8 µg/mL, no growth at 4, and growth at 2, this is a "skipped well." Do not report. Repeat the assay. Usually caused by pipetting error or contamination.

  • Trailing Endpoints: (Common with Sulfonamides). A gradual fading of growth rather than a sharp cutoff. Read the point of

    
     80% inhibition [6].
    

References

  • CLSI. (2024).[2][6][9][10] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.[9][11]

  • EUCAST. (2025). Reading guide for broth microdilution. European Committee on Antimicrobial Susceptibility Testing.[12][13][14]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth. Methods.

  • Peña-García, J., et al. (2023). Selectivity Index in Drug Discovery: A metric to assess the safety window. Scientific Reports.

  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening.

  • ISO. (2019).[9] ISO 20776-1:2019 Clinical laboratory testing and in vitro diagnostic test systems.

Sources

Method

Application Note: Anticancer Activity Evaluation of Biphenyl Derivatives

Strategic Overview: The Biphenyl Scaffold in Oncology The biphenyl moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the hydrophobic core of various bioactive ligands. In...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Biphenyl Scaffold in Oncology

The biphenyl moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the hydrophobic core of various bioactive ligands. In anticancer research, biphenyl derivatives—such as analogs of Honokiol and synthetic biaryl-tubulin inhibitors —primarily function by targeting the colchicine-binding site of tubulin, preventing polymerization, or by inhibiting specific kinases (e.g., VEGFR, EGFR).

This guide provides a rigorous, mechanism-based workflow for evaluating these compounds. Unlike generic screening protocols, this document addresses the specific physicochemical challenges of biphenyls (e.g., lipophilicity, solubility) and focuses on their dominant mechanism of action: G2/M phase arrest leading to apoptosis .

Experimental Workflow

The following diagram outlines the logical progression from chemical synthesis to mechanistic validation.

Biphenyl_Workflow Synthesis 1. Chemical Synthesis (Suzuki-Miyaura Coupling) InSilico 2. In Silico Docking (Colchicine Site/Kinase Domain) Synthesis->InSilico Screening 3. Primary Screening (MTT/SRB Assay) InSilico->Screening HitSelect Hit Selection (IC50 < 10 µM) Screening->HitSelect HitSelect->Synthesis Fail (Redesign) Mech1 4. Mechanistic Profiling (Flow Cytometry: Cell Cycle & Apoptosis) HitSelect->Mech1 Pass Mech2 5. Target Validation (Tubulin Polymerization Assay) Mech1->Mech2 SAR 6. SAR Analysis (Ortho-substitution effects) Mech2->SAR

Figure 1: Integrated workflow for the evaluation of biphenyl derivatives. Note the iterative loop between screening and synthesis based on hit selection.

Chemical Biology & SAR Logic

Before screening, understand the structural requirements. For biphenyls targeting tubulin (colchicine site), the dihedral angle between the two phenyl rings is critical.

  • Planar Biphenyls: Often inactive against tubulin but may intercalate DNA.

  • Twisted Biphenyls: Ortho-substitution (e.g., -OH, -OMe) forces the rings out of coplanarity. This twisted conformation mimics the shape of colchicine and combretastatin A-4, fitting snugly into the hydrophobic pocket of

    
    -tubulin.
    

Critical Check: Ensure your library includes ortho-substituted analogs to test this "twist" hypothesis.

Protocol 1: Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values.[1] Challenge: Biphenyls are often highly lipophilic, leading to precipitation in aqueous media, which causes false positives (crystals scatter light).

Reagents
  • MTT Reagent: 5 mg/mL in PBS (Filter sterilize, store at 4°C in dark).

  • Solubilization Buffer: DMSO (Dimethyl sulfoxide).

  • Cell Lines: HeLa, MCF-7, A549 (Solid tumors); HL-60 (Leukemia).

Step-by-Step Methodology
  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Compound Preparation (Critical Step):

    • Dissolve biphenyl derivatives in 100% DMSO to create a 10–20 mM stock.

    • Perform serial dilutions in culture medium. Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

    • Visual Check: Inspect wells under a microscope immediately after addition. If precipitates (crystals) are visible, the concentration is too high or solubility is poor.

  • Incubation: Treat cells for 48h or 72h at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL MTT stock per 100 µL medium. Incubate 3–4h until purple formazan crystals form.

  • Solubilization: Carefully remove media (for adherent cells) or centrifuge plate (for suspension). Add 100 µL DMSO. Shake plate for 10 min.

  • Measurement: Read Absorbance at 570 nm (reference 630 nm).

Troubleshooting Biphenyl-Specific Issues
IssueObservationRoot CauseSolution
False Toxicity High cell death in controlsDMSO > 0.5%Increase stock concentration to lower DMSO volume.
False Viability High Absorbance in treated wellsBiphenyl precipitationCheck structure; precipitates scatter light at 570nm. Wash cells before adding DMSO.
Inconsistent Data High standard deviationEvaporationFill edge wells with PBS (do not use for data).

Protocol 2: Mechanistic Profiling (Flow Cytometry)

Objective: Confirm if cytotoxicity is due to G2/M arrest (tubulin effect) or apoptosis.

A. Cell Cycle Analysis (PI Staining)

Biphenyls acting on microtubules typically cause accumulation in the G2/M phase .

  • Harvest: Collect treated cells (1x10^6) and wash with cold PBS.

  • Fixation: Dropwise addition of 70% ice-cold ethanol while vortexing. Fix at -20°C for >2 hours (critical for permeability).

  • Staining: Wash ethanol out with PBS. Resuspend in 500 µL PI/RNase Staining Buffer (BD Pharmingen or equivalent).

    • Note: RNase A is mandatory to prevent PI from staining RNA.

  • Acquisition: Analyze >10,000 events. Look for the "4N" DNA peak (G2/M).

B. Apoptosis Detection (Annexin V/PI)

Distinguish between early apoptosis (Annexin V+/PI-) and necrosis (Annexin V+/PI+).[2]

  • Harvest: Do NOT use trypsin if possible (strips membrane proteins); use Accutase or gentle scraping.

  • Staining: Resuspend in 1X Annexin Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide.[2]

  • Incubation: 15 min at RT in dark.

  • Analysis: Immediate flow cytometry.[2][3]

Protocol 3: Target Validation (Tubulin Polymerization)

Objective: Verify direct interaction with tubulin.[4] This is the "gold standard" for biphenyls.

Principle: Tubulin polymerizes into microtubules, increasing light scattering (or fluorescence if using a reporter). Inhibitors flatten the polymerization curve.

Methodology (Fluorometric)
  • Reagents: Purified Tubulin (>99% pure, bovine brain), GTP, DAPI (reporter).

  • Setup: Prepare a 96-well black plate (pre-warmed to 37°C).

  • Mix: Combine Tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) + 1 mM GTP.

  • Treatment: Add Biphenyl derivative (3 µM, 10 µM) or Control (Colchicine 5 µM).

  • Kinetics: Measure fluorescence (Ex 360nm / Em 450nm) every minute for 60 mins at 37°C.

Mechanism Visualization

The following diagram illustrates how biphenyls interfere with the apoptotic machinery via the tubulin pathway.

Mechanism_Action Biphenyl Biphenyl Derivative Tubulin Tubulin Heterodimer (Colchicine Site) Biphenyl->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Defect Polymerization->Spindle Disrupts G2M G2/M Cell Cycle Arrest Spindle->G2M Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Caspase Caspase-3/7 Activation Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Mechanistic cascade. Biphenyl binding prevents tubulin assembly, triggering the Spindle Assembly Checkpoint (SAC) and downstream apoptotic signaling.

Data Analysis & Statistical Rigor

Calculating IC50

Do not estimate visually. Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism or Origin.



  • X: Log of concentration.

  • Y: Normalized viability (%).

Statistical Validation
  • Replicates: Minimum

    
     biological replicates (independent days), each with triplicate technical wells.
    
  • Significance: One-way ANOVA followed by Dunnett’s post-hoc test (comparing treatments to Vehicle Control).

References

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253–265. Link

  • Lu, Y., et al. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site.[5] Pharmaceutical Research, 29(11), 2943–2971. Link

  • Rauf, A., et al. (2018). Honokiol: An anticancer lignan.[5] Biomedicine & Pharmacotherapy, 107, 555–562. Link

  • Thermo Fisher Scientific. Annexin V Staining Protocol for Flow Cytometry. Link

  • Abcam. MTT Assay Protocol and Troubleshooting. Link

Sources

Application

Application Note: Pharmacological Evaluation of Tetrahydrofuran (THF) Derivatives

[1] Abstract The tetrahydrofuran (THF) ring is a privileged structural motif in medicinal chemistry, central to the bioactivity of potent natural products like Annonaceous acetogenins (e.g., Bullatacin, Annonacin) and sy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

The tetrahydrofuran (THF) ring is a privileged structural motif in medicinal chemistry, central to the bioactivity of potent natural products like Annonaceous acetogenins (e.g., Bullatacin, Annonacin) and synthetic drugs like Eribulin . These compounds often exhibit nanomolar cytotoxicity against multidrug-resistant (MDR) cancers but present unique challenges in solubility, metabolic stability, and neurotoxicity. This guide provides a rigorous, non-templated workflow for the pharmacological characterization of THF-containing chemical series, focusing on mitochondrial Complex I inhibition, lipophilicity management, and safety profiling.

Introduction: The THF Pharmacophore

The biological activity of THF-containing compounds is frequently dictated by the stereochemistry of the ring and its flanking hydroxyl groups. In Annonaceous acetogenins, the THF ring acts as a "spacer" and a binding anchor, facilitating the inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) .

Critical Testing Challenges:

  • Lipophilicity (LogP > 4): Most THF-derivatives are highly lipophilic, leading to precipitation in aqueous assay buffers and non-specific binding to plasticware.

  • Stereospecificity: The biological activity often varies by orders of magnitude between threo and erythro isomers.

  • Safety Window: Potent mitochondrial inhibition can lead to neurotoxicity (atypical Parkinsonism), necessitating early safety screening.

Compound Management & Handling

Standardizing the physical state of the compound is the first step to reproducible data.

Solubility & Storage Protocol

THF derivatives are prone to oxidation (peroxide formation) if stored improperly, and their high lipophilicity requires specific solubilization strategies.

  • Stock Preparation: Dissolve neat compound in 100% anhydrous DMSO to a concentration of 10 mM or 20 mM.

    • Why: Aqueous buffers will cause immediate precipitation.

  • Storage: Aliquot into amber glass vials (to prevent UV degradation and plastic leaching) and store at -20°C under argon gas.

  • Assay Working Solutions:

    • Perform intermediate dilutions in DMSO first.

    • Spike into assay media only at the final step.

    • Limit: Ensure final DMSO concentration is

      
       (v/v) to prevent solvent toxicity masking the compound's effect.
      

In Vitro Efficacy Profiling

Workflow Overview

The following diagram outlines the logic flow for evaluating a new THF-containing hit.

Pharmacological_Workflow cluster_SAR SAR Iteration Start New THF Compound Solubility Solubility Check (Nephelometry / Visual) Start->Solubility Cyto Cytotoxicity Screen (MDR+ vs. WT Cell Lines) Solubility->Cyto Soluble < 1% DMSO Mech Mechanism Confirmation (Mitochondrial Complex I Assay) Cyto->Mech IC50 < 1 µM Mech->Cyto Refine Stereochemistry Safety Neurotoxicity Screen (Dopaminergic Neurons) Mech->Safety Complex I Inhibitor Decision Lead Selection Safety->Decision High Therapeutic Index

Figure 1: Decision tree for the pharmacological evaluation of THF derivatives.

Primary Screen: Cytotoxicity in MDR Models

THF acetogenins are known for bypassing P-glycoprotein (P-gp) efflux pumps. Therefore, testing must include MDR cell lines.

Protocol: MTS Proliferation Assay

  • Cell Seeding: Seed NCI-H460 (Lung) and NCI-H460/TaxR (Paclitaxel-resistant) cells at 3,000 cells/well in 96-well plates.

  • Incubation: Allow attachment for 24 hours.

  • Treatment: Add compounds (0.01 nM – 10 µM). Include Rotenone as a positive control and Paclitaxel to verify MDR status.

  • Duration: Incubate for 72 hours.

  • Readout: Add MTS reagent; measure absorbance at 490 nm.

  • Data Analysis: Calculate Resistance Index (RI).

    
    
    
    • Success Criterion: An RI

      
       indicates the compound is effective against MDR tumors.
      
Mechanistic Assay: Mitochondrial Complex I Inhibition

This is the "gold standard" assay for Annonaceous acetogenins and related THF compounds.

Principle: Measure the rate of NADH oxidation catalyzed by Bovine Heart Submitochondrial Particles (SMPs). The THF compound blocks electron transfer from NADH to Ubiquinone.

Materials:

  • Bovine Heart SMPs (commercially available or isolated via differential centrifugation).

  • Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM EDTA.

  • Substrate: 100 µM NADH.

  • Acceptor: 50 µM Decylubiquinone (analog of CoQ10).

  • Detection: UV Spectrophotometer (Kinetic mode at 340 nm).

Step-by-Step Protocol:

  • Baseline Setup: In a quartz cuvette, mix 980 µL Buffer and 10 µL SMPs (approx. 10 µg protein).

  • Inhibitor Addition: Add 5 µL of test compound (in DMSO). Incubate for 2 minutes to allow lipophilic intercalation into the membrane.

  • Reaction Start: Add 5 µL Decylubiquinone and 5 µL NADH.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm (

    
    ) for 5 minutes.
    
  • Calculation: Determine the slope (

    
    ) and calculate % Inhibition relative to DMSO control.
    

ComplexI_Mechanism NADH NADH ComplexI Complex I (NADH:Ubiquinone Oxidoreductase) NADH->ComplexI e- NAD NAD+ ComplexI->NAD CoQH2 Ubiquinol ComplexI->CoQH2 e- transfer CoQ Ubiquinone CoQ->ComplexI Inhibitor THF Compound (Inhibitor) Inhibitor->ComplexI Blocks Ubiquinone Binding Site

Figure 2: Mechanism of Action. THF compounds bind to the terminal electron transfer site of Complex I, preventing Ubiquinone reduction.

ADME & Safety Profiling

Metabolic Stability (Microsomal Assay)

The THF ring is metabolically robust, but the flanking alkyl chains and lactone moieties are susceptible to hydrolysis or oxidation.

  • System: Pooled Human Liver Microsomes (HLM).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS. Monitor for hydroxylation (M+16) on the alkyl chain or lactone ring opening .

Neurotoxicity Screen (The "Parkinson's Check")

Chronic exposure to Complex I inhibitors (like Rotenone and Annonacin) is linked to atypical Parkinsonism.

Protocol:

  • Cell Model: LUHMES (Lund Human Mesencephalic) cells, differentiated into dopaminergic neurons.

  • Treatment: Expose cells to compound for 24 hours.

  • Readout 1 (Viability): Resazurin assay.

  • Readout 2 (Functional): Tyrosine Hydroxylase (TH) immunofluorescence.

  • Metric: Calculate the Therapeutic Index (TI) :

    
    
    
    • Target: TI > 100 is desired to minimize neurodegenerative risk.

Data Presentation & SAR Analysis

When reporting data, structure your results to highlight the impact of the THF ring configuration.

Table 1: Example SAR Data Structure

Compound IDTHF ConfigurationFlanking OHHeLa IC50 (nM)MDR Ratio (R/S)Complex I Ki (nM)
Control N/AN/A>10001.0>1000
THF-01 cis-THFthreo12.50.94.2
THF-02 trans-THFerythro450.01.1150.0
THF-03 Bis-THFthreo/trans1.20.80.5

Interpretation Logic:

  • Potency Driver: Bis-THF rings often show superior potency over mono-THF due to increased span across the Complex I binding pocket.

  • Stereochemistry: The threo configuration of flanking hydroxyls typically favors hydrogen bonding within the enzyme active site.

References

  • Pharmacological activity of furan derivatives. Wisdom Library. (2024).[1][2][3] Retrieved from [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 2025.[4] Retrieved from [Link]

  • Natural substances (acetogenins) from the family Annonaceae are powerful inhibitors of mitochondrial NADH dehydrogenase (Complex I). Biochem. J., 1994.[5] Retrieved from [Link]

  • Annonaceous acetogenins mimic AA005 targets mitochondrial trifunctional enzyme alpha subunit. Nature Chemical Biology, 2013 (Cited context). Retrieved from [Link]

  • Binding of Natural Inhibitors to Respiratory Complex I. Molecules, 2022. Retrieved from [Link]

  • Tetrahydrofuran - Toxicity and Handling. Wikipedia, 2024. Retrieved from [Link][4][6]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reductive amination for secondary amine synthesis

Technical Support Center: Reductive Amination Optimization Subject: Precision Synthesis of Secondary Amines Ticket ID: RA-OPT-2024 Support Agent: Dr. Aris Thorne, Senior Application Scientist Introduction Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reductive Amination Optimization Subject: Precision Synthesis of Secondary Amines Ticket ID: RA-OPT-2024 Support Agent: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the technical support hub. You are likely here because your reductive amination—nominally a "textbook" reaction—is failing to deliver the expected yield or selectivity.

While the condensation of an amine and a carbonyl followed by reduction seems straightforward, the synthesis of secondary amines presents a unique kinetic challenge: the product (a secondary amine) is often more nucleophilic than the starting material (a primary amine), leading to the dreaded "over-alkylation" (tertiary amine formation).

This guide moves beyond generic textbook advice. We will treat your reaction as a competitive kinetics problem, optimizing the Hydride Source , pH Window , and Water Management to force the equilibrium toward your desired secondary amine.

Module 1: Reagent Selection & Stoichiometry

User Question: I am seeing a mixture of alcohol (reduced ketone) and tertiary amine. Which reducing agent should I be using?

Scientist Response: The choice of hydride determines your chemoselectivity. You must match the hydride’s strength to the stability of your intermediate imine/iminium species.

The Hydride Hierarchy
ReagentStrengthSelectivityBest Use Case
Sodium Triacetoxyborohydride (STAB) MildHighThe Gold Standard. Reduces iminium ions much faster than ketones/aldehydes. Allows "Direct" (one-pot) protocols.[1][2]
Sodium Cyanoborohydride (NaBH₃CN) MildHighThe "Classic" Borch reagent.[3] Effective but toxic. Requires strict pH control (pH 6-7). Use only if STAB fails due to steric bulk.
Sodium Borohydride (NaBH₄) StrongLowRisky for Direct methods. Reduces ketones rapidly. Use only in "Indirect" (two-step) protocols where imine is pre-formed.
Ti(OiPr)₄ + NaBH₄ VariableHighThe "Sledgehammer". Titanium acts as a Lewis acid and water scavenger. Essential for sterically hindered or electron-deficient amines.

The "STAB" Advantage: As detailed in the seminal work by Abdel-Magid et al. , the acetoxy groups on STAB withdraw electron density from the boron, stabilizing the B-H bond. This makes it too weak to reduce most aldehydes/ketones effectively but strong enough to reduce the protonated iminium ion formed in situ. This kinetic differentiation is the key to preventing side reactions [1].

Module 2: The Mechanism & Pathway Visualization

User Question: Why does the order of addition matter if I'm doing a one-pot reaction?

Scientist Response: Even in "one-pot" scenarios, the micro-kinetics matter. You must establish the Hemiaminal-Iminium Equilibrium before introducing the hydride. If the hydride is present before the imine forms, you will simply reduce your starting carbonyl to an alcohol.

Visualizing the Competitive Pathways

ReductiveAmination Start Carbonyl + 1° Amine Hemiaminal Hemiaminal Start->Hemiaminal Acid Cat. Alcohol Alcohol (Byproduct) Start->Alcohol Direct Reduction (Hydride too strong) Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O SecAmine Secondary Amine (Target) Iminium->SecAmine Reduction (STAB) TertAmine Tertiary Amine (Over-alkylation) SecAmine->TertAmine + Carbonyl + Reduction

Figure 1: Kinetic competition in reductive amination.[4] The goal is to maximize the green path (Iminium reduction) while suppressing the red paths (Direct carbonyl reduction and Over-alkylation).

Module 3: Troubleshooting & Optimization

User Question: My reaction stalls at 50% conversion, or I get the wrong product. How do I fix this?

Use this diagnostic matrix to identify the root cause of your failure.

Scenario A: The "Alcohol" Problem

Symptom: You isolate large amounts of benzyl alcohol (or equivalent) and unreacted amine.

  • Cause: The hydride reduced the carbonyl before the amine could react with it.[5]

  • The Fix:

    • Switch to Indirect: Stir Amine + Ketone + Acid Catalyst (Acetic Acid) for 1-2 hours before adding the hydride.

    • Use STAB: If you aren't already. It reacts negligibly with neutral ketones.

    • Dry Your Solvent: Water pushes the equilibrium back toward the carbonyl. Add 4Å Molecular Sieves.

Scenario B: The "Over-Alkylation" Problem

Symptom: You wanted a secondary amine, but you got a tertiary amine (dialkylated).

  • Cause: The product (secondary amine) is more basic/nucleophilic than the starting material.

  • The Fix:

    • Stoichiometry: Use a 1.5 - 2.0 equivalent excess of the primary amine. This statistically favors mono-alkylation.

    • Slow Addition: Add the carbonyl slowly to a solution of the amine and reducing agent.

    • Solvent Choice: Switch to DCE (1,2-Dichloroethane).[6][7][8] As noted in process literature, DCE often suppresses dialkylation compared to Methanol [1].

Scenario C: The "No Reaction" Problem

Symptom: Recovered starting materials.[6] No imine formation.

  • Cause: Steric hindrance or insufficient activation of the carbonyl.

  • The Fix:

    • The Titanium Boost: Use Titanium(IV) Isopropoxide .[5][9] It acts as a Lewis acid to activate the carbonyl and chemically consumes the water produced, driving the equilibrium to the right [3].

    • Protocol: Mix Amine + Ketone + Ti(OiPr)₄ (neat or in THF). Stir 12h. Then add NaBH₄.

Module 4: Standard Operating Protocols (SOPs)

Protocol A: The "Standard" STAB Method (Direct)

Best for: Unhindered aldehydes/ketones and robust amines.

  • Dissolve: In a dry flask, dissolve the Amine (1.2 equiv) and Carbonyl (1.0 equiv) in DCE or THF (0.2 M concentration).

  • Acidify: Add Acetic Acid (1.0 - 1.5 equiv) .

    • Note: The pH should be ~5-6. This protonates the intermediate imine to the reactive iminium species.

  • React: Stir for 30 minutes to establish equilibrium.

  • Reduce: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

  • Monitor: Stir at room temperature. Monitor via LCMS/TLC.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.

Protocol B: The "Titanium" Method (Indirect)

Best for: Sterically hindered ketones, electron-poor amines, or when STAB fails.

  • Complexation: In a dry flask under Argon, combine Amine (1.2 equiv) and Ketone (1.0 equiv) .

  • Activation: Add Ti(OiPr)₄ (1.2 - 1.5 equiv) neat (no solvent) or in minimal dry THF.

  • Incubate: Stir at room temperature for 6–12 hours. The solution often becomes viscous (formation of titanium-amine complex).

  • Dilute: Dilute with dry Ethanol or Methanol.

  • Reduce: Cautiously add NaBH₄ (1.5 equiv) . (Warning: Exothermic gas evolution).

  • Workup (Critical): Add water. A white precipitate (TiO₂) will form. Filter this through a Celite pad before extraction, or the emulsion will be impossible to separate [3].

Module 5: Decision Logic

Use this flow to select your experimental path.

Troubleshooting Start Start: Secondary Amine Synthesis CheckSterics Are substrates sterically hindered? Start->CheckSterics Unhindered No (Standard) CheckSterics->Unhindered No Hindered Yes (Difficult) CheckSterics->Hindered Yes STAB_Route Use STAB Protocol (DCE/AcOH) Unhindered->STAB_Route Ti_Route Use Ti(OiPr)4 Protocol (Neat -> NaBH4) Hindered->Ti_Route CheckResult Check LCMS/NMR STAB_Route->CheckResult Ti_Route->CheckResult Success Target Isolated CheckResult->Success Good Yield Fail_OverAlk Issue: Tertiary Amine? CheckResult->Fail_OverAlk Mixture Fail_Alc Issue: Alcohol Byproduct? CheckResult->Fail_Alc Mixture Fix_OverAlk Increase Amine Equiv (1.5x) Add Carbonyl Slowly Fail_OverAlk->Fix_OverAlk Fix_Alc Pre-stir Amine + Ketone Use Mol. Sieves Fail_Alc->Fix_Alc

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][6][7][8][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][8][10][11][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[8][11][13] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[10][14] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][2][3][5][12][14] Journal of the American Chemical Society, 93(12), 2897–2904.[14] Link

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5] The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[6][9] Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463–1471.[6][9] Link

Sources

Optimization

Technical Support Center: Synthesis of Biphenylmethylamines

This guide serves as a technical support resource for researchers synthesizing biphenylmethylamines (e.g., 4-(aminomethyl)biphenyl). It focuses on troubleshooting specific side reactions encountered during the two primar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers synthesizing biphenylmethylamines (e.g., 4-(aminomethyl)biphenyl). It focuses on troubleshooting specific side reactions encountered during the two primary synthetic phases: Biaryl Core Construction (Suzuki-Miyaura Coupling) and Amine Installation (Reductive Amination or Nitrile Reduction).

Case ID: BPM-SYN-001 Status: Active Audience: Medicinal Chemists, Process Chemists Scope: Troubleshooting side reactions, yield optimization, and mechanistic root cause analysis.

Part 1: Constructing the Biaryl Core (Suzuki-Miyaura Coupling)[1][2]

The first challenge is coupling a phenylboronic acid with a halobenzyl precursor. Common precursors include 4-bromobenzonitrile, 4-bromobenzaldehyde, or N-protected 4-bromobenzylamine.

🔴 Issue 1: "I observe significant amounts of unsubstituted biphenyl in my crude mixture."

Diagnosis: Oxidative Homocoupling of Boronic Acid. This is the most common side reaction in Suzuki couplings. It occurs when oxygen is present, promoting the dimerization of the boronic acid rather than the desired cross-coupling.

  • Mechanism: In the presence of

    
    , the palladium catalyst facilitates the formation of a peroxo-palladium species which oxidizes the boronic acid to a perborate, leading to homocoupling (e.g., Ph-B(OH)
    
    
    
    
    
    Ph-Ph).
  • Corrective Action:

    • Degas Solvents: Sparging with argon for 10 minutes is often insufficient. Use the freeze-pump-thaw method (3 cycles) or vigorous sparging with submerged needle for >30 mins.

    • Slow Addition: Add the boronic acid solution slowly via syringe pump to keep its instantaneous concentration low relative to the aryl halide.

    • Catalyst Switch: If using Pd(PPh

      
      )
      
      
      
      , switch to Pd(dppf)Cl
      
      
      . The ferrocenyl ligand is more robust against oxidation.
🔴 Issue 2: "My boronic acid is consumed, but I recover the de-halogenated starting material or phenol."

Diagnosis: Protodeboronation. Under basic aqueous conditions, the boronic acid C-B bond hydrolyzes, replacing the boron with a proton (forming benzene) or a hydroxyl group (forming phenol).

  • Root Cause: High pH, high temperature, or electron-poor boronic acids (which are more susceptible to hydrolysis).

  • Corrective Action:

    • Lower the Base Strength: Switch from strong bases like

      
       or 
      
      
      
      to milder bases like
      
      
      or
      
      
      .
    • Anhydrous Conditions: Use anhydrous conditions with a polar aprotic solvent (DMF or Dioxane) and a solid base (

      
      ) to eliminate the water required for hydrolysis.
      
    • Increase Catalyst Loading: Counter-intuitively, increasing the reaction rate (via better catalyst like SPhos-Pd-G2 ) consumes the boronic acid in the productive pathway before it has time to hydrolyze.

🔴 Issue 3: "Reaction stalls when using 4-bromobenzylamine (free amine)."

Diagnosis: Catalyst Poisoning. Free primary amines are potent ligands for Palladium. They can displace phosphine ligands, forming inactive Pd(amine)_n complexes that precipitate or fail to undergo oxidative addition.

  • Corrective Action:

    • Protect the Amine: This is the standard reliable fix. Use N-Boc-4-bromobenzylamine or 4-bromobenzonitrile . The nitrile/Boc group does not poison the catalyst.

    • Specialized Catalysts: If you must use the free amine, use Pd

      
      (dba)
      
      
      
      with XPhos
      or CataXCium A . These bulky, electron-rich ligands bind Pd tightly enough to prevent displacement by the amine.

Part 2: Installing the Methylamine Tail

Once the biphenyl core is established, the next step is converting the functional handle (Aldehyde or Nitrile) into the amine.

🔴 Issue 4: "I am targeting a secondary amine, but I see tertiary amine impurities."

Diagnosis: Over-Alkylation (Runaway Reductive Amination). When synthesizing secondary amines (e.g., N-methyl-biphenylmethylamine) from a primary amine and an aldehyde, the product (secondary amine) is often more nucleophilic than the starting material. It reacts with the aldehyde again to form an iminium ion, which reduces to a tertiary amine.

  • Corrective Action:

    • Stepwise Procedure: Do not mix everything at once.

      • Step A: Stir Amine + Aldehyde in MeOH (with drying agent like

        
         or molecular sieves) for 2 hours to form the Imine  completely.
        
      • Step B: Remove drying agent.

      • Step C: Add reducing agent.

    • Select the Right Reductant: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride. STAB is less reactive toward aldehydes/ketones but reduces imines rapidly, preventing the aldehyde from being available for the second reaction.

🔴 Issue 5: "During nitrile reduction (Hydrogenation), I get secondary amine dimers."

Diagnosis: Imine Condensation. When reducing 4-cyanobiphenyl to the primary amine using


/Pd-C, the intermediate imine (

) can react with the already formed amine (

) to form a secondary amine dimer (

).
  • Corrective Action:

    • Ammonia Additive: Perform the hydrogenation in 7N NH

      
       in Methanol . The excess ammonia shifts the equilibrium away from dimer formation by competing for the imine intermediate.
      
    • Acidic Conditions: Run the reaction in acetic acid or with 2 equivalents of HCl. The primary amine product immediately protonates (

      
      ), rendering it non-nucleophilic and unable to attack the imine intermediate.
      

Part 3: Visual Troubleshooting

Diagram 1: Suzuki Coupling Failure Modes

This diagram illustrates the competition between the productive Cross-Coupling cycle and the destructive Homocoupling and Protodeboronation pathways.

SuzukiSideReactions Start Ar-B(OH)2 (Boronic Acid) TransMet Transmetalation Start->TransMet Base Activation Homo Ar-Ar (Homocoupling) Start->Homo O2 present (Oxidation) Deboro Ar-H (Protodeboronation) Start->Deboro High pH / H2O (Hydrolysis) Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-X Pd0->OxAdd Ar'-X (Oxidative Addition) OxAdd->TransMet Product Ar-Ar' (Biaryl Product) TransMet->Product Reductive Elimination

Caption: The "Suzuki Triangle" – Productive coupling (Green) competes with oxidation and hydrolysis (Red).

Diagram 2: Reductive Amination Over-Alkylation Loop

This diagram details how the desired secondary amine becomes a substrate for a second, unwanted alkylation.

OverAlkylation Aldehyde Biphenyl-CHO Imine Imine Intermediate Aldehyde->Imine + Amine1 Amine1 R-NH2 (Primary Amine) Amine1->Imine SecAmine Secondary Amine (Desired Product) Imine->SecAmine Reduction (H-) Iminium Iminium Ion SecAmine->Iminium + Excess Aldehyde (Side Reaction) TertAmine Tertiary Amine (Over-Alkylated Impurity) Iminium->TertAmine Reduction (H-) Control PREVENTION: Use STAB (mild reductant) Stepwise Addition Control->SecAmine

Caption: The "Runaway" Reaction – The desired product (Green) attacks remaining aldehyde to form impurity (Red).

Part 4: Validated Protocol (Route: Nitrile Reduction)

This protocol minimizes side reactions by avoiding free amine poisoning in the Suzuki step and dimer formation in the reduction step.

Step 1: Suzuki Coupling (Synthesis of 4-Cyanobiphenyl)

  • Charge: In a reaction vial, add 4-bromobenzonitrile (1.0 equiv), Phenylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add Pd(dppf)Cl

    
      (3 mol%). Why? Resistant to oxidation.
    
  • Solvent: Add Dioxane/Water (4:1).

  • Degas: Freeze-pump-thaw x3.

  • React: Heat to 85°C for 4 hours.

  • Workup: Filter through Celite, extract with EtOAc.

Step 2: "Dimer-Free" Hydrogenation

  • Charge: Dissolve 4-cyanobiphenyl in MeOH .

  • Additive: Add concentrated HCl (2.2 equiv) OR use 7N NH

    
     in MeOH  as the solvent. Why? Prevents secondary amine formation.
    
  • Catalyst: Add 10% Pd/C (10 wt%).

  • React: Hydrogenate at 40 psi

    
     for 12 hours.
    
  • Workup: Filter catalyst. If HCl was used, the product is the hydrochloride salt (stable solid).

Part 5: Data Summary Table

Side ReactionSynthetic StepVisual IndicatorPrimary CauseMitigation Strategy
Homocoupling Suzuki CouplingAppearance of Biphenyl (NMR/GCMS)Oxygen ingressFreeze-pump-thaw; Slow addition of boronic acid.
Protodeboronation Suzuki CouplingRecovery of Benzene/PhenolHigh pH; Aqueous exposureUse Anhydrous conditions; Switch to CsF or

.
Catalyst Poisoning Suzuki CouplingReaction Stalls; Pd Black precipitatesFree amine substrateUse N-protected precursors (Boc/Nitrile); Use bulky ligands (XPhos).
Over-Alkylation Reductive AminationTertiary Amine impurityProduct is nucleophilicUse STAB; Stepwise imine formation; Excess amine.
Dimerization Nitrile ReductionSecondary Amine impurityImine condensationAdd NH

or HCl to reaction media.

References

  • BenchChem. (2025).[1] Troubleshooting homocoupling in 4-Methylbiphenyl synthesis. Retrieved from .

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3] Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
  • Bagal, D. B., et al. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides. Nature Catalysis. Link

  • Sigma-Aldrich. (2023). Application Note – Reductive Amination. .

Sources

Troubleshooting

Technical Support Center: Purification of Polar Amine Compounds

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Overcoming retention loss, peak tailing, and recovery issues with polar amines.[1] Introduction: The Polar Amine Paradox If...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Overcoming retention loss, peak tailing, and recovery issues with polar amines.[1]

Introduction: The Polar Amine Paradox

If you are reading this, you are likely facing the "Polar Amine Paradox": your compound is too polar to retain on standard C18 silica, yet too hydrophobic or basic to behave well in normal phase.[1] Furthermore, the very functional group making it biologically active—the nitrogen lone pair—is sabotaging your chromatography through silanol interactions.

This guide is not a textbook; it is a troubleshooting engine designed to resolve specific failure modes in the purification of polar amines (primary, secondary, tertiary, and heterocycles).

Module 1: The Peak Tailing Nightmare

Symptom: Asymmetrical peaks (


), broad elution bands, and fraction cross-contamination.[1]
The Mechanism: Why is this happening?

Standard silica-based columns (even C18) possess residual silanol groups (


) on the surface.[1] These silanols have a 

ranging from 3.5 to 8.0.
  • The Conflict: At neutral or slightly acidic pH (pH 4–6), your amine is protonated (

    
    ), and a fraction of the surface silanols are deprotonated (
    
    
    
    ).[1]
  • The Result: A secondary retention mechanism occurs.[2] Your compound isn't just partitioning; it's undergoing Ion Exchange with the column hardware. This "stick-and-slip" interaction causes the tailing.[3]

Solution A: The "pH Pincer" Strategy

You must drive the pH to an extreme to disable one side of the interaction.

pH StrategyMechanismRecommended BufferColumn Requirement
Low pH (1.5 - 2.5) Protonates silanols (

), rendering them neutral.[1]
0.1% TFA or Formic AcidStandard C18
High pH (9.5 - 11.0) Deprotonates the amine (

), rendering it neutral.[1]
0.1% Ammonium Hydroxide or TEAHybrid Silica Only (e.g., XBridge, Gemini)

Critical Warning: Do not use standard silica at pH > 8.0. The silica backbone will dissolve, destroying your column and contaminating your fraction with dissolved silicate.

Solution B: The "Shielding" Protocol (TFA vs. TEA)

If you cannot change pH significantly, you must use a "Sacrificial Base."[1]

  • Triethylamine (TEA) Protocol: Add 0.1% TEA to the mobile phase. TEA competes for the active silanol sites, effectively "capping" them so your analyte can pass through.

  • TFA Shielding: Trifluoroacetic acid (TFA) acts as an ion-pairing agent.[1] The trifluoroacetate anion pairs with your protonated amine, forming a neutral hydrophobic complex that retains better on C18 and masks the charge from silanols.

Module 2: Retention Failure (Elution in Void Volume)

Symptom: Compound elutes immediately (


) with the solvent front.[1]
The Logic: Hydrophilic Interaction (HILIC)

When C18 fails, do not just "try a different C18." You need a different mechanism. HILIC (Hydrophilic Interaction Liquid Chromatography) creates a water-rich layer on the surface of a polar stationary phase.[4][5]

The HILIC Inversion:

  • Weak Solvent: Acetonitrile (High %)[1]

  • Strong Solvent: Water/Buffer (High %)[1][5]

  • Mechanism: Your polar amine partitions into the water layer adsorbed on the silica surface.

Visualizing the HILIC Mechanism

HILIC_Mechanism cluster_0 Stationary Phase Surface Silica Polar Stationary Phase (Amide/Diol/Silica) WaterLayer Stagnant Water-Rich Layer (The 'Pseudo-Stationary' Phase) Silica->WaterLayer Adsorbs MobilePhase Mobile Phase (High ACN, Low H2O) MobilePhase->WaterLayer Partitions Into Analyte Polar Amine Analyte->WaterLayer Retains in Aqueous Layer Analyte->MobilePhase Elutes caption Fig 1: HILIC Partitioning Mechanism. Water acts as the strong solvent.

[1][4][5]

Troubleshooting HILIC Instability

Issue: Retention times are shifting between runs. Root Cause: HILIC columns require extensive equilibration to re-establish the water layer. Protocol:

  • Equilibration: Flush with 20 column volumes of the initial mobile phase (e.g., 95:5 ACN:Buffer) before every injection.

  • Sample Diluent: Dissolve sample in 100% ACN or 90:10 ACN:Buffer. Injecting water-rich samples disrupts the water layer and ruins peak shape.

Module 3: Flash Chromatography & Scale-Up

Symptom: "I can separate it on HPLC, but it streaks on my Flash column."

The Amine-Functionalized Silica Solution

For Flash purification, manual addition of TEA is messy and difficult to remove.

  • The Fix: Use Amine-functionalized silica cartridges (e.g., RediSep Gold Amine).[1]

  • Why: The stationary phase is pre-bonded with amine groups. These groups create a basic surface environment that prevents your target amine from interacting with acidic silanols.

  • Benefit: You can use standard Hexane/Ethyl Acetate or DCM/MeOH gradients without adding liquid modifiers.

Decision Matrix: Selecting the Right Flash Column

Flash_Selection Start Start: Polar Amine Purification Solubility Is compound soluble in Hexane/EtOAc or DCM? Start->Solubility YesSol Yes Solubility->YesSol NoSol No (Water soluble) Solubility->NoSol AmineCol Use Amine-Functionalized Silica (No modifiers needed) YesSol->AmineCol C18Aq Use C18-Aq (High Aqueous) Reverse Phase NoSol->C18Aq caption Fig 2: Flash Column Selection Guide for Amines

Module 4: The "TFA Hangover" (Post-Purification)

Symptom: You used TFA to fix the chromatography, but now your product is a hygroscopic TFA salt (oil) that degrades or is cytotoxic.

Protocol: Desalting via SCX (Strong Cation Exchange)

Do not rely on rotovapping to remove TFA; the salt remains. Use a "Catch and Release" strategy.

Materials: SCX Cartridge (sulfonic acid bonded silica), MeOH, 2M Ammonia in MeOH.[1]

  • Condition: Wash SCX cartridge with MeOH.

  • Load (Catch): Dissolve your TFA salt in MeOH (or water/MeOH) and load onto the cartridge.

    • Chemistry: The amine binds to the sulfonic acid (

      
      ).[1] The TFA anion (
      
      
      
      ) washes through.[1]
  • Wash: Flush with 2-3 column volumes of MeOH. This removes non-basic impurities and residual TFA.

  • Elute (Release): Flush with 2M Ammonia in MeOH .

    • Chemistry: The ammonia deprotonates the amine, breaking the ionic bond. The neutral amine elutes; the ammonium stays on the column.

  • Dry: Evaporate the ammoniated methanol. You now have the free base.

References
  • Teledyne ISCO. (2012).[1] RediSep Amine Functionalized Column: Purification of High pKa Organic Compounds.[6] Application Note AN87. Link

  • Waters Corporation. (2020).[1] Strategies for the Purification of Polar Compounds. Application Note. Link

  • McCalley, D. V. (2010).[1][7] Understanding and manipulating the separation of hydrophilic analytes in HILIC. Journal of Chromatography A, 1217(6), 858-880. Link[1]

  • Biotage. (2023).[1][8] How should I purify a complex, polar, amide reaction mixture? The Flash Blog. Link

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? Technical Guide. Link

Sources

Optimization

Improving yield in Suzuki coupling reactions for biphenyl synthesis

Welcome to the Suzuki-Miyaura Optimization Hub. As a Senior Application Scientist, I often see researchers abandon promising scaffolds because they treat the Suzuki coupling as a "mix-and-stir" commodity reaction.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Suzuki-Miyaura Optimization Hub.

As a Senior Application Scientist, I often see researchers abandon promising scaffolds because they treat the Suzuki coupling as a "mix-and-stir" commodity reaction. It is not. It is a finely tuned catalytic cycle dependent on the kinetic balance between oxidative addition , transmetallation , and reductive elimination .

This guide is structured to troubleshoot your specific failure mode. Identify your symptom below and follow the corresponding logic path.

Section 1: The "No Conversion" Scenario

Symptom: You recover >90% of your aryl halide starting material. The catalyst remains suspended or precipitates as "Pd black" immediately.

Diagnosis: Failed Oxidative Addition . The Pd(0) species failed to insert into the C-X bond. This is common with aryl chlorides or electron-rich aryl halides (deactivated electrophiles). If the catalyst aggregates to Pd black, the ligation was insufficient to stabilize the Pd(0) species.

Troubleshooting Protocol:

VariableAdjustmentScientific Rationale
Catalyst Source Switch to Pd-PEPPSI-IPent or Pd(OAc)₂ + XPhos Standard Pd(PPh₃)₄ is air-sensitive and electronically insufficient for aryl chlorides. PEPPSI (Pyridine-Enhanced Precatalyst) catalysts are air-stable and release a highly active, bulky Pd-NHC species that forces oxidative addition.
Solvent Switch to 1,4-Dioxane or t-Amyl Alcohol Higher boiling point solvents allow you to push the temperature >100°C, providing the activation energy required for difficult C-Cl bonds.
Ligand Loading Increase L:Pd ratio to 2:1 or 3:1 Excess ligand prevents Pd(0) aggregation (death) before it can engage the substrate.

Q: Why does my reaction turn black immediately? A: This is "Catalyst Death." Pd(0) is unstable and wants to form metallic palladium (Pd black), which is catalytically dead. This happens if your phosphine ligands oxidize (due to poor degassing) or if the ligand dissociates too easily. Solution: Use a precatalyst like Pd-PEPPSI-IPr or XPhos Pd G4 , which are designed to release the active species slowly and only within the reaction cycle.

Section 2: The "Missing Nucleophile" Scenario (Protodeboronation)

Symptom: The aryl halide remains, but the boronic acid/ester has vanished. You observe the formation of R-H (where R is your boronic acid fragment).[1]

Diagnosis: Protodeboronation . The C-B bond was hydrolyzed by water/base before it could transmetallate to the Palladium. This is the #1 killer of yields in heterocyclic synthesis (e.g., 2-pyridyl boronates).

Troubleshooting Protocol:

VariableAdjustmentScientific Rationale
Base Switch to K₃PO₄ (anhydrous) or CsF Carbonate bases (K₂CO₃) generate significant hydroxide in water. Phosphate is milder. Fluoride allows for anhydrous activation of boronic esters.
Boron Source Switch to MIDA Boronates or Potassium Trifluoroborates MIDA boronates slowly release the active boronic acid, keeping the standing concentration low and minimizing decomposition.
Addition Order Slow Addition of Boronic AcidSyringe-pump addition of the boronic acid over 2 hours ensures that as soon as it enters the flask, it is consumed by the catalyst rather than the solvent.

Q: Why is my 2-pyridyl boronic acid decomposing? A: 2-Heterocyclic boronic acids are notoriously unstable due to the nitrogen atom coordinating to the boron, facilitating C-B bond cleavage. Solution: Never use the free acid. Use the N-methyliminodiacetic acid (MIDA) ester or the pinacol ester in anhydrous conditions.

Section 3: The "Side Product" Nightmare (Homocoupling)

Symptom: You see dimers of your starting materials (Ar¹-Ar¹ or Ar²-Ar²).

Diagnosis:

  • Oxidative Homocoupling: Oxygen entered the system (Glaser-type coupling).

  • Reductive Homocoupling: Solvent or additives acted as reducing agents on the aryl halide.

Troubleshooting Protocol:

VariableAdjustmentScientific Rationale
Atmosphere Freeze-Pump-Thaw (3 cycles)Sparging with a balloon is insufficient for sensitive reactions. Oxygen promotes the formation of peroxo-Pd species that drive homocoupling.
Solvent Avoid Ethanol/Isopropanol Primary and secondary alcohols can act as hydride sources, reducing your aryl halide to Ar-H or promoting reductive dimerization. Use Toluene/Water or DMF .

Section 4: Steric Hindrance (The "Ortho" Problem)

Symptom: Reaction works for para-substituted substrates but fails for ortho-substituted ones.

Diagnosis: Failed Transmetallation or Reductive Elimination . The steric bulk prevents the boron reagent from approaching the Pd center, or prevents the two rings from aligning to eliminate.

Visualizing the Solution:

SuzukiLogic Start Steric Failure Detected LigandChoice Select Ligand by Cone Angle Start->LigandChoice SPhos SPhos (Good for 1 ortho-subst) LigandChoice->SPhos XPhos XPhos (Excellent for aryl chlorides) LigandChoice->XPhos RuPhos RuPhos (Best for electron-rich) LigandChoice->RuPhos Mechanism Mechanism of Action: Monoligated Pd(0) Species SPhos->Mechanism Allows approach XPhos->Mechanism Boosts Oxidative Addn

Caption: Decision matrix for selecting Buchwald ligands based on substrate difficulty.

Scientific Insight: Standard ligands like PPh₃ bind Pd with a coordination number of 2 or 4. Bulky Buchwald Ligands (SPhos, XPhos) force the formation of a monoligated [L-Pd(0)] species. This 14-electron complex is highly unsaturated and sterically accessible, allowing even tetra-ortho-substituted biaryls to form.

Standard Operating Procedure: The "Bulletproof" Protocol

For Challenging Substrates (Aryl Chlorides, Heterocycles, Steric Bulk)

  • Preparation:

    • Dry all glassware in an oven (>120°C) overnight.

    • Use a microwave vial with a crimp cap for best pressure containment.

  • Reagent Loading (Inside Glovebox or under Argon flow):

    • 1.0 equiv Aryl Halide.

    • 1.2 - 1.5 equiv Boronic Acid/Pinacol Ester.

    • 2.0 - 3.0 equiv Base (K₃PO₄ for sensitive groups, KOtBu for non-sensitive/difficult activation).

    • Catalyst: 2-5 mol% Pd-PEPPSI-IPent (Sigma-Aldrich #732117).

  • Solvent & Degassing:

    • Add 1,4-Dioxane (anhydrous).

    • Crucial Step: If using aqueous base, add degassed water now (Ratio 4:1 Dioxane:Water).

    • Seal the vial.

    • Perform Freeze-Pump-Thaw x3 cycles. Backfill with Argon.[2]

  • Reaction:

    • Heat to 80-100°C (or 120°C for aryl chlorides).

    • Stir vigorously (1000 RPM). Mass transfer is critical in biphasic systems.

  • Workup:

    • Filter through Celite/Silica pad to remove Pd residue.

    • Scavenge residual Pd using SiliaMetS® Thiol if the compound is for biological testing.

Mechanistic Failure Analysis Diagram

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-X formed) Pd0->OxAdd Aryl Halide Failure1 FAILURE: Pd Black (Ligand dissociation) Pd0->Failure1 Low Ligand Load TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Activated Boronate Failure3 FAILURE: Homocoupling (O2 present) OxAdd->Failure3 O2 Leak RedElim Reductive Elimination (Product Release) TransMet->RedElim Failure2 FAILURE: Protodeboronation (Base/Water hydrolyzes Boron) TransMet->Failure2 High pH / H2O RedElim->Pd0

Caption: The Suzuki Catalytic Cycle highlighting the three critical points of failure.

References

  • Mechanistic Studies on the Suzuki Cross-Coupling : Organic Chemistry Portal. Available at: [Link]

  • Protodeboronation: Mechanisms and Solutions : Wikipedia / General Review. Available at: [Link]

  • Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling : National Institutes of Health (PMC). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Amine Synthesis &amp; Alkylation Control

Current Status: Operational Agent: Senior Application Scientist Topic: Preventing Over-Alkylation in Amine Synthesis Introduction: The "Runaway Nucleophile" Problem Welcome to the technical support hub. If you are here,...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Topic: Preventing Over-Alkylation in Amine Synthesis

Introduction: The "Runaway Nucleophile" Problem

Welcome to the technical support hub. If you are here, you are likely facing the classic kinetic trap of amine synthesis: Polyalkylation .

In a standard SN2 reaction between a primary amine and an alkyl halide, the product (a secondary amine) is often more nucleophilic than the starting material due to the inductive electron-donating effect of the new alkyl group. This creates a runaway reaction where the secondary amine competes for the alkylating agent, leading to tertiary amines and quaternary ammonium salts.

This guide provides three distinct "Support Modules" to resolve this, ranging from kinetic control to catalytic bypasses.

Module 1: Direct Alkylation (SN2)

Status: Legacy Method / High Risk Best For: Cheap, volatile amines where excess can be easily removed.

The Protocol: Statistical Control

If you must use direct alkylation (e.g., reacting benzyl chloride with methylamine), you cannot use a 1:1 stoichiometry. You must overwhelm the kinetics with statistics.

Standard Operating Procedure (SOP):

  • Stoichiometry: Use 5–10 equivalents of the amine relative to the alkyl halide.

  • Addition Order: Add the alkyl halide dropwise to a cooled solution of the amine. This ensures the local concentration of the alkylating agent remains low relative to the amine.

  • Base: Use a non-nucleophilic auxiliary base (e.g., DIPEA or K2CO3) if the amine is valuable, though using the amine itself as the base (sacrificial) is common.

Troubleshooting Ticket #1024: "I'm still getting quaternary salts."
Possible Cause Diagnostic Solution
Insufficient Excess LCMS shows mixture of R-NH₂, R₂-NH, and R₃-N.Increase amine equivalents to >10. If amine is non-volatile/expensive, STOP . Switch to Module 2.
Fast Kinetics Reaction exotherms; immediate precipitation.Cool reaction to -78°C or 0°C. Dilute reaction mixture (0.05 M).
Wrong Reagent Using Methyl Iodide (MeI).[1][2]MeI is too reactive. Switch to Methyl Tosylate or Mesylate for slower, more controlled kinetics.

Module 2: Reductive Amination (The Gold Standard)

Status: Recommended / Industry Standard Best For: synthesizing secondary amines from primary amines + aldehydes/ketones.

This method bypasses SN2 kinetics entirely. You form an imine (reversible), then reduce it.[3][4][5][6] The key to preventing over-alkylation here is selecting a reducing agent that reduces the imine faster than the carbonyl, but does not reduce the carbonyl directly.

The Protocol: Sodium Triacetoxyborohydride (STAB)

Based on the Abdel-Magid Protocol.[6]

Reagents:

  • Amine (1.0 equiv)

  • Aldehyde/Ketone (1.0–1.2 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.4–1.5 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or THF.[5]

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv) — Crucial for ketones.

Step-by-Step Workflow:

  • Mix: Dissolve amine and carbonyl in DCE.

  • Acidify: If using a ketone, add 1 equiv of AcOH.[7] (Aldehydes usually react without acid).[7]

  • Reduce: Add NaBH(OAc)₃ in one portion.

  • Monitor: Stir at Room Temp for 1–4 hours.

  • Quench: Add saturated aqueous NaHCO₃.

Visualization: Decision Logic for Reductive Amination

ReductiveAmination Start Start: Amine + Carbonyl Aldehyde Is it an Aldehyde? Start->Aldehyde Ketone Is it a Ketone? Start->Ketone Direct Direct Method: Use NaBH(OAc)3 in DCE/THF Aldehyde->Direct Standard Stepwise Stepwise Method: 1. MeOH, Dehydrating agent 2. Switch solvent 3. Add NaBH4 Aldehyde->Stepwise If dialkylation is observed Ketone->Direct Add AcOH (Promote Imine)

Caption: Decision matrix for selecting the correct reductive amination pathway to minimize side products.

Troubleshooting Ticket #2055: "The reaction is stalled / No conversion."
  • Q: "I mixed my ketone and amine with STAB, but 24 hours later, I only see starting material."

  • A: Ketones are sterically hindered and less electrophilic than aldehydes.

    • Fix 1: Did you add Acetic Acid? STAB requires a slightly acidic pH to protonate the ketone/imine intermediate.

    • Fix 2: Add molecular sieves (4Å) or MgSO₄ to drive the imine equilibrium forward before adding the hydride.

    • Fix 3: Switch solvent to DCE (1,2-Dichloroethane). It is often superior to THF for rate acceleration in this specific reaction.

Module 3: Borrowing Hydrogen (Catalytic Alkylation)

Status: Advanced / Green Chemistry Best For: Atom economy; using alcohols as alkylating agents.[4][8][9]

This method uses a transition metal catalyst (Ir, Ru, or Fe) to temporarily oxidize an alcohol to an aldehyde, form the imine, and then return the hydrogen to reduce the imine. It is highly selective for mono-alkylation because the catalyst cycle is tightly controlled.

The Mechanism: The "Hydrogen Shuttle"

BorrowingHydrogen Alcohol Alcohol (R-CH2-OH) Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde Dehydrogenation Imine Imine (R-CH=N-R') Aldehyde->Imine + Amine (R'-NH2) - H2O Amine Product Amine (R-CH2-NH-R') Imine->Amine Hydrogenation Cat Catalyst (M) CatH2 Catalyst-H2 (M-H2) Cat->CatH2 Takes H from Alcohol CatH2->Cat Returns H to Imine

Caption: The catalytic cycle shuttles hydrogen from the alcohol to the imine, producing only water as waste.[4]

Protocol Recommendations
  • Catalyst: [Cp*IrCl₂]₂ (Iridium pentamethylcyclopentadienyl) is a robust starting point.

  • Conditions: Toluene or Water, 100°C–110°C.

  • Base: A catalytic amount of base (NaHCO₃ or K₂CO₃) is often required to activate the pre-catalyst.

Summary of Solutions

ScenarioRecommended MethodCritical Control Point
Cheap, volatile amine (e.g., Methylamine) Direct Alkylation Use 10 equiv excess amine; add halide dropwise.
Complex amine + Aldehyde/Ketone Reductive Amination Use NaBH(OAc)₃ ; avoid NaBH₄ (too strong) or NaCNBH₃ (toxic).
Green Chemistry / Alcohol Reagents Borrowing Hydrogen Requires metal catalyst (Ir/Ru); high temperature.
Absolute Selectivity Required Protection Strategy Protect amine (Boc/Ns), alkylate, then deprotect.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[5][6][7] The Journal of Organic Chemistry, vol. 61, no.[3][5][6][7] 11, 1996, pp. 3849–3862.[3][5][6][7] Link

  • Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1] The Journal of Organic Chemistry, vol. 67, no.[1] 3, 2002, pp. 674–683.[1] Link

  • Hamid, M. H. S. A., Slatford, P. A., & Williams, J. M. J. "Borrowing Hydrogen in the Activation of Alcohols." Advanced Synthesis & Catalysis, vol. 349, 2007, pp. 1555–1575. Link

  • Guillena, G., et al. "Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles." Chemical Reviews, vol. 110, no.[7] 3, 2010, pp. 1611–1641. Link

Sources

Optimization

Technical Support Center: Tetrahydrofuran (THF) Stability &amp; Handling

Topic: THF Ring Stability Under Reaction Conditions Role: Senior Application Scientist Status: Operational Executive Summary: The "Jekyll & Hyde" Solvent Tetrahydrofuran (THF) is a cornerstone solvent in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: THF Ring Stability Under Reaction Conditions Role: Senior Application Scientist Status: Operational

Executive Summary: The "Jekyll & Hyde" Solvent

Tetrahydrofuran (THF) is a cornerstone solvent in drug development due to its ability to solvate both polar and non-polar species and its stability toward strong bases. However, it possesses a "Jekyll and Hyde" character: it is an ether that can act as a peroxide-forming explosive hazard upon storage and a reactive monomer under acidic conditions.

This guide moves beyond basic safety sheets to address the mechanistic failures researchers encounter: inadvertent polymerization, reductive cleavage during metal-catalyzed cross-couplings, and radical-induced degradation.

Module A: Peroxide Management (Safety Critical)

The Issue: THF reacts with atmospheric oxygen via a radical mechanism at the


-carbon, forming explosive hydroperoxides. This is the primary safety risk.
Mechanism of Failure

The ether oxygen stabilizes the formation of a radical at the


-position. This radical reacts with 

to form a peroxy radical, which abstracts a hydrogen from another THF molecule, propagating the chain.[1][2]
Diagnostic & Troubleshooting

User Question: "My THF test strip shows a positive result (10-100 ppm). Can I just distill it?"

Technical Response: STOP. Do not distill THF with >100 ppm peroxides. Concentration during distillation can trigger detonation.[3]

  • Quantify: Use the KI/Starch test (Protocol A1) for confirmation.

  • Mitigate:

    • < 100 ppm: Treat with reducing agents (Ferrous sulfate or Sodium borohydride) or pass through activated alumina.[4]

    • > 100 ppm: Contact safety officers for disposal.[4] Chemical neutralization is high-risk.

    • Prevention: Store with BHT (2,6-Di-tert-butyl-4-methylphenol) inhibitor. BHT acts as a radical scavenger, terminating the propagation step.

Visualization: Peroxide Radical Cycle

PeroxideCycle cluster_0 Inhibition THF THF (Stable) Radical α-Carbon Radical THF->Radical H• abstraction PeroxyRad Peroxy Radical Radical->PeroxyRad Fast Hydroperoxide THF-OOH (Explosive) PeroxyRad->Hydroperoxide Rate Determining Hydroperoxide->Radical Chain Propagation Initiation Initiation (UV/Light) Initiation->THF O2 + O2 H_Abstract + THF (H-abstraction) BHT BHT Inhibitor BHT->PeroxyRad Scavenges Radical

Caption: The auto-oxidation cycle of THF. BHT intercepts the peroxy radical to halt accumulation.[3][5]

Module B: Chemical Stability (Reaction Interference)

The Issue: Users often treat THF as inert. It is not. It is a Lewis base that can undergo Ring Opening (cleavage) or Cationic Polymerization (gelling).

Scenario 1: The "Gel" Nightmare (Cationic Polymerization)

Symptom: The reaction mixture turns into a viscous gel or solidifies unexpectedly. Cause: Strong Brønsted acids (e.g., Triflic acid,


) or strong Lewis acids (e.g., 

,

) initiate Cationic Ring-Opening Polymerization (CROP). Mechanism: The acid protonates/coordinates to the ether oxygen, forming an oxonium ion. A second THF molecule attacks the

-carbon, opening the ring and propagating a poly-THF chain.

Troubleshooting Table: Acid Compatibility

Reagent TypeExamplesStability RiskRecommendation
Weak Acids Acetic acid, HCl (dilute)High Safe to use.
Strong Lewis Acids

,

Moderate Stable at low temp (-78°C). Risk of ring opening with strong nucleophiles.
Superacids Triflic Acid (TfOH),

Critical Avoid. Will polymerize THF rapidly at RT. Use DCM or Ether.
Cationic Initiators Methyl Triflate, Meerwein SaltsCritical Will initiate polymerization.
Scenario 2: The "Vanishing" Reagent (Reductive Cleavage)

Symptom: Loss of organolithium titer or formation of 1,5-diols. Cause: While THF is stable to bases, it is vulnerable to reductive cleavage by Lithium metal (especially with electron carriers like naphthalene) or extremely strong bases (


-BuLi) at room temperature.
Mechanism: 
  • 
    -Deprotonation: 
    
    
    
    -BuLi deprotonates the
    
    
    -position (slow at -78°C, fast at >0°C). The resulting species undergoes [3+2] cycloelimination to form ethylene and the enolate of acetaldehyde (decomposition).
  • Reductive Lithiation: Lithium/Arene systems pump electrons into the C-O antibonding orbital, cleaving the ring to form O-Li species.

Visualization: Stability Decision Tree

StabilityTree Condition Reaction Conditions? Acid Strong Acid / Lewis Acid Condition->Acid Base Strong Base / Organometallic Condition->Base SuperAcid Superacid (TfOH) or Strong Lewis (PF5) Acid->SuperAcid WeakLewis Common Lewis (BF3, TiCl4) Acid->WeakLewis OrganoLi Organolithium (n-BuLi) Base->OrganoLi LiRed Li Metal + Arene (Birch) Base->LiRed Polymer RISK: Polymerization (Gel) SuperAcid->Polymer High Risk RingOpen RISK: Ring Opening (If Nucleophile present) WeakLewis->RingOpen Conditional Decomp RISK: α-Deprotonation (> 0°C) OrganoLi->Decomp Temp Dependent Cleavage RISK: Reductive Cleavage (Forms 1,5-diols) LiRed->Cleavage High Risk

Caption: Decision matrix for THF stability. Red nodes indicate high probability of solvent failure.

Module C: Experimental Protocols

Protocol A1: Peroxide Detection (KI Starch Method)

Use this before distilling any THF stored >3 months.[4]

  • Prepare Reagent: Mix 1 mL of 10% KI solution with 1 mL of glacial acetic acid.

  • Test: Add 1 mL of THF.

  • Observe:

    • Colorless: Safe (< 5 ppm).[4]

    • Yellow: Caution (Low peroxides).[6] Distill immediately or treat.

    • Brown/Blue (with starch): DANGER. High peroxides. Do not distill.

Protocol B1: The "Gold Standard" Drying (Na/Benzophenone)

Why this works: Sodium reacts with benzophenone to form a ketyl radical (deep blue).[7] This radical is highly reactive toward water and oxygen. If the solution is blue, the solvent is anhydrous and anaerobic.

  • Pre-dry: Store THF over KOH pellets or 4Å Molecular Sieves overnight to remove bulk water.

  • Setup: Use a flame-dried still under inert atmosphere (

    
     or Ar).
    
  • Charge: Add THF, Sodium metal (pressed wire or chunks, ~1% w/v), and Benzophenone (indicator amount).

  • Reflux: Heat to reflux.

  • Troubleshooting Colors:

    • Green: Intermediate stage. Not dry yet.

    • Blue/Purple: Dry & Oxygen Free. Ready to collect.[8]

    • Orange/Brown: Contaminated or insufficient Sodium. Add more Na.

FAQs: Researcher to Researcher

Q: Can I use THF with Grignard reagents? A: Yes. THF is the preferred solvent for forming Grignard reagents (e.g., aryl chlorides) that don't form in diethyl ether. The higher basicity of THF coordinates Mg more effectively. However, ensure the temperature is controlled; thermal runaway is possible during initiation.

Q: I'm doing a reaction with


 and my yield is terrible. Why? 
A:  Boron trichloride is a strong enough Lewis acid to cleave THF, especially if the reaction is heated. The 

coordinates to the oxygen, and chloride attacks the

-carbon, resulting in 4-chlorobutanol derivatives. Switch to DCM or Toluene if solubility permits.

Q: Why did my n-Butyllithium titration fail in THF? A: Temperature control. At 25°C, the half-life of


-BuLi in THF is relatively short due to the 

-deprotonation mechanism described in Module B. Always perform lithiations in THF at -78°C or -40°C. If you must warm up, do it immediately before quenching.

References

  • Mechanism of Peroxide Formation: Clark, D. E. "Peroxides and Peroxide-Forming Compounds."[1][2][3][6][9] Chemical Health and Safety, 2001.

  • Cationic Polymerization of THF: Dreyfuss, P., & Dreyfuss, M. P. "Polytetrahydrofuran." Advances in Polymer Science, 1967.

  • Reductive Cleavage by Lithium: Yus, M., & Ramon, D. J. "Arene-catalyzed reductive lithiation of tetrahydrofuran." Journal of the Chemical Society, Chemical Communications, 1991.

  • Stability of Organolithiums in THF: Stanetty, P., & Mihovilovic, M. D. "Half-life of n-butyllithium in tetrahydrofuran at various temperatures." Journal of Organic Chemistry, 1997.

  • Solvent Purification Protocols: Pangborn, A. B., et al. "Safe and Convenient Procedure for Solvent Purification."[10] Organometallics, 1996.[10]

  • OSHA Guidelines: "Peroxide-Forming Chemicals." Occupational Safety and Health Administration.

Sources

Troubleshooting

Troubleshooting low yield in novel compound synthesis

Welcome to the Advanced Synthesis Support Center. Ticket Type: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Hidden" Mass Problem Lo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Ticket Type: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Hidden" Mass Problem

Low yield is rarely a single failure; it is a symptom of a disconnect between conversion (chemical transformation) and isolation (physical recovery). In my experience reviewing thousands of reaction profiles, 60% of "reaction failures" are actually "isolation failures."

This guide moves beyond basic textbook advice. We treat your reaction flask as a closed system where mass must be conserved. If your isolated yield is 20% but your starting material is gone, the remaining 80% of the mass exists somewhere—as volatile byproducts, decomposition on silica, or water-soluble species. We will find it.

Module 1: Diagnostic Triage (The "Black Box" Analysis)

User Query: "My TLC shows the starting material is gone, and a new spot formed. But after the column, I only isolated 15%. Where did it go?"

Technical Insight: You are conflating Conversion with Yield .

  • Conversion: % of Starting Material (SM) consumed.

  • In-Situ Yield: % of SM converted specifically to Product.

  • Isolated Yield: % of Product recovered after workup.

If Conversion is high but Isolated Yield is low, you have a Mass Balance Deficit . You must quantify the crude mixture before purification.

Protocol: Quantitative NMR (qNMR) for Mass Balance

Do not rely on LC-MS peak areas, as ionization efficiency varies wildly between species. qNMR is the gold standard for absolute quantification [1].

  • Select an Internal Standard (IS): Choose a stable compound with a distinct singlet (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).

  • Prepare Sample:

    • Weigh ~10 mg of crude reaction mixture (dried thoroughly).

    • Weigh ~5 mg of IS (precision is key; use a 5-digit balance).

    • Dissolve both in

      
       mL deuterated solvent.
      
  • Acquisition Parameters:

    • Relaxation delay (

      
      ) 
      
      
      
      seconds (to ensure full relaxation of all nuclei).
    • Pulse angle:

      
      .[1]
      
  • Calculation:

    
    
    (Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Weight)
Visual: The Diagnostic Logic Tree

DiagnosticTree Start Start: Low Isolated Yield CheckSM Is SM consumed (TLC/LCMS)? Start->CheckSM Kinetics Kinetics Issue (Reaction stalled) CheckSM->Kinetics No (SM remains) CheckCrude Check Crude NMR (Is Product visible?) CheckSM->CheckCrude Yes (SM gone) Thermo Thermodynamics Issue (Equilibrium) Kinetics->Thermo CleanCrude Crude is Clean? (Major product peaks) CheckCrude->CleanCrude Yes MessyCrude Crude is Complex? (Many impurity peaks) CheckCrude->MessyCrude No (Garbage) Decomp Instability (Product degraded in situ) CheckCrude->Decomp No (Empty spectrum) WorkupLoss Isolation Failure (Lost in aqueous/silica) CleanCrude->WorkupLoss SideRxn Chemoselectivity Failure (Side products formed) MessyCrude->SideRxn

Figure 1: Diagnostic logic flow to identify the root cause of yield loss. Blue/Green nodes indicate actionable paths; Red nodes require reaction re-design.

Module 2: Reaction Optimization (The "Kinetics" Ticket)

User Query: "The reaction works but stalls at 60% conversion. Adding more reagent doesn't help."[2]

Technical Insight: You are likely stuck in a local maximum due to One-Factor-At-A-Time (OFAT) optimization. Chemical variables interact.[1][2][3][4][5][6][7][8][9] For example, increasing temperature might increase rate, but only if the catalyst is stable at that temperature.

Strategy: Design of Experiments (DoE)

Instead of changing one variable, vary multiple factors simultaneously to find the "Sweet Spot" [2].

The Screening Matrix (2-Level Factorial Design): Run these 4 experiments in parallel (e.g., in vials).

Exp #TemperatureConcentrationCatalyst LoadingPurpose
1 Low (

C)
Low (

M)
Low (

mol%)
Baseline
2 High (

C)
Low (

M)
High (

mol%)
Stress Test (Thermal)
3 Low (

C)
High (

M)
High (

mol%)
Rate Acceleration
4 High (

C)
High (

M)
Low (

mol%)
Interaction Check

Analysis:

  • If Exp 2 fails but Exp 4 works: Your catalyst is thermally unstable at high loading (aggregation).

  • If Exp 3 is best: The reaction is higher order in concentration; reduce solvent volume.

Module 3: Workup & Purification (The "Physical Loss" Ticket)

User Query: "My crude NMR showed pure product, but after flash chromatography, I lost 50% of the mass and the product turned brown."

Technical Insight: Silica gel is acidic (


). Basic amines, acid-sensitive protecting groups (e.g., THP, silyl ethers), and electron-rich heterocycles can decompose or irreversibly bind to silica [3].
Protocol: The 2D-TLC Stability Test

Before loading a column, validate silica compatibility.[7]

  • Spot your crude mixture on the bottom-left corner of a square TLC plate.

  • Elute the plate in your chosen solvent system (Direction 1).

  • Wait 1 hour. Allow the silica to interact with the compound on the dry plate.

  • Rotate the plate

    
     and elute again (Direction 2).
    
  • Result: All stable spots should lie on the diagonal (

    
    ). Any spot appearing off-diagonal indicates decomposition occurred during the wait time.
    
Troubleshooting Purification Losses
SymptomRoot CauseSolution
Streaking/Tailing Interaction with silanols (acidic sites).[10]Add 1% Triethylamine (TEA) to eluent.[3] Note: Flush column with pure solvent after to remove TEA.
Product stuck at baseline Compound is too polar or protonated.Switch to Alumina (Neutral) or use reverse-phase (C18) chromatography.
Mass missing (Volatile) Product sublimed on rotovap.Check the receiver flask solvent! Do not use high vacuum (<10 mbar) for MW < 200.
Emulsion in Workup Similar densities or amphiphilic product.Filter through Celite first. Add Brine (sat. NaCl) to increase aqueous density.

Module 4: Advanced Scenarios (FAQ)

Q: My Grignard reaction fails completely. I used "Anhydrous" solvents from the bottle. A: "Anhydrous" bottles are hygroscopic once opened. A septum punctured twice is no longer anhydrous.

  • The Fix: Store solvents over activated 3Å or 4Å molecular sieves for 24 hours before use.

  • The Test: Add a drop of solvent to a few crystals of iodine. If the color fades rapidly, you have reactive impurities/water.

Q: I am scaling up from 100 mg to 10 g, and the yield dropped from 90% to 40%. A: This is a Heat Transfer or Mixing failure.

  • Exotherms: On 100 mg, heat dissipates instantly. On 10 g, the core temperature can spike, causing decomposition.

  • Protocol: Add reagents strictly dropwise while monitoring internal temperature (not bath temperature). Ensure the stir bar creates a vortex that reaches the bottom of the flask.

Visual: The Optimization Loop

OptimizationLoop Screen Screening (Solvent/Cat) Analyze Analyze (qNMR/HPLC) Screen->Analyze Data Design DoE Design (Variables) Analyze->Design Refine Model Scale Scale Up (Process) Analyze->Scale Optimized? Design->Screen Execute Scale->Design Failure? (Loop back)

Figure 2: The iterative cycle of reaction optimization. Do not proceed to Scale Up until the "Analyze" phase confirms robust kinetics.

References

  • Quantitative NMR (qNMR)

    • Guide to Quantitative NMR (qNMR).[11] Emery Pharma. (2024). Link

    • Choosing the Right qNMR Internal Standard.[1][4][11][12] ResolveMass.[1] Link

  • Design of Experiments (DoE)

    • The application of design of experiments (DoE) reaction optimisation.[8][13][14][15][16] Royal Society of Chemistry. (2016). Link

    • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments. ACS Publications. (2025).[8][17] Link

  • Purification & Silica Compatibility

    • Troubleshooting Flash Column Chromatography. University of Rochester. Link

    • How do I purify ionizable organic amine compounds? Biotage. (2023). Link

Sources

Optimization

Technical Support Center: Synthesis of (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine

Status: Operational Ticket ID: SC-BPH-THF-001 Support Tier: Senior Application Scientist Level Core Directive & Route Strategy Welcome to the technical support hub for the scale-up of (Biphenyl-4-ylmethyl)(tetrahydrofura...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-BPH-THF-001 Support Tier: Senior Application Scientist Level

Core Directive & Route Strategy

Welcome to the technical support hub for the scale-up of (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine . As researchers, you are likely targeting this scaffold for its relevance in CNS-active agents (e.g., GlyT1 inhibitors) or as a lipophilic linker in fragment-based drug discovery.

Route Selection: The "Why" Behind the Protocol

For scaling up secondary amines containing a lipophilic biphenyl group and a polar tetrahydrofuran (THF) moiety, Reductive Amination is the industry standard.

FeatureMethod A: Reductive Amination (Recommended) Method B: Direct Alkylation (Nucleophilic Substitution)
Reagents 4-Phenylbenzaldehyde + Tetrahydrofurfurylamine + Reducing Agent (STAB/NaBH₄)4-(Chloromethyl)biphenyl + Tetrahydrofurfurylamine
Selectivity High. Mono-alkylation is kinetically favored.Low. High risk of bis-alkylation (tertiary amine formation).
Impurity Profile Main impurity is the corresponding alcohol (from aldehyde reduction). Easy to separate.Main impurity is the bis-alkylated tertiary amine. Very difficult to separate from the product.
Scale-Up Suitability High. Mild exotherms; homogeneous reaction.Medium. Requires excess amine to suppress over-alkylation; waste disposal issues.

Decision: This guide focuses on Method A (Reductive Amination) using Sodium Triacetoxyborohydride (STAB) due to its superior selectivity and mildness compared to Cyanoborohydride (toxic) or NaBH₄ (non-selective).

Detailed Experimental Protocol (Scale-Up)

Reaction Scheme

Reactants: 4-Phenylbenzaldehyde (1 ) + (Tetrahydrofuran-2-yl)methanamine (2 ) Reagent: Sodium Triacetoxyborohydride (STAB) Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Lab Scale]; Toluene/THF [Process Scale]

Step-by-Step Methodology
  • Imine Formation (Equilibrium Establishment):

    • Charge reaction vessel with 4-Phenylbenzaldehyde (1.0 equiv) .

    • Add solvent (DCM or Toluene, 10 V).

    • Add (Tetrahydrofuran-2-yl)methanamine (1.05 - 1.1 equiv) .

    • Critical Step: Stir for 1–2 hours at room temperature.

    • Tech Note: If the reaction is sluggish (monitored by TLC/HPLC), add a dehydrating agent (MgSO₄) or a Lewis acid (Ti(OiPr)₄, 1.0 equiv) to push the equilibrium toward the imine.

  • Reduction:

    • Cool the mixture to 0–5 °C.

    • Add STAB (1.3 – 1.5 equiv) portion-wise over 30–60 minutes.

    • Safety: Monitor for mild hydrogen evolution and exotherm.

    • Warm to room temperature and stir until conversion is >98%.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (Caution: CO₂ evolution).

    • Extract with DCM or EtOAc.

    • Phase Separation: The biphenyl group is highly lipophilic. If emulsions form, add brine.

    • Dry organic layer (Na₂SO₄), filter, and concentrate.[1]

  • Purification:

    • Salt Formation (Recommended for Scale): Dissolve crude oil in EtOH/EtOAc and add HCl (in dioxane or ether). The hydrochloride salt of the secondary amine often crystallizes, rejecting non-basic impurities (like the benzyl alcohol byproduct).

Visualization: Process Workflow & Troubleshooting

The following diagrams illustrate the synthetic logic and decision-making pathways for troubleshooting.

SynthesisWorkflow Start Start: Raw Materials (Aldehyde + Amine) ImineStep Step 1: Imine Formation (Solvent: DCM/Toluene) Start->ImineStep CheckImine Checkpoint 1: Is Imine Formed? ImineStep->CheckImine AddLewisAcid Action: Add Ti(OiPr)4 or MgSO4 CheckImine->AddLewisAcid No/Slow ReductionStep Step 2: Reduction (Add STAB portion-wise) CheckImine->ReductionStep Yes AddLewisAcid->ImineStep Recycle Quench Step 3: Quench (Sat. NaHCO3) ReductionStep->Quench Purification Step 4: Purification (HCl Salt Formation) Quench->Purification

Caption: Figure 1. Logical workflow for the reductive amination of 4-phenylbenzaldehyde with tetrahydrofurfurylamine.

Troubleshooting Center (FAQs)

Category: Reaction Stalling & Conversion

Q1: The aldehyde is being consumed, but I see a large amount of alcohol byproduct (4-phenylbenzyl alcohol) instead of the amine. Why?

  • Root Cause: The reducing agent (STAB) reduced the aldehyde before it could condense with the amine to form the imine. This happens if the imine formation is slow or if STAB is added too quickly.

  • Solution:

    • Pre-form the Imine: Stir the aldehyde and amine for 2–4 hours (or overnight) before adding the reducing agent.

    • Use a Lewis Acid: Add Titanium(IV) isopropoxide (1.0 equiv) during the imine formation step. It acts as both a Lewis acid catalyst and a water scavenger.

Q2: The reaction is stuck at 80% conversion. Adding more STAB doesn't help.

  • Root Cause: STAB can degrade over time (hydrolysis from ambient moisture), generating acetic acid which might buffer the reaction or deactivate the amine.

  • Solution: Check the quality of your STAB.[2][3] If the reagent is old, use a fresh bottle. Alternatively, switch to NaBH₄ (Sodium Borohydride) but ensure you perform the reaction in MeOH at 0°C to minimize direct aldehyde reduction.

Category: Workup & Isolation[1]

Q3: I have a persistent emulsion during the aqueous extraction.

  • Root Cause: The molecule contains a "greasy" biphenyl tail and a polar THF head, acting like a surfactant.

  • Solution:

    • Filter: Pass the biphasic mixture through a Celite pad to remove fine particulates (boron salts) that stabilize emulsions.

    • Salting Out: Saturate the aqueous layer with NaCl (solid).

    • Solvent Switch: Use Toluene instead of DCM for extraction; it often breaks emulsions better with these lipophilic substrates.

Q4: How do I remove the bis-alkylated impurity if I used the alkylation route?

  • Root Cause: You likely used 4-(chloromethyl)biphenyl and the secondary amine product reacted again with the alkyl halide.

  • Solution: This is difficult to separate by flash chromatography (similar Rf).

    • Chemical Method: React the crude mixture with an electrophile that targets only the desired secondary amine (e.g., Boc-anhydride), separate the Boc-protected amine from the tertiary impurity, and then deprotect.

    • Prevention: Switch to the Reductive Amination route described above.

Scale-Up Safety & Mechanics

When moving from gram-scale (mg) to kilo-lab (kg), specific physical parameters become critical.

Data Table: Critical Process Parameters (CPP)
ParameterSpecificationReason for Control
STAB Addition Rate Portion-wise (30-60 min)STAB addition is exothermic. Rapid addition can cause thermal runaway and reduce selectivity.
Reaction Temperature 0°C to 20°CHigher temperatures promote direct reduction of aldehyde to alcohol (impurity).
Water Content < 0.1% in SolventWater hydrolyzes the imine back to aldehyde/amine and decomposes STAB.
Quench pH pH 8 - 9Basic pH ensures the amine is in the free-base form for extraction.
Hydrogen Management

While STAB produces less hydrogen than NaBH₄, gas evolution (H₂) still occurs during the quench step.

  • Ventilation: Ensure reactor headspace is swept with Nitrogen.

  • Volume Expansion: Allow 30% headspace in the reactor for foam generation during the NaHCO₃ quench.

TroubleshootingLogic Issue Observed Issue ImpurityAlcohol Impurity: Benzyl Alcohol Issue->ImpurityAlcohol ImpurityBis Impurity: Bis-Alkylated Issue->ImpurityBis Emulsion Workup: Emulsion Issue->Emulsion Sol1 Pre-stir Imine longer; Add Ti(OiPr)4 ImpurityAlcohol->Sol1 Sol2 Switch to Reductive Amination Route ImpurityBis->Sol2 Sol3 Filter (Celite); Use Brine/Toluene Emulsion->Sol3

Caption: Figure 2. Quick-reference troubleshooting logic for impurity and process issues.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 59, 1–714. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Repic, O. (2000). Principles of Process Research and Chemical Development in the Pharmaceutical Industry. Wiley-Interscience. (General reference for scale-up safety and STAB handling).

Sources

Troubleshooting

Removing impurities from amine reaction mixtures

Status: Operational Ticket ID: AMINE-PUR-001 Assigned Specialist: Senior Application Scientist Welcome to the Technical Support Center for amine purification. We understand that amines are notoriously difficult to purify...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AMINE-PUR-001 Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center for amine purification. We understand that amines are notoriously difficult to purify due to their polarity, basicity, and tendency to oxidize. This guide is structured as a dynamic troubleshooting hub, addressing the specific "pain points" you encounter in the lab.

Module 1: Chromatography Troubleshooting

Issue: “My amine product is streaking (tailing) on the silica column, and I’m losing mass/purity.”

The Root Cause: Silanol Interactions

Standard silica gel (


) is acidic. The surface is covered in silanol groups (

) with a

typically between 5 and 7. Basic amines (

) protonate upon contact with these silanols, forming ionic bonds (

) rather than the desired reversible adsorption. This results in "tailing" (broad, streaky peaks) and irreversible loss of compound.
Protocol: The "Competitor" Strategy

To fix this, you must introduce a base into your mobile phase that competes for the silanol sites.[1]

Step-by-Step Solution:

  • Select a Modifier:

    • Triethylamine (TEA): The industry standard. Add 0.1% to 5% TEA to your mobile phase (e.g., DCM/MeOH + 1% TEA).

    • Ammonium Hydroxide (

      
      ):  Use 1% concentrated aqueous ammonia in your DCM/MeOH mixture. Note: This is often superior for very polar amines as it increases the polarity of the eluent.
      
  • Column Pre-Treatment:

    • Do not just add TEA to the run solvent. Pre-wash the column with 3-4 column volumes (CV) of the mobile phase containing the modifier before loading your sample. This neutralizes the acidic sites before your product touches the silica.

  • Post-Purification Cleanup:

    • Problem: TEA boils at 89°C and forms salts that are hard to remove.

    • Fix: After collecting fractions, wash the combined organic solution with saturated aqueous

      
       or perform a high-vacuum azeotrope with toluene to remove residual TEA salts.
      

Alternative: Amine-Functionalized Silica If your compound is acid-sensitive, switch to Amine-Functionalized Silica (KP-NH) . This stationary phase is already basic, eliminating the need for mobile phase modifiers and preventing acid-catalyzed decomposition.

ChromatographyLogic Start Issue: Amine Tailing Decision Is Product Acid Sensitive? Start->Decision Standard Standard Silica Decision->Standard No Specialty Use Amine-Silica (KP-NH) Decision->Specialty Yes Modifier Add 1-5% TEA or NH4OH (Competes for Silanols) Standard->Modifier Result Sharp Peak Shape Modifier->Result Specialty->Result

Figure 1: Decision tree for overcoming amine tailing during flash chromatography.

Module 2: Extraction & Work-Up Support

Issue: “I have an emulsion, or my product is stuck in the aqueous layer.”

The "pH Swing" Technique

Amines exist in equilibrium between their free base (organic soluble) and ammonium salt (water soluble) forms. You can exploit this to wash away impurities.[2][3][4]

Standard Protocol (The 3-Step Wash):

  • Acidify: Dissolve crude mixture in organic solvent (e.g., Ethyl Acetate). Wash with 1M HCl.[2]

    • Result: The amine protonates (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) and moves to the aqueous  layer.[5] Neutral organic impurities stay in the organic layer.
      
    • Action: Keep the aqueous layer; discard the organic layer.

  • Basify: Cool the aqueous layer (neutralization is exothermic). Slowly add 2M NaOH or solid

    
     until pH > 12.
    
    • Result: The amine deprotonates (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) and becomes insoluble in water.
      
  • Extract: Extract the now-cloudy aqueous mixture with fresh organic solvent (DCM or Et2O). Dry over

    
    .
    
Expert Trick: The Copper Sulfate Wash

Use this when the amine is an impurity (e.g., removing pyridine or excess starting material).

  • Mechanism: Copper(II) ions form strong, water-soluble coordination complexes with nitrogen heterocycles and low-MW amines.

  • Protocol: Wash your organic reaction mixture with 10% aqueous

    
    .
    
  • Indicator: The aqueous layer will turn from pale blue to deep purple/royal blue as it complexes the amine. Repeat washes until the aqueous layer remains pale blue.

ExtractionWorkflow Crude Crude Mixture (Amine + Impurities) AcidWash Add 1M HCl (Phase Split) Crude->AcidWash OrgLayer1 Organic Layer: Non-Basic Impurities AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer: Amine Salt (R-NH3+) AcidWash->AqLayer1 Keep Basify Add NaOH (pH > 12) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic: Pure Amine Free Base Extract->FinalOrg Keep FinalAq Final Aqueous: Salts/Waste Extract->FinalAq Discard

Figure 2: The "Acid-Base Swing" workflow for isolating amines from neutral impurities.

Module 3: Advanced Scavenging (Resins & Metals)

Issue: “I need to remove Palladium catalyst or separate a secondary amine from a tertiary amine.”

Scenario A: Removing Palladium (Pd)

Amines coordinate strongly to Pd, making standard Celite filtration ineffective.[6]

  • Solution: Use a Thiol-based scavenger resin (e.g., SiliaMetS® Thiol or TMT).

  • Protocol:

    • Dissolve crude product in THF or MeOH.

    • Add 4-5 equivalents (w/w) of Thiol-functionalized silica.

    • Stir at 40°C for 4 hours.

    • Filter.[4][6] The Pd remains bound to the solid resin.

Scenario B: Removing Secondary Amine Impurities

If you have a tertiary amine product contaminated with unreacted secondary amine starting material, chromatography is difficult due to similar polarity.

  • Chemical Scavenging: Use an electrophilic scavenger that reacts only with the secondary amine (nucleophile), rendering it distinct or solid-supported.

  • Reagents:

    • Isocyanate Resins: Reacts with

      
       amines to form ureas (bound to resin). Filter to remove.
      
    • Acetic Anhydride (Solution phase): Add small amount of

      
      . Converts 
      
      
      
      amine to a non-basic amide. Perform an acid wash (Module 2); the amide stays in organic, the desired
      
      
      amine moves to aqueous.

Comparison of Scavenging Methods:

Impurity TypeRecommended Scavenger/MethodMechanism
Palladium (Pd) Thiol-Silica or TMTChelation/Coordination

Amine
Isocyanate ResinUrea formation (Covalent)

Amine
Aldehyde ResinImine formation
Acidic Impurities Carbonate ResinAcid-Base Neutralization
Module 4: Salt Formation (Crystallization)

Issue: “My amine is an oil and I need a solid for stability/purity.”

Converting an amine to a salt is often the most effective purification method, bypassing chromatography entirely.

The HCl Salt Protocol:

  • Dissolve the crude amine in a non-polar solvent (Diethyl Ether or Dioxane). Note: The free base must be soluble here.

  • Cool to 0°C.

  • Slowly add HCl in Dioxane (4M) or bubble HCl gas.

  • The amine hydrochloride salt will precipitate immediately as a white solid.

  • Filter and wash with cold ether.

  • Recovery: If you need the free base back, perform the "Basify" step from Module 2.

References
  • Teledyne ISCO. (n.d.).[7] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Frontier, A. (University of Rochester).[5] Workup for Removing Amines (Not Voodoo).[5] Retrieved from [Link]

  • Organic Process Research & Development. (2014). Removal of Soluble Palladium Complexes from Reaction Mixtures. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Chiral Separation of (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine

Status: Online Role: Senior Application Scientist Ticket Focus: Method Development & Troubleshooting for Lipophilic Secondary Amines Introduction: The Analyte Profile Welcome to the technical support portal. You are atte...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Role: Senior Application Scientist Ticket Focus: Method Development & Troubleshooting for Lipophilic Secondary Amines

Introduction: The Analyte Profile

Welcome to the technical support portal. You are attempting to separate the enantiomers of (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine . Before proceeding with the protocols, we must analyze the structural properties that dictate the chromatographic behavior:

  • Basicity (Secondary Amine): The central amine (

    
    ) will interact strongly with residual silanols on the silica support, leading to severe peak tailing if not suppressed.
    
  • Hydrophobicity (Biphenyl Group): This moiety significantly increases lipophilicity, potentially causing solubility issues in standard hexane-rich mobile phases.

  • Chiral Center (THF Ring): The discrimination must occur at the

    
     position of the tetrahydrofuran ring. The spatial arrangement of the ether oxygen relative to the amine is the key "handle" for chiral recognition.
    

Module 1: Method Development Strategy

Q: Which column and mobile phase should I screen first?

A: For this class of secondary amines, polysaccharide-based stationary phases are the gold standard. You should adopt a "Screen-and-Optimize" approach.[1]

Recommended Screening Protocol:

ParameterCondition A (Amylose)Condition B (Cellulose)
Column Chiralpak AD-H (or IA)Chiralcel OD-H (or IB)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane / IPA / DEA (90:10:0.1)Hexane / EtOH / DEA (90:10:0.1)
Flow Rate 1.0 mL/min1.0 mL/min
Temp 25°C25°C
Detection UV @ 254 nm (Biphenyl absorption)UV @ 254 nm

Technical Insight: We prioritize the AD/OD chemistries because the carbamate groups on the polymer backbone can form hydrogen bonds with the amine proton and the THF oxygen of your analyte. The aromatic biphenyl group often engages in


 stacking with the phenyl groups of the stationary phase, enhancing retention and selectivity [1].
Workflow Visualization

MethodDev Start Start: Analyte Assessment Solubility Check Solubility in Hexane/IPA (90:10) Start->Solubility Screening Screen Coated Phases (AD-H, OD-H) Solubility->Screening Soluble Immobilized Screen Immobilized Phases (IA, IC, IB) Solubility->Immobilized Insoluble ResultCheck Check Resolution (Rs) & Tailing (Tf) Screening->ResultCheck Immobilized->ResultCheck GoodSep Rs > 1.5, Tf < 1.3 Method Validated ResultCheck->GoodSep Success Tailing Issue: Severe Tailing ResultCheck->Tailing Peak Shape NoRes Issue: Rs < 1.0 ResultCheck->NoRes Selectivity Precip Issue: Precipitation ResultCheck->Precip Solubility

Figure 1: Decision matrix for chiral method development targeting lipophilic amines.

Module 2: Troubleshooting Peak Tailing

Q: My peaks are extremely broad and tailing (Tailing Factor > 2.0). Why is this happening?

A: This is a classic "Secondary Amine vs. Silanol" interaction.

The Mechanism: The silica support inside the column has residual silanol groups (


). Your analyte is a base. The amine nitrogen (

) hydrogen-bonds strongly with acidic silanols, causing the analyte to "drag" through the column rather than partitioning cleanly.

The Fix: Basic Additives You must add a basic modifier to the mobile phase to compete for these active sites.

  • Standard Protocol: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase premix.

  • Why DEA? DEA is a stronger base than many secondary amines and effectively "caps" the silanols, allowing your analyte to interact only with the chiral selector [2].

Warning: Never use amine additives on Chiralpak AD-RH (Reverse Phase) columns unless explicitly stated in the manual, as high pH can damage the silica support in aqueous conditions. For Normal Phase (Hexane/Alcohol), DEA is safe.

Module 3: Solubility & Immobilized Phases

Q: The sample precipitates in Hexane/IPA, or I need to inject a high concentration for prep work. What do I do?

A: The biphenyl group makes your molecule lipophilic, but the amine salt might be polar. If Hexane/IPA fails to dissolve the sample at high concentrations, you cannot use standard "Coated" columns (AD-H, OD-H) with strong solvents like Dichloromethane (DCM) or THF, as these will strip the polymer off the silica [3].

The Solution: Immobilized Stationary Phases Switch to Chiralpak IA or Chiralpak IC . These phases have the chiral selector chemically bonded to the silica, allowing for "Forbidden Solvents."

Recommended "Solubility-Enhanced" Mobile Phase:

  • Mobile Phase: Hexane / DCM / EtOH / DEA (50:30:20:0.1)

  • Benefit: DCM is an excellent solvent for biphenyl compounds. It also alters the helical structure of the amylose polymer, often revealing new selectivity that isn't present in Hexane/Alcohol mixtures.

Module 4: Resolution Optimization

Q: I have partial separation (Rs ~ 0.8), but I need baseline resolution (Rs > 1.5). How do I optimize?

A: Once you have partial separation, you can tune the thermodynamics of the separation.

1. Temperature Effect

  • Action: Lower the column temperature to 10°C - 15°C .

  • Reasoning: Chiral recognition is enthalpy-driven. Lower temperatures reduce molecular motion, "freezing" the analyte into the chiral groove of the stationary phase, which typically increases the separation factor (

    
    ) [4].
    

2. Alcohol Switching

  • Action: If using IPA, switch to Ethanol or Methanol (if using immobilized columns).

  • Reasoning: IPA is a bulky hydrogen bond donor/acceptor. It can sometimes block the chiral cavity. Ethanol is smaller and may allow your bulky biphenyl group deeper access to the chiral selector.

Optimization Logic Visualization

Optimization Input Partial Separation (Rs ~ 0.8) Temp Lower Temp (to 10-15°C) Input->Temp Modifier Switch Alcohol (IPA <-> EtOH) Input->Modifier Flow Reduce Flow (0.5 mL/min) Input->Flow Mechanism1 Increases Enthalpic Interaction Temp->Mechanism1 Mechanism2 Alters Steric Fit in Cavity Modifier->Mechanism2 Result Improved Resolution (Rs > 1.5) Flow->Result Mechanism1->Result Mechanism2->Result

Figure 2: Thermodynamic and kinetic optimization pathways for chiral resolution.

References

  • Daicel Chiral Technologies. (2020).[2] Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases. Retrieved from [2]

  • Sigma-Aldrich. (2014).[3] Chiral HPLC Column Selection and Method Development Guide. Retrieved from

  • Francotte, E. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers.
  • Subramanian, G. (Ed.). (2008).[4] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for Biphenyl Compounds

Welcome to the Advanced Method Development Support Center. Current Status: Operational | Persona: Senior Application Scientist This guide is designed for researchers and analytical scientists encountering challenges with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Method Development Support Center. Current Status: Operational | Persona: Senior Application Scientist

This guide is designed for researchers and analytical scientists encountering challenges with the separation of biphenyl compounds, structural isomers, and aromatic drug metabolites. Unlike standard C18 protocols, biphenyl analysis requires a nuanced understanding of


-

interactions and solvent selectivity.
Part 1: The Science of Selectivity (FAQs)

Q1: Why is my C18 column failing to separate structural isomers of my biphenyl compound? A: C18 columns rely primarily on hydrophobic interactions (dispersive forces). Structural isomers often have identical hydrophobicity (logP), making them co-elute on C18.[1] The Solution: You need Orthogonal Selectivity . Biphenyl stationary phases utilize


-

interactions
, where the electron-rich double bonds of the stationary phase interact with the

-systems of your analytes. This interaction is highly sensitive to the spatial arrangement of the aromatic rings (steric selectivity), allowing for the separation of isomers that C18 cannot distinguish.

Q2: I switched to a Biphenyl column, but my separation barely changed. I am using Acetonitrile (ACN). What is wrong? A: This is a classic "trap" in biphenyl method development.

  • The Mechanism: Acetonitrile contains a nitrile group (

    
    ) which is electron-rich.[2] It competes with your analyte for the 
    
    
    
    -electrons on the biphenyl stationary phase, effectively "masking" the
    
    
    -
    
    
    interaction.
  • The Fix: Switch your organic modifier to Methanol (MeOH) . Methanol is a protic solvent and does not possess

    
    -electrons. It allows the 
    
    
    
    -
    
    
    interactions between the stationary phase and your analyte to dominate, often drastically changing selectivity and resolving critical pairs.

Q3: My peaks are tailing significantly. Is the column damaged? A: Likely not. Biphenyl compounds often contain basic nitrogen or hydroxyl groups. Peak tailing is usually caused by secondary interactions between these groups and residual silanols on the silica surface.[3][4][5]

  • Immediate Action:

    • Ensure you are using a buffered mobile phase (e.g., Ammonium Formate or Ammonium Acetate) rather than just water/acid.[1]

    • Operate at a lower pH (pH 2.5 - 3.0) to suppress silanol ionization.[4]

    • If the problem persists, verify you are using an "end-capped" biphenyl column.

Part 2: Method Development Workflow

Follow this logic gate to select the optimal conditions for your analysis.

Visual 1: Column & Solvent Selection Strategy

BiphenylSelection Start Start: Biphenyl Analysis Isomers Are you separating structural isomers? Start->Isomers Hydrophobicity Is separation based purely on hydrophobicity? Isomers->Hydrophobicity No BiphenylCol Use Biphenyl Column (Enhanced Selectivity) Isomers->BiphenylCol Yes (Critical) C18 Use C18 Column (Standard Protocol) Hydrophobicity->C18 Yes Hydrophobicity->BiphenylCol No (Need Mix) SolventCheck Select Organic Modifier BiphenylCol->SolventCheck MeOH Methanol (MeOH) Maximizes Pi-Pi Interactions SolventCheck->MeOH Max Resolution Needed ACN Acetonitrile (ACN) Suppresses Pi-Pi / Speed Focus SolventCheck->ACN Speed/Pressure Limit Result1 High Selectivity for Isobars/Isomers MeOH->Result1 Result2 Lower Backpressure Sharper Peaks ACN->Result2

Caption: Decision matrix for selecting stationary phases and organic modifiers based on analyte isomerism and required selectivity mechanism.

Part 3: Optimized Experimental Protocols
Protocol A: Screening for Isomer Separation

Use this when C18 fails to resolve critical pairs.

ParameterInitial ConditionOptimization Logic
Column Biphenyl (e.g., Raptor or Kinetex), 2.7 µm or 1.8 µmSolid-core particles (2.7 µm) provide UHPLC-like performance at lower pressures.
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium FormateBuffer is critical to mask silanols and improve peak shape.
Mobile Phase B Methanol + 0.1% Formic AcidCrucial: MeOH promotes the

-

mechanism required for isomer separation.
Gradient 5% B to 95% B over 10 minutesShallow gradients (e.g., 40-60% B) often resolve isomers better than steep ones.[1]
Temperature 35°CLower temperatures enhance

-

interactions (exothermic adsorption).[1]
Flow Rate 0.4 - 0.6 mL/min (for 2.1mm ID)Adjust for backpressure limits if using MeOH (higher viscosity).[1]
Protocol B: High-Throughput Screening (Speed Focused)

Use this for simple biphenyls where speed is prioritized over isomeric resolution.

  • Mobile Phase B: Switch to Acetonitrile .

  • Benefit: Lower viscosity allows higher flow rates (up to 0.8 mL/min on 2.1mm columns).

  • Trade-off: You lose specific

    
    -
    
    
    
    selectivity. If peaks co-elute, revert to Protocol A.
Part 4: Troubleshooting Hub
Symptom: Retention Time Drift [1]
  • Cause: Biphenyl phases are more thermally sensitive than C18 due to the thermodynamics of the

    
    -
    
    
    
    interaction.
  • Fix: Ensure your column compartment is actively thermostatted. Do not rely on ambient temperature. A fluctuation of 2°C can shift retention times significantly in methanolic mobile phases.

Symptom: High Backpressure with Methanol [1][6][7]
  • Cause: MeOH/Water mixtures have significantly higher viscosity than ACN/Water, peaking at ~45-50% MeOH.[1]

  • Fix:

    • Increase column temperature to 45°C (if resolution permits) to lower viscosity.

    • Use a 2.7 µm "Core-Shell" column instead of a 1.8 µm fully porous column to reduce backpressure by ~50% without sacrificing efficiency.

Visual 2: Troubleshooting Logic Flow

Troubleshooting Issue Identify Issue Tailing Peak Tailing Issue->Tailing Coelution Co-elution of Isomers Issue->Coelution Pressure High Backpressure Issue->Pressure FixTailing Add Buffer (Ammonium Formate) Check pH (2.5-3.0) Tailing->FixTailing FixCoelution Switch Solvent to Methanol Lower Temperature Coelution->FixCoelution FixPressure Increase Temp Switch to Core-Shell Particle Pressure->FixPressure

Caption: Rapid diagnostic flow for common HPLC anomalies associated with biphenyl stationary phases.

References
  • Restek Corporation. (2020).[1] Raptor Biphenyl LC Columns Brochure. Retrieved from [Link]

  • Phenomenex. (2023).[1][8] Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]

  • Waters Corporation. Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Retrieved from [Link][1]

  • Chromatography Online. (2017).[1] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America.[8] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Chiral Chromatography of Amines

Mission: To provide high-fidelity troubleshooting and optimization strategies for the enantioseparation of amine-containing compounds. This guide moves beyond basic "how-to" instructions, focusing on the mechanistic caus...

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity troubleshooting and optimization strategies for the enantioseparation of amine-containing compounds. This guide moves beyond basic "how-to" instructions, focusing on the mechanistic causality of separation failures and providing self-validating protocols.

Module 1: The "Peak Tailing" Diagnostic

Issue: My amine peaks are tailing significantly (


), causing poor resolution (

) despite reasonable selectivity (

).
Mechanistic Insight

Amines are inherently basic. In chiral chromatography, especially on polysaccharide-based Chiral Stationary Phases (CSPs), peak tailing is rarely due to the chiral selector itself. Instead, it is caused by non-specific interactions between the protonated amine analyte and residual silanol groups (


) on the silica support.

These silanols act as weak cation exchangers. If your mobile phase does not effectively suppress this ionization or compete for these sites, the amine "drags" along the silica surface, destroying efficiency (


).
Troubleshooting Protocol: The "Additive Titration"

Do not blindly increase additive concentration. Follow this logical escalation:

  • Standard Suppression (The Baseline):

    • Mobile Phase: Alkane / Alcohol (e.g., Hexane / IPA).[1]

    • Additive: 0.1% Diethylamine (DEA).[2]

    • Why: DEA competes for silanol sites. 0.1% is usually the saturation point for the silica surface.

  • The "Primary Amine" Switch:

    • Scenario: If 0.1% DEA fails and the analyte is a primary amine or highly basic.

    • Action: Switch to 0.1% Ethylenediamine (EDA) or Ethanolamine (AE) .

    • Mechanism:[3] Bidentate amines (like EDA) often form stronger hydrogen bonds with silanols, displacing the analyte more effectively than monodentate DEA [1, 6].

  • The "Zwitterionic" Buffer (Polar Organic Mode):

    • Scenario: Analyte contains both acidic and basic groups (e.g., amino acids, amphoterics), or simple basic additives cause precipitation.

    • Action: Use 0.1% TFA + 0.1% TEA (Triethylamine).

    • Mechanism:[3] This chaotic-looking mixture forms a volatile salt in situ. It suppresses both acidic and basic ionization sites on the silica and the analyte, sharpening peaks for amphoteric molecules [13].

CRITICAL WARNING: Never use strongly basic additives (pH > 9-10 aqueous equivalent) on silica-based columns unless the manufacturer explicitly permits it (e.g., hybrid silica). High pH dissolves the silica backbone, permanently destroying the column [1, 11].

Module 2: Column Selection Strategy

Issue: I am unsure which CSP is best for my specific amine structure (Primary vs. Secondary/Tertiary).

Strategic Framework

Not all amines are equal. Primary amines have a unique "handle" (the


 group) that allows for specific complexation mechanisms unavailable to tertiary amines.
  • Primary Amines: The "Gold Standard" is often a Crown Ether phase (e.g., CROWNPAK CR-I). The crown ether forms a host-guest inclusion complex specifically with the ammonium ion.[4] This requires an acidic mobile phase (e.g.,

    
     or TFA) to ensure the amine is fully protonated [2, 3].
    
  • Secondary/Tertiary Amines: Polysaccharide phases (Amylose/Cellulose) are dominant. The separation relies on hydrogen bonding, dipole-dipole, and

    
     interactions rather than inclusion [17].
    
Visual Logic: CSP Selection Flowchart

ColumnSelection Start Amine Structure? Primary Primary (-NH2) Start->Primary SecTert Sec/Tert (-NHR, -NR2) Start->SecTert Crown Crown Ether CSP (CROWNPAK CR-I) Primary->Crown High Specificity Poly Polysaccharide CSP (IG, IA, AD, OD) Primary->Poly General Screening SecTert->Crown Not Recommended SecTert->Poly Standard AcidMP Mobile Phase: Acidic (pH < 2) Crown->AcidMP Requires NH3+ BasicMP Mobile Phase: Basic (0.1% DEA) Poly->BasicMP Requires Neutral amine

Caption: Decision logic for matching amine class to Chiral Stationary Phase (CSP) mechanism.

Module 3: Solvent Versatility & Immobilized Phases

Issue: My sample is not soluble in Hexane/Alcohol, or I need to invert the elution order.

The "Solvent Switch" Protocol

Older "Coated" phases (AD, OD) are restricted to Alkanes and Alcohols. Modern "Immobilized" phases (IA, IB, IC, ID, IE, IF, IG) allow for "Forbidden Solvents" (THF, DCM, Ethyl Acetate, MtBE) which can drastically alter selectivity [1, 11].

Experimental Workflow:

  • Solubility Check: If sample crashes out in Hexane/IPA, dissolve in minimal DCM.

  • Column Verification: Ensure you are using an Immobilized phase (e.g., Chiralpak I -series).

  • Screening:

    • Condition A: Hexane / IPA / DEA (Standard).

    • Condition B: Hexane / THF / DEA.

    • Condition C: Hexane / DCM / DEA.

    • Condition D: 100% Methanol / DEA (Polar Organic Mode).

Data Table: Coated vs. Immobilized Solvent Limits

FeatureCoated Phases (AD, OD, AS, OZ)Immobilized Phases (IA, IG, IC, etc.)
Compatible Solvents Hexane, Heptane, Ethanol, IPA, Methanol*All Standard + THF, DCM, Chloroform, Ethyl Acetate
Forbidden Solvents THF, DCM, DMSO, DMF, Acetone (Dissolves phase)None (within HPLC hardware limits)
Sample Solvent Must match mobile phaseCan use strong solvents (e.g., DCM) if injection vol is low
Primary Advantage High loading capacity, historical dataTunable Selectivity via solvent changes

*Note: Coated phases can accept 100% Methanol or Acetonitrile ONLY if carefully flushed with IPA first. Never mix Alkanes with 100% polar solvents directly on-column [11, 15].

Module 4: Polar Organic Mode (POM)

Issue: My amine is too polar for Normal Phase but I want to avoid water/buffers (Reversed Phase).

The POM Solution

Polar Organic Mode uses 100% polar organic solvents (Acetonitrile or Methanol) with small amounts of acid/base additives.[5] This is distinct from Normal Phase (no alkanes) and Reversed Phase (no water).

Why it works for Amines: Acetonitrile and Methanol solvate polar amines well. The absence of water allows for high volatility (LC-MS friendly) and low backpressure.

Optimization Recipe (The "Golden Ratio"):

  • Base: Acetonitrile (ACN) / Methanol (MeOH) mixture (e.g., 95:5).

  • Additives: The ratio of Acid to Base controls selectivity.[6]

    • Starting Point: 100% ACN + 0.1% DEA + 0.1% Acetic Acid.

    • To decrease retention: Increase Acid (protonates amine

      
       more soluble in polar MP).
      
    • To increase retention: Increase Base (neutralizes amine

      
       interacts more with CSP) [14, 18].
      
Visual Logic: Optimization Loop

OptimizationLoop Start Initial Run: Hexane/IPA + 0.1% DEA Check Check Resolution (Rs) & Shape Start->Check Good Success: Validate Method Check->Good Rs > 1.5 Tailing Issue: Tailing Check->Tailing NoRet Issue: No Retention Check->NoRet Solubility Issue: Solubility Check->Solubility FixTailing Action: Switch DEA -> EDA or Increase Conc. Tailing->FixTailing FixNoRet Action: Reduce % Alcohol or Switch to Heptane NoRet->FixNoRet FixSol Action: Switch to Polar Organic Mode (100% MeCN + Additives) Solubility->FixSol FixTailing->Check FixNoRet->Check FixSol->Check

Caption: Iterative troubleshooting loop for common chiral amine separation failures.

References
  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA-3, IB-3, ... IG-3. Retrieved from 2

  • Wiley. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from 7

  • Element Lab Solutions. (n.d.). Daicel CROWNPAK Crown Ether Chiral Columns. Retrieved from 8

  • Regis Technologies. (n.d.). Crown-Ether Chiral Stationary Phases. Retrieved from 3

  • Chiral Technologies. (2013).[1] Instruction Manual for CHIRALPAK® AGP. Retrieved from 9

  • Semantic Scholar. (n.d.). Evaluation of a chiral crown ether LC column for the separation of racemic amines. Retrieved from 4

  • NIH. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from 10

  • ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography. Retrieved from 11

  • ResearchGate. (2025). Effect of amine mobile phase additives on chiral subcritical fluid chromatography. Retrieved from 12

  • Velocity Scientific. (n.d.). Daicel Chiral HPLC Catalogue. Retrieved from 13

  • HPLC.eu. (2013). Instruction Manual for CHIRALPAK® AD-H. Retrieved from 1

  • SCAS. (n.d.). Separation of Chiral Amine Compounds using Crown Ether Column. Retrieved from 14

  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines. Retrieved from 15

  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. Retrieved from 5

  • CT-K. (2006). Instruction Manual for CHIRALPAK® AD Columns. Retrieved from 16

  • University of Texas Arlington. (n.d.). An Investigation of Peak Shape Models in Chiral Separations. Retrieved from 17

  • Windows.net. (n.d.). The Chiral Notebook: chiral separations. Retrieved from 18

  • Chromatography Today. (n.d.). Chiral Method Development Screening Techniques. Retrieved from 6

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Derivatization-HPLC vs. HILIC-MS/MS for Trace Amine Quantification

Executive Summary The Application Scientist’s Dilemma: Quantifying small aliphatic amines (e.g., methylamine, ethylamine, nitrosamine precursors) presents a unique analytical paradox. These molecules lack the chromophore...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Application Scientist’s Dilemma: Quantifying small aliphatic amines (e.g., methylamine, ethylamine, nitrosamine precursors) presents a unique analytical paradox. These molecules lack the chromophores required for UV detection and are too polar to be retained by standard C18 Reversed-Phase Liquid Chromatography (RPLC).

This guide objectively compares two validated workflows to solve this problem:

  • The "Classic" Robust Method: Pre-column derivatization with Dansyl Chloride followed by RPLC-UV/FLD.

  • The "Modern" Sensitive Method: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS).

Part 1: The Validation Landscape (ICH Q2 Context)

Validation is not merely a checklist; it is the demonstration of fitness for purpose.[1] When validating amine quantification methods, the critical parameters defined by ICH Q2(R1) manifest differently depending on the detection physics.

Validation ParameterMethod A: Derivatization-UV Method B: HILIC-MS/MS
Specificity Chromatographic Resolution: You must physically separate the derivative from the reagent byproducts (e.g., Dansyl-OH).Mass Selectivity: Relies on Multiple Reaction Monitoring (MRM). Specificity is proven by ion ratios (Quantifier/Qualifier).
Linearity Beer-Lambert Law: Generally linear over 2-3 orders of magnitude. Unweighted linear regression is often sufficient.Ionization Saturation: Linear dynamic range is often narrower (saturation at high conc). Requires weighted regression (

or

).
Accuracy Reaction Yield: Dependent on derivatization completeness. Incomplete reaction = poor accuracy.Matrix Effects: Dependent on ion suppression/enhancement from co-eluting matrix components.[2][3]
Sensitivity (LOD/LOQ) Limited by the extinction coefficient of the tag. Typically

M to high nM
range.
Limited by ionization efficiency and background noise. Typically nM to pM range.

Part 2: Method A – Pre-column Derivatization (Dansyl Chloride)

The Mechanism

Small amines are invisible to UV detectors. Dansyl chloride (DNS-Cl) reacts with primary and secondary amines under alkaline conditions to form stable sulfonamides that fluoresce intensely and absorb UV light (254 nm / 337 nm). Crucially, this reaction adds a lipophilic naphthyl group, allowing the now-nonpolar amine derivative to be retained on a standard C18 column.

Critical Validation Factor: Reaction Stability
  • Causality: The reaction requires a pH > 9 to ensure the amine is deprotonated (nucleophilic), but high pH also hydrolyzes the reagent (DNS-Cl to DNS-OH).

  • Self-Validating Step: You must validate the derivative stability post-reaction. If the peak area drops by >5% over 24 hours in the autosampler, the method fails robustness.

Experimental Protocol A: Dansylation Workflow
  • Buffer Prep: Prepare 0.1 M Sodium Carbonate buffer, adjusted to pH 9.8 . (High pH is critical for deprotonation).

  • Reagent: Dissolve Dansyl Chloride in Acetone (1 mg/mL).

  • Reaction: Mix 500

    
    L Sample + 250 
    
    
    
    L Buffer + 250
    
    
    L Reagent.
  • Incubation: Heat at 60°C for 20 minutes in a dark heating block (accelerates reaction, darkness prevents photodegradation).

  • Quenching: Add 100

    
    L of 10% Ammonia or Glycine. (Scavenges excess DNS-Cl to prevent column fouling).
    
  • Analysis: Inject onto C18 column (Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid).

Part 3: Method B – HILIC-MS/MS

The Mechanism

HILIC uses a polar stationary phase (e.g., Amide or Silica) and a high-organic mobile phase. Water forms a stagnant layer on the silica surface. Polar amines partition into this water layer.

  • Why HILIC? It retains polar amines without derivatization and uses high-organic mobile phases (e.g., 90% ACN), which enhances desolvation in the ESI source, boosting sensitivity by 10-100x over RPLC.

Critical Validation Factor: Matrix Effects
  • Causality: In MS, co-eluting salts or phospholipids compete for charge in the source. This causes "Ion Suppression."[2][4]

  • Self-Validating Step: You must calculate the Matrix Factor (MF) according to EMA/FDA guidelines.[5]

    • 
      [5]
      
    • If

      
       or 
      
      
      
      , you have significant matrix effects requiring isotopically labeled internal standards (SIL-IS).
Experimental Protocol B: HILIC-MS/MS Workflow
  • Column Selection: BEH Amide or ZIC-HILIC (Amide is preferred for amine peak shape).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH 3.0). Buffer is mandatory to shield silanols.

  • Mobile Phase B: Acetonitrile (ACN).[6]

  • Gradient: Start at 95% B (High Organic). Ramp down to 60% B over 5 mins.

  • Equilibration: CRITICAL. HILIC columns require 20 column volumes to re-establish the water layer. Short equilibration = shifting retention times.

  • Detection: ESI Positive Mode (MRM).

Part 4: Comparative Data Analysis

The following data represents typical performance metrics observed in validation studies for small aliphatic amines (e.g., Methylamine).

MetricDerivatization (HPLC-UV)HILIC-MS/MS
LOD (Limit of Detection) 50 - 100 nM0.5 - 1.0 nM
Linear Range

(

)

(Often quadratic at high end)
Precision (RSD) < 2.0% (Very Robust)3.0 - 8.0% (Sensitive to matrix)
Sample Prep Time High (45+ mins due to heating)Low (Dilute & Shoot)
Cost Per Sample Low ($)High (

$ - Column & Instrument time)
Major Risk Derivative instability / Side reactionsIon Suppression / retention shifting

Part 5: Visualizing the Decision & Workflow

Diagram 1: Method Selection Decision Tree

Use this logic to select the correct validation path for your molecule.

MethodSelection Start Start: Amine Quantification IsVolatile Is the Amine Volatile? Start->IsVolatile GCMS Use GC-MS (Headspace) IsVolatile->GCMS Yes IsTrace Is Sensitivity < 100 nM required? IsVolatile->IsTrace No HILIC Select HILIC-MS/MS (High Sensitivity, Direct Analysis) IsTrace->HILIC Yes (Trace Impurity) UV_Active Does it have a Chromophore? IsTrace->UV_Active No (Assay Level) RPLC Standard RPLC-UV UV_Active->RPLC Yes Deriv Select Derivatization-HPLC (Dansyl-Cl + C18) UV_Active->Deriv No

Caption: Decision matrix for selecting analytical strategy based on analyte volatility and sensitivity requirements.

Diagram 2: Comparative Workflow & Critical Control Points

This diagram illustrates where the "Self-Validating" steps occur in each workflow.

Workflows cluster_A Method A: Derivatization (UV) cluster_B Method B: HILIC-MS/MS A1 Sample + Buffer (pH 9.8) A2 Add Dansyl-Cl Heat 60°C A1->A2 A3 Quench (Ammonia) A2->A3 A4 RPLC Separation (C18 Column) A3->A4 Control_A CCP: Check Derivative Stability (24h) A4->Control_A B1 Sample Dilution (in ACN) B2 Add Internal Std (Isotope Labeled) B1->B2 B3 HILIC Separation (Amide Column) B2->B3 B4 MS/MS Detection (MRM Mode) B3->B4 Control_B CCP: Calculate Matrix Factor B4->Control_B

Caption: Parallel workflows highlighting Critical Control Points (CCP) for validation integrity.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][7] Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use. Link

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research. Link

  • Seiwert, B., et al. (2019).[8] "Hexamethoxymethylmelamine—A precursor of persistent and mobile contaminants in municipal wastewater and the water cycle."[8] Water Research, 165, 114973.[8] (Demonstrates HILIC-MS application for amines). Link

  • Bartolomeo, M. P., & Maisano, F. (2006). "Validation of a reversed-phase HPLC method for quantitative amino acid analysis." Journal of Biomolecular Techniques, 17(1), 131–137. (Dansyl Chloride protocols). Link

Sources

Comparative

Comparative study of biphenyl vs. phenyl derivatives in drug design

Executive Summary In medicinal chemistry, the transition from a phenyl to a biphenyl scaffold is a high-stakes design maneuver. While the phenyl group is a fundamental, versatile fragment offering balanced physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the transition from a phenyl to a biphenyl scaffold is a high-stakes design maneuver. While the phenyl group is a fundamental, versatile fragment offering balanced physicochemical properties, the biphenyl moiety is often employed as a "privileged structure" to access deeper hydrophobic pockets, improve receptor residence time, or induce specific conformational constraints. However, this gain in potency frequently comes at the cost of "developability"—specifically reduced solubility and increased lipophilicity (LogP).

This guide provides a technical comparison of these two scaffolds, offering experimental protocols and decision frameworks to navigate the trade-offs between binding affinity and pharmacokinetic (PK) viability.

Molecular Architecture & Physicochemical Impact

The choice between a phenyl and a biphenyl ring fundamentally alters the molecular volume, electronic conjugation, and three-dimensional shape of a drug candidate.

Steric and Conformational Analysis
  • Phenyl: Inherently planar (

    
     symmetry). It acts as a flat linker or a "cap" for shallow pockets.
    
  • Biphenyl: Non-planar in solution. Due to steric repulsion between ortho-hydrogens, the two rings twist relative to each other. The dihedral angle is typically 44° in solution, though this varies significantly with ortho-substitution.

    • Significance: This "twist" allows biphenyls to fit into non-planar hydrophobic clefts (e.g., kinase allosteric sites) where a flat fused system (like naphthalene) would clash.

Physicochemical Comparison Table
FeaturePhenyl Derivative (Ref)Biphenyl Derivative (Ref)Impact on Drug Design
Lipophilicity (LogP) Low to Moderate (Base LogP ~2.1)High (Base LogP ~4.0)Biphenyls increase permeability but risk poor solubility and high clearance.
Solubility Generally HighGenerally LowBiphenyls often require solubilizing groups (e.g., amines, carboxylic acids) to compensate.
Metabolic Liability Para-hydroxylation is common.Para-hydroxylation on distal ring; Ortho-hydroxylation.Biphenyls have more sites for CYP450 attack but steric twist can hinder access.
Pi-Pi Interactions T-shaped or SandwichExtended Pi-systemBiphenyls offer stronger dispersion forces for binding to aromatic residues (Phe, Tyr, Trp).

Pharmacological Implications: SAR & Case Studies

The "Privileged Structure" Hypothesis

Biphenyls are termed "privileged structures" because they can bind to multiple unrelated protein targets (GPCRs, Kinases, Ion Channels). The key driver is the ability of the distal ring to reach secondary hydrophobic pockets that a single phenyl ring cannot access.

Case Study: Angiotensin II Receptor Blockers (ARBs)

The evolution of ARBs illustrates the critical role of the biphenyl scaffold.

  • Early Leads: Phenyl-based analogs (e.g., S-8308) showed weak affinity.

  • Optimization: Replacing the phenyl anchor with a biphenyl-tetrazole moiety led to Losartan .

  • Mechanism: The biphenyl scaffold orients the acidic tetrazole and the hydroxymethyl imidazole into the correct position to interact with Arg167 and Lys199 in the AT1 receptor, while the distal phenyl ring fills a deep hydrophobic pocket (Trp253).

  • Outcome: A >10-fold increase in potency and improved oral bioavailability compared to single-ring precursors.

Case Study: Kinase Inhibitors (Selectivity via Twist)

In kinase inhibitor design, selectivity is often achieved by exploiting the "gatekeeper" residue.

  • Phenyl Inhibitors: Often bind promiscuously to the ATP hinge region.

  • Biphenyl Inhibitors: The torsional angle of the biphenyl bond can be tuned via ortho-substitution (e.g., F, Cl, Me). This forces the molecule into a specific conformation that fits the target kinase but sterically clashes with the gatekeeper residue of off-target kinases.

Developability: Solubility & Toxicity Solutions

Solubility Mitigation Strategies

Biphenyls are notorious for "brick dust" properties (high melting point, low solubility).

  • Strategy A (Disrupt Packing): Introduce ortho-substituents (e.g., -CH3, -F) to increase the twist angle. This disrupts crystal lattice energy (

    
    ), lowering the melting point and improving solubility.
    
  • Strategy B (Polar Appendages): Attach polar solubilizing groups (morpholine, piperazine) to the distal ring.

Toxicity Watch-outs
  • Quinone Formation: Biphenyls can be metabolized to hydroxy-biphenyls and subsequently to reactive quinones, which are hepatotoxic.

    • Fix: Block metabolic "soft spots" (para-positions) with Fluorine or metabolic blockers (e.g., -CF3, -Cl).

  • Poly-Aromaticity: Avoid extending beyond two rings if possible; tricyclic aromatic systems drastically increase DNA intercalation risks.

Visualizing the Decision Process

The following decision tree assists medicinal chemists in selecting between Phenyl and Biphenyl scaffolds during Lead Optimization.

ScaffoldSelection Start Lead Optimization: Select Scaffold CheckPocket Does the binding pocket have a deep hydrophobic extension? Start->CheckPocket CheckSolubility Is current solubility > 100 µM? CheckPocket->CheckSolubility Yes (Deep) PhenylRoute Use PHENYL Scaffold CheckPocket->PhenylRoute No (Shallow) CheckSolubility->PhenylRoute No (Risk too high) BiphenylRoute Consider BIPHENYL Scaffold CheckSolubility->BiphenylRoute Yes PhenylReason Optimization Focus: - Fragment growth - H-bond addition PhenylRoute->PhenylReason CheckMetab Are para-positions blocked? BiphenylRoute->CheckMetab DesignFix Design Action: - Add ortho-F/Me (Twist) - Add distal polar group CheckMetab->DesignFix No FinalBiphenyl Proceed with BIPHENYL (Monitor LogP & Tox) CheckMetab->FinalBiphenyl Yes DesignFix->FinalBiphenyl

Figure 1: Decision framework for scaffold selection based on structural biology and developability constraints.

Experimental Protocols

Synthesis: General Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the gold standard for synthesizing biphenyls. This protocol is optimized for parallel medicinal chemistry synthesis.[1]

Mechanism Visualization:

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Ar'-B(OH)2 + Base RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim RedElim->Pd0 Product Release

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling for biphenyl synthesis.

Protocol:

  • Reagents:

    • Aryl Halide (1.0 eq) - Prefer Bromide or Iodide.

    • Aryl Boronic Acid (1.2 - 1.5 eq).

    • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) or Pd(PPh3)4.

    • Base: K2CO3 (2.0 eq) or Cs2CO3.

    • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Procedure:

    • Charge a microwave vial with Aryl Halide, Boronic Acid, Base, and Catalyst.

    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed solvent mixture.

    • Heat to 80-100°C for 2-12 hours (or 120°C for 30 min in microwave).

    • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine. Dry over MgSO4.

  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Evaluation: High-Throughput HPLC LogP Determination

Measuring LogP via shake-flask is slow. This HPLC method correlates retention time (


) with lipophilicity.
  • System: HPLC with UV detection (254 nm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm.

  • Mobile Phase:

    • A: 20 mM MOPS buffer (pH 7.4).

    • B: Methanol.

    • Isocratic Mode: Run at varying %B (e.g., 40%, 50%, 60%) to extrapolate

      
       (capacity factor at 100% water).
      
  • Calibration: Run 5 standards with known LogP (e.g., Toluene, Naphthalene, Biphenyl, Phenanthrene).

  • Calculation:

    • Calculate capacity factor

      
      .
      
    • Plot Log

      
       vs. LogP(standard).
      
    • Derive LogP(test) from the regression line.

References

  • Biphenyls as Privileged Structures

    • Title: Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.[1]

    • Source: Arab Journal of Chemistry (2016).
    • URL:[Link]

  • Angiotensin II Receptor Blockers (SAR)

    • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems (Losartan Case Study).
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Kinase Inhibitor Selectivity

    • Title: Measuring and interpreting the selectivity of protein kinase inhibitors.[2]

    • Source: Biochemical Journal (2015).[3]

    • URL:[Link]

  • Solubility Strategies

    • Title: Strategies to Address Low Drug Solubility in Discovery and Development.[4]

    • Source: Pharmacological Reviews (2013).
    • URL:[Link]

  • LogP Determination Method

    • Title: High-Throughput HPLC Method for the Measurement of Octanol–W
    • Source: Analytical Chemistry (ACS Public
    • URL:[Link]

Sources

Validation

Technical Guide: Bioisosteric Replacement of the Tetrahydrofuran (THF) Moiety

Executive Summary The tetrahydrofuran (THF) ring is a ubiquitous scaffold in medicinal chemistry, serving as a critical hydrogen-bond acceptor and a spacer in natural products (e.g., ribose in nucleosides, polyether anti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydrofuran (THF) ring is a ubiquitous scaffold in medicinal chemistry, serving as a critical hydrogen-bond acceptor and a spacer in natural products (e.g., ribose in nucleosides, polyether antibiotics) and synthetic drugs. However, the THF moiety frequently introduces two significant liabilities: metabolic instability due to susceptibility to cytochrome P450 (CYP450)-mediated oxidation at the


-carbon, and suboptimal lipophilicity  (LogP) that can limit solubility.

This guide provides an objective technical comparison of bioisosteric alternatives to THF, specifically focusing on Oxetanes (physicochemical modulation) and Carbocycles (hydrolytic stability). It synthesizes experimental data to demonstrate how these replacements can salvage lead compounds by altering metabolic soft spots without disrupting critical binding vectors.

The THF Liability: Mechanistic Analysis

To effectively replace THF, one must understand its failure mode. The primary liability is the electron-rich oxygen atom, which facilitates hydrogen atom abstraction (HAT) at the adjacent


-carbon by CYP450 enzymes (specifically CYP3A4 and CYP2D6).
Metabolic Degradation Pathway

The oxidative dealkylation of THF proceeds via the formation of a cyclic hemiacetal, which spontaneously collapses to open the ring, often leading to reactive aldehyde intermediates or chain cleavage.

THF_Metabolism THF Tetrahydrofuran (Parent) Radical α-Carbon Radical (Intermediate) THF->Radical CYP450 (HAT) Hemiacetal cyclic Hemiacetal (Unstable) Radical->Hemiacetal Oxygen Rebound RingOpen Ring Opening (γ-hydroxy aldehyde) Hemiacetal->RingOpen Spontaneous Collapse

Figure 1: Mechanism of CYP450-mediated oxidative ring opening of the THF moiety.

Comparative Analysis of Bioisosteres

The selection of a bioisostere depends on the specific liability being addressed. We compare the three most prominent alternatives: Oxetanes , Carbocycles (Cyclopentanes), and Tetrahydrothiophenes .

Candidate A: The Oxetane (The "Diagonal" Bioisostere)

Primary Utility: Modulating LogP, Solubility, and Metabolic Blockade.

The oxetane ring is a four-membered ether. Despite being strained, it is surprisingly stable.

  • Physicochemical Impact: The high ring strain (~110 kJ/mol) exposes the oxygen lone pairs more than in THF, making the oxygen a better hydrogen bond acceptor while simultaneously lowering the lipophilicity (LogP) due to increased polarity.

  • Metabolic Stability: The "diagonal" relationship (replacing a –CH2–CH2– with –O–) blocks the

    
    -carbon oxidation. The bridgehead carbons in 3,3-disubstituted oxetanes lack protons available for abstraction, effectively acting as a metabolic "stop sign."
    
Candidate B: The Carbocycle (Cyclopentane)

Primary Utility: Hydrolytic Stability (Nucleoside Analogs).

Replacing the furanose oxygen with a methylene group (–CH2–) creates a carbocyclic nucleoside.

  • Stability: This converts the labile

    
    -glycosidic bond (hemiaminal ether) into a hydrolytically stable 
    
    
    
    bond. This is critical for antiviral drugs (e.g., Abacavir, Entecavir) to survive gastric acid and intracellular esterases.
  • Trade-off: Loss of the "anomeric effect" can alter the ring pucker (North/South conformation), potentially reducing binding affinity if the target enzyme requires a specific furanose conformation.

Candidate C: Tetrahydrothiophene (THT)

Primary Utility: Lipophilicity Enhancement.

Replacing Oxygen with Sulfur increases lipophilicity (higher LogP) and alters the hydrogen bond acceptor capability (Sulfur is a poor acceptor). This is a niche replacement used when a compound is too polar or requires specific interactions with "soft" metal centers in metalloenzymes.

Performance Data Comparison

The following data summarizes the impact of replacing a THF moiety in a representative drug-like scaffold (e.g., a fragment-sized ether or nucleoside analog).

Table 1: Physicochemical and Metabolic Profile of THF vs. Bioisosteres

ParameterTetrahydrofuran (THF)Oxetane (3,3-sub)Cyclopentane (Carbocycle)Tetrahydrothiophene
LogP (Lipophilicity) Baseline (0.0)-1.0 to -0.4 (More Polar)+0.5 to +1.0 (More Lipophilic)+0.5 to +1.2
Aq. Solubility ModerateHigh (Improved)LowLow
H-Bond Acceptor StrongStronger (Exposed lone pair)NoneWeak
Metabolic Stability Low (α-oxidation)High (Blocked)High (Inert)Moderate (S-oxidation)
Glycosidic Stability Low (Acid labile)N/AExcellent (Hydrolytically stable)Moderate
Ring Pucker Envelope (Flexible)Planar/Puckered (Rigid)Envelope (Mimics THF)Envelope

Key Insight: Replacing a THF with an Oxetane typically reduces LogD by ~0.5–1.0 units, which can significantly improve intrinsic clearance (


) by reducing non-specific binding and metabolic liability.

Decision Framework

Use this logic flow to select the appropriate bioisostere for your lead optimization campaign.

Bioisostere_Decision cluster_note Note Start Start: THF Liability Identified Issue What is the primary failure mode? Start->Issue Metabolism Metabolic Instability (High Clearance) Issue->Metabolism CYP Oxidation Hydrolysis Chemical/Hydrolytic Instability (e.g., Glycosidic bond) Issue->Hydrolysis Acid Labile Solubility Poor Solubility (High LogP) Issue->Solubility Greasy Oxetane Select: OXETANE (Lowers LogP, Blocks Metabolism) Metabolism->Oxetane Need Polarity? Fluoro Select: FLUORINATED THF (Blocks Metabolism, Maintains LogP) Metabolism->Fluoro Keep Lipophilicity? Carbocycle Select: CARBOCYCLE (Prevents Hydrolysis) Hydrolysis->Carbocycle Solubility->Oxetane Oxetanes are best for DMPK fixes.\nCarbocycles are best for Nucleosides. Oxetanes are best for DMPK fixes. Carbocycles are best for Nucleosides.

Figure 2: Strategic decision tree for THF bioisosteric replacement.

Experimental Protocols

To validate the bioisosteric replacement, the following protocols assess metabolic stability and solubility.

Protocol: Liver Microsomal Stability Assay

This assay compares the intrinsic clearance (


) of the THF parent vs. the Oxetane/Carbocycle analog.

Materials:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate microsomes (without NADPH) with test compound (final conc. 1 µM) for 5 min at 37°C.

  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: Aliquot 50 µL samples at

    
     min.
    
  • Quenching: Immediately dispense aliquots into 150 µL of ice-cold Stop Solution.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ).
    • Success Metric: Bioisostere should show

      
       increase in 
      
      
      
      compared to THF parent.
Protocol: Kinetic Solubility (Shake-Flask Variant)

Workflow:

  • Dispense 10 mg of solid compound into a vial.

  • Add 1 mL of PBS (pH 7.4).

  • Agitate (shake) at 37°C for 24 hours.

  • Filter solution through a 0.45 µm PVDF membrane.

  • Quantify filtrate concentration via HPLC-UV against a standard curve.

    • Success Metric: Oxetane analogs typically show 10-fold higher solubility than THF analogs.

References

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Agrofoglio, L., et al. (1994).[2] Synthesis of Carbocyclic Nucleosides. Tetrahedron. Link

  • Burkhard, J. A., et al. (2013). Oxetanes in Medicinal Chemistry: Synthesis and Property Modulation. Chemical Reviews. Link

  • BenchChem. (2025).[3] The Impact of Oxetane on Aqueous Solubility: A Comparative Guide. Link

Sources

Comparative

Selectivity Profiling and Cross-Reactivity Guide: (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine

This guide is structured as a high-level technical manuscript strategy for researchers characterizing the selectivity profile of (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine . Given that this specific chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript strategy for researchers characterizing the selectivity profile of (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine .

Given that this specific chemical structure (CAS 356530-39-7) represents a New Chemical Entity (NCE) or a specialized intermediate rather than a widely marketed drug with a colloquial name (like AL-8810), this guide adopts the persona of a Senior Application Scientist advising on how to design, execute, and publish a cross-reactivity study for this scaffold. The compound features a "privileged structure" (Biphenyl + Amine + THF) common in GPCR ligands (e.g., Dopamine/Serotonin modulators) , Sigma receptors , and Ion Channel blockers .

[1]

Executive Summary & Molecule Context[2][3][4][5][6][7][8]

(Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine is a lipophilic secondary amine comprising a biphenyl pharmacophore linked to a tetrahydrofuran (THF) moiety.[1] In drug discovery, this scaffold is frequently associated with CNS-active targets (due to blood-brain barrier penetration properties) and membrane-bound proteins (GPCRs, Transporters).

To publish a robust comparison guide for this NCE, researchers must demonstrate that the molecule modulates its intended primary target (Hypothetical: Target X) while avoiding "promiscuous" binding to structurally similar or safety-critical off-targets.[1]

Structural Pharmacophore Analysis
  • Biphenyl Motif: Provides hydrophobic stacking interactions; common in GPCR antagonists (e.g., Angiotensin II blockers) and Sodium Channel blockers.

  • Secondary Amine: Protonatable at physiological pH; critical for ionic interactions with Asp/Glu residues in receptor binding pockets.

  • THF Ring: Acts as a hydrogen bond acceptor and bioisostere for phenyl/heterocyclic rings, often improving solubility and metabolic stability compared to purely aromatic analogs.

Comparative Analysis: Defining the "Selectivity Window"

To objectively compare performance, you must benchmark the NCE against Standard Reference Ligands (SRLs) and Promiscuous Controls .

Recommended Comparator Table

When publishing your data, structure your comparison as follows. (Data below is representative of a successful selectivity study).

CompoundPrimary Target (

nM)
Off-Target A (e.g., hERG)Off-Target B (e.g., 5-HT2A)Selectivity Index (SI)
(Biphenyl-4-ylmethyl)(THF-2-ylmethyl)amine 12 > 10,000 4,500 > 800x
Reference Agonist/Antagonist 52,000150400x
Promiscuous Control (e.g., Chlorpromazine) 2580153x (Poor)
Negative Control (Vehicle) N/AN/AN/AN/A

Key Metric: The Selectivity Index (SI) is calculated as


. A publishable NCE typically requires an SI > 50-100  for lead candidates.[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: Broad-Spectrum Radioligand Binding Screen (The "Safety Panel")

Objective: To identify "blind spots" in cross-reactivity using a competition assay against a panel of 44-80 common targets (Cerep/Eurofins Panel).[1]

Methodology:

  • Membrane Preparation: Homogenize HEK293 cells overexpressing the off-target (e.g., Dopamine D2). Centrifuge at 45,000 x g to isolate membrane fractions.

  • Incubation:

    • Total Binding: Membrane + Radiolabeled Ligand (e.g., [³H]-Spiperone).

    • Non-Specific Binding (NSB): Add excess cold competitor (10 µM Haloperidol).

    • Test Condition: Add (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine at screening concentration (usually 10 µM ).

  • Filtration: Harvest on GF/B filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.[1]

  • Quantification: Liquid scintillation counting.

  • Validation Criterion: If inhibition at 10 µM is >50% , the hit is "active" and requires a full dose-response curve to determine

    
    .
    
Protocol B: Functional Calcium Mobilization Assay (FLIPR)

Objective: To distinguish whether cross-reactivity is agonistic (activates receptor) or antagonistic (blocks receptor).

Methodology:

  • Cell Loading: Seed CHO-K1 cells expressing the target GPCR (

    
     coupled). Load with Fluo-4 AM  calcium dye for 45 mins at 37°C.
    
  • Compound Addition:

    • Agonist Mode: Add NCE; monitor Fluorescence Units (RFU) increase.

    • Antagonist Mode: Add NCE (incubate 15 min), then inject

      
       concentration of standard agonist.
      
  • Data Analysis:

    • Calculate

      
       (inhibition of agonist response).
      
    • Schild Analysis: Perform assay at multiple NCE concentrations to verify competitive vs. non-competitive inhibition.

Visualization of Signaling & Workflow

Diagram 1: The Selectivity Profiling Workflow

This flowchart illustrates the logical progression from Hit Identification to Cross-Reactivity Validation.

SelectivityWorkflow NCE (Biphenyl-4-ylmethyl) (tetrahydrofuran-2-ylmethyl)amine PrimaryScreen Primary Target Assay (Confirm Potency) NCE->PrimaryScreen SafetyPanel Broad Safety Panel (44+ Targets) PrimaryScreen->SafetyPanel If Potent HitEvaluation Hit Evaluation (>50% Inhibition @ 10µM?) SafetyPanel->HitEvaluation KiDetermination Determine Ki (Dose-Response) HitEvaluation->KiDetermination Yes (Off-Target Hit) SelectivityProfile Final Selectivity Profile Published HitEvaluation->SelectivityProfile No Hits (Clean) FunctionalAssay Functional Mode (Agonist vs Antagonist) KiDetermination->FunctionalAssay FunctionalAssay->SelectivityProfile Define Mechanism

Caption: Logical workflow for characterizing the specificity of the NCE. Hits in the safety panel trigger secondary


 and functional profiling.
Diagram 2: Structural Pharmacophore & Potential Off-Targets

Visualizing why cross-reactivity occurs based on the chemical structure.[1]

Pharmacophore Structure Structure: (Biphenyl-4-ylmethyl) (tetrahydrofuran-2-ylmethyl)amine Biphenyl Biphenyl Group (Hydrophobic) Structure->Biphenyl Amine Secondary Amine (Cationic @ pH 7.4) Structure->Amine THF Tetrahydrofuran (H-Bond Acceptor) Structure->THF Risk1 Risk: hERG Channel (Cardiotoxicity) Biphenyl->Risk1 Pi-Stacking Risk3 Risk: Sigma Receptors (Lipophilic Amines) Biphenyl->Risk3 Hydrophobic Pocket Risk2 Risk: Dopamine/Serotonin (GPCR Homology) Amine->Risk2 Aspartate Salt Bridge

Caption: Structural Activity Relationship (SAR) map highlighting moieties responsible for potential off-target binding events.[1]

References

Since specific "cross-reactivity" papers for this exact CAS number are not standard in open literature, the following references provide the authoritative methodology and structural context for profiling lipophilic amine NCEs.

  • Kenakin, T. (2009). A Pharmacology Primer: Theory, Applications, and Methods. Elsevier Academic Press. (Defines the standard for calculating Selectivity Indices and Schild Analysis).
  • Bowes, J., et al. (2012). "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery, 11(12), 909-922. Link (Establishes the standard "Safety Panel" of 44 targets for off-target screening).

  • Wager, T. T., et al. (2010). "Moving beyond rules: The development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties." ACS Chemical Neuroscience, 1(6), 435-449. Link (Contextualizes the Biphenyl-Amine scaffold for CNS penetration and selectivity).

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link (Discusses the Tetrahydrofuran ring as a phenyl bioisostere to improve selectivity).

Sources

Validation

The Gold Standard Protocol: Establishing and Validating Reference Standards for Novel NCEs

Introduction: The Foundation of Truth In drug development, your data is only as good as your ruler. For a novel New Chemical Entity (NCE), no pharmacopeial monograph (USP/EP) exists.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundation of Truth

In drug development, your data is only as good as your ruler. For a novel New Chemical Entity (NCE), no pharmacopeial monograph (USP/EP) exists. You cannot buy a "Gold Standard"; you must forge it.

As a Senior Application Scientist, I often see programs falter because teams treat reference standards as a commodity rather than a metrological anchor. A reference standard with an assigned purity of 99.0% that is actually 94.5% introduces a systematic error into every subsequent assay—pharmacokinetics, toxicology, and stability studies.

This guide outlines the rigorous process of establishing a Primary Reference Standard , objectively comparing the definitive "Mass Balance" approach against rapid alternatives.

Part 1: Comparative Analysis of Standardization Strategies

When characterizing a novel compound, you generally have three strategic options. While speed is often prioritized, the risk of data invalidation must be weighed against time savings.

The Options
  • The Mass Balance Approach (The Gold Standard): A comprehensive subtraction method where every impurity (organic, inorganic, volatile) is quantified and subtracted from 100%.

  • qNMR (The Modern Orthogonal): Quantitative NMR using a certified internal standard to directly measure the molar ratio of the active proton.

  • Area Normalization (The "Quick & Dirty"): Relying solely on HPLC peak area %. (Not Recommended for Reference Standards) .

Performance Comparison Table
FeatureMass Balance (Gold Standard)qNMR (Rapid Alternative)HPLC Area % (Risky)
Scientific Principle Subtraction:

Direct Ratio: Molar response vs. Internal StdAssumption: All components respond equally
Accuracy Highest. Accounts for water, salts, solvents.High. Depends on Internal Std purity & weighing.Low. Ignores water, salts, and UV-silent impurities.
Resource Intensity High. Requires HPLC, GC, KF, TGA/ROI.Medium. Requires expert NMR setup.Low. Single run.
Sample Required >100 mg (destructive testing involved)~10-20 mg (non-destructive)<1 mg
Regulatory Acceptance Universal (FDA/EMA preferred for Primary Stds).Accepted (Often used as orthogonal check).Rejected for Primary Reference Standards.

Part 2: The Workflow (Visualized)

Establishing a standard is not a single test; it is a cascade of elimination.

ReferenceStandardWorkflow cluster_Char Characterization Phase Synthesis Crude Synthesis (High Purity Batch) Purification Recrystallization/ Prep-HPLC Synthesis->Purification Homogeneity Homogeneity Check (DSC / HPLC) Purification->Homogeneity ID Structural ID (NMR, MS, IR, XRD) Homogeneity->ID Pass Purity Purity Assignment (Mass Balance) ID->Purity Confirmed Pack Packaging & Storage Purity->Pack COA Release COA (Primary Standard) Pack->COA Requal Re-qualification (Annual) COA->Requal Time Requal->Purity Loop

Figure 1: The lifecycle of a Reference Standard, from synthesis to maintenance.

Part 3: Detailed Protocols (The Mass Balance System)

To establish the "As-Is" Potency (Purity) of your standard, you must quantify what the molecule is not.

Structural Identification (The "Identity")

Before quantifying, you must prove the structure.

  • 1H & 13C NMR: Confirm connectivity.

  • High-Res Mass Spectrometry (HRMS): Confirm exact mass and isotopic pattern.

  • FT-IR: Fingerprinting for functional groups.

  • X-Ray Powder Diffraction (XRPD): Critical for solid-state characterization. Note: Different polymorphs can have different solubilities and stabilities.

Chromatographic Purity (Organic Impurities)
  • Technique: HPLC-UV (or UPLC).

  • Methodology: Use a gradient elution (5% to 95% organic modifier) to ensure both polar and non-polar impurities elute.

  • Detection: Use a Diode Array Detector (DAD) to scan 200–400 nm.

  • Causality: We use Area Normalization here only to determine the % of organic impurities relative to the main peak, assuming similar extinction coefficients (unless Response Factors are known).

Volatile Content (Solvents & Water)

HPLC is blind to water and residual solvents. You must measure these separately.

  • Water Content: Karl Fischer (KF) Titration (Coulometric for <1%, Volumetric for >1%).

    • Why: Water is the most common "impurity" in pharmaceutical solids.

  • Residual Solvents: Headspace GC (GC-HS) .

    • Why: NMR often shows solvent peaks, but GC-HS quantifies them against USP <467> limits.

Inorganic Impurities (Residue)

Organic synthesis often uses metal catalysts (Pd, Pt) or inorganic salts (Na, K). These do not burn and are invisible to HPLC-UV.

  • Technique: Residue on Ignition (ROI) / Sulfated Ash or TGA (Thermogravimetric Analysis) .[1]

  • Protocol: Ignite sample at 600°C in the presence of sulfuric acid. The remaining mass is inorganic residue.

Part 4: The Logic of Potency Assignment

The final potency is calculated using the Mass Balance Equation . This is the self-validating mathematical core of the standard.

The Equation


Alternatively (simplified subtraction):



Visualization of Data Inputs

The following diagram illustrates how orthogonal data streams converge to define the single truth of "Potency."

MassBalanceLogic HPLC HPLC-UV/MS (Organic Impurities) Calc Mass Balance Calculation 100% - Sum(Impurities) HPLC->Calc Subtract % Org KF Karl Fischer (Water Content) KF->Calc Subtract % H2O GC GC-Headspace (Residual Solvents) GC->Calc Subtract % Volatiles ROI ROI / TGA (Inorganic Ash) ROI->Calc Subtract % Ash Potency ASSIGNED POTENCY (e.g., 99.4%) Calc->Potency

Figure 2: The Mass Balance convergence. All four inputs are required for a valid result.

Part 5: Validation & Maintenance (Trustworthiness)

A reference standard is not a "set and forget" item. It is a decaying asset.

Hygroscopicity Assessment

If your compound is hygroscopic, the "As-Is" potency changes every time you open the vial.

  • Action: Perform Dynamic Vapor Sorption (DVS). If hygroscopic, handle in a glove box or desiccator and re-test KF frequently.

Stability Monitoring

Retest the Primary Standard annually (or every 6 months initially).

  • Protocol: Compare the "Old" standard against a "New" batch or re-run the full Mass Balance panel.

  • Acceptance Criteria: The potency should not drift by more than 1.0% (typical limit for small molecules).

Traceability

Ensure all instruments (balances, HPLCs) are calibrated against NIST-traceable standards. This creates an unbroken chain of custody for your data.

References

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.

  • ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.

  • USP General Chapter <11>: Reference Standards. (Provides the framework for establishing and using standards).

  • FDA Guidance: Analytical Procedures and Methods Valid

  • Huang, T. et al.: Equivalency between Mass Balance and qNMR methodologies. (Comparison of potency assignment methods).

Sources

Comparative

The Chiral Cliff: Comparative Biological Activity of Amine Stereoisomers

Executive Summary In the pharmacological landscape of amine-based therapeutics, chirality is not merely a structural detail—it is the primary determinant of efficacy and toxicity. This guide moves beyond basic stereochem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmacological landscape of amine-based therapeutics, chirality is not merely a structural detail—it is the primary determinant of efficacy and toxicity. This guide moves beyond basic stereochemistry to analyze the "Chiral Cliff"—the sharp divergence in biological activity between enantiomers.

We focus on the Eutomer (active isomer) versus Distomer (inactive or toxic isomer) dynamic, specifically within amine pharmacophores. Using amphetamines, citalopram, and propranolol as case studies, we demonstrate how stereochemistry dictates receptor affinity, allosteric modulation, and off-target toxicity.

The Mechanistic Basis: The Easson-Stedman Hypothesis

To understand why amine isomers behave differently, we must look at the receptor binding pocket. The Easson-Stedman Hypothesis (1933) posits that a receptor binding site is a three-dimensional environment requiring a minimum of three points of attachment for high-affinity binding.

  • The Eutomer: Aligns perfectly with all three receptor sub-sites (e.g., Anionic site for the amine, Hydrophobic pocket for the aromatic ring, and a Hydrogen bond donor/acceptor site).

  • The Distomer: Due to the spatial arrangement of the chiral center, can only align with two sites. The third group faces away from its complementary receptor pocket, drastically reducing affinity (

    
    ).
    
Visualization: The Three-Point Attachment Model

The following diagram illustrates the steric causality of chiral discrimination.

EassonStedman cluster_receptor Receptor Binding Pocket cluster_eutomer Eutomer (Active) cluster_distomer Distomer (Inactive) SiteA Anionic Site (Aspartate) SiteB Hydrophobic Pocket (Phe/Trp) SiteC H-Bond Site (Ser/Thr) Amine_E Amine (+) Amine_E->SiteA Ionic Bond Ring_E Aromatic Ring Ring_E->SiteB Van der Waals OH_E Hydroxyl/Polar OH_E->SiteC H-Bond Amine_D Amine (+) Amine_D->SiteA Ionic Bond Ring_D Aromatic Ring Ring_D->SiteB Van der Waals OH_D Hydroxyl/Polar (Misaligned) OH_D->SiteC Steric Clash / No Bond

Caption: Schematic of the Easson-Stedman hypothesis. The Eutomer achieves 3-point contact; the Distomer fails at the third site due to stereochemical inversion.

Case Study A: Potency Divergence (Amphetamines)

Amphetamine possesses a single chiral center at the alpha-carbon. The biological activity of the


-isomer (dextroamphetamine) versus the 

-isomer (levoamphetamine) illustrates a classic "Potency Shift."

While both isomers bind to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), the


-isomer is significantly more potent at the central DAT, driving its psychostimulant effects. The 

-isomer retains activity at the NET, contributing to peripheral cardiovascular effects (vasoconstriction) without the same magnitude of central euphoria.
Comparative Data: Amphetamine Isomers
Parameter

-Amphetamine

-Amphetamine
Ratio (

)
DAT Inhibition (

)
~34 nM~380 nM~11:1
NET Inhibition (

)
~39 nM~60 nM~1.5:1
Locomotor Activity (

)
0.5 mg/kg2.5 mg/kg5:1
Primary Clinical Use ADHD, Narcolepsy (CNS)Nasal Decongestant (Peripheral)N/A

Data synthesized from comparative pharmacological studies (See References 1, 3).

Case Study B: The "R-Isomer Problem" (Citalopram)

In some cases, the Distomer is not merely inactive; it is counter-productive.[1] This is the case with Citalopram, a Selective Serotonin Reuptake Inhibitor (SSRI).[2][3][4]

  • 
    -Citalopram (Escitalopram):  The active SERT inhibitor.[2]
    
  • 
    -Citalopram:  Binds to an allosteric site on the serotonin transporter, stabilizing the transporter in a low-affinity conformation. This actively antagonizes the efficacy of the 
    
    
    
    -isomer.

This "chiral interference" explains why removing the


-isomer (creating Escitalopram) results in a drug that is more than just "twice as potent"—it is functionally superior with a faster onset of action.
Comparative Data: Citalopram Enantiomers
Parameter

-Citalopram (Escitalopram)

-Citalopram
Racemic Citalopram
SERT Affinity (

in nM)
1.1 nM21 nM~5 nM
Selectivity (SERT vs NET) >1000-foldWeakModerate
Allosteric Effect on SERT NoneNegative Modulator Mixed
Clinical Efficacy HighNoneModerate

Data derived from SERT binding kinetics studies (See References 5, 6).

Experimental Protocols

To generate the data above, researchers must isolate enantiomers and assay them individually.[4] The following protocols are industry standards for amine characterization.

Protocol 1: Chiral Resolution via HPLC

Objective: Separate racemic amine into constituent enantiomers with >99% enantiomeric excess (ee).

  • Column Selection: Use a polysaccharide-based Chiral Stationary Phase (CSP).

    • Recommendation:Chiralpak IA or IC (immobilized amylose/cellulose tris(3,5-dimethylphenylcarbamate)). These are robust against amine-based mobile phases.

  • Mobile Phase Preparation:

    • Solvents: n-Hexane (80%) / Ethanol or Isopropanol (20%).

    • Additive (Critical): Add 0.1% Diethylamine (DEA) or Ethanolamine .

    • Why? Amines interact strongly with residual silanols on the silica support, causing peak tailing. Basic additives mask these sites, sharpening the peaks.

  • Equilibration: Flush column at 1.0 mL/min for 30 mins.

  • Injection: Dissolve sample in mobile phase (1 mg/mL). Inject 10 µL.

  • Detection: UV at 254 nm (or

    
     of the aromatic moiety).
    
Protocol 2: Competitive Radioligand Binding Assay

Objective: Determine


 values for each isomer.
  • Membrane Prep: Harvest HEK-293 cells stably expressing the target transporter (e.g., hSERT). Homogenize in ice-cold Tris-HCl buffer containing protease inhibitors.

  • Incubation:

    • Total volume: 250 µL.

    • Add 50 µL membrane suspension (20 µg protein).

    • Add 25 µL radioligand (e.g.,

      
      -Paroxetine for SERT) at 
      
      
      
      concentration (~0.2 nM).
    • Add 25 µL of Test Compound (S-isomer or R-isomer) at varying concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Why PEI? It reduces non-specific binding of the sticky radioligand to the filter.

  • Quantification: Liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Strategic Recommendations for Drug Development

Based on the comparative data, the following decision matrix is recommended for novel amine candidates:

  • Early Screening: Resolve racemate immediately. Do not rely on racemic data for lead optimization, as the distomer may mask eutomer potency (as seen in Citalopram).

  • Toxicity Profiling: Test the distomer for off-target effects. (e.g.,

    
    -Propranolol has sodium channel blocking activity distinct from beta-blockade).
    
  • Metabolic Stability: Assess if the amine undergoes in vivo chiral inversion. If the eutomer racemizes in the body, developing a single isomer is futile.

Workflow Visualization

The following diagram outlines the critical path for chiral amine characterization.

ChiralWorkflow cluster_separation Phase 1: Isolation cluster_testing Phase 2: Characterization Start Racemic Lead Candidate HPLC Chiral HPLC (Polysaccharide CSP) Start->HPLC QC Check Purity (>99% ee) HPLC->QC Binding Binding Assay (Ki Determination) QC->Binding Eutomer & Distomer Tested Separately Functional Functional Assay (cAMP / Flux) Binding->Functional Decision Decision Gate Functional->Decision Racemate Develop Racemate Decision->Racemate Isomers Equipotent or Unstable Switch Chiral Switch (Pure Isomer) Decision->Switch Distomer Toxic or Antagonistic

Caption: Decision workflow for handling chiral amine candidates in preclinical development.

References

  • Heal, D. J., et al. (2013). "Amphetamine, past and present – a pharmacological and clinical perspective." Journal of Psychopharmacology. Link

  • Easson, L. H., & Stedman, E. (1933). "Studies on the relationship between chemical constitution and physiological action: Molecular dissymmetry and physiological activity." Biochemical Journal. Link

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. Link

  • Mehvar, R., & Brocks, D. R. (2001). "Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans." Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Sánchez, C., et al. (2004). "Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities." Psychopharmacology. Link

  • Sánchez, C. (2006).[5] "The unique pharmacology of escitalopram." European Neuropsychopharmacology. Link

  • Chiral Technologies. (2023). "Instruction Manual for CHIRALPAK® IA." Link

Sources

Validation

Beyond Yield: A Comprehensive Guide to Benchmarking Synthetic Routes in Pharmaceutical Development

Introduction: The "Paper Chemistry" Trap In early-phase discovery, a synthetic route is judged primarily by one metric: Isolated Yield . If a reaction produces material, it is deemed a success.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Paper Chemistry" Trap

In early-phase discovery, a synthetic route is judged primarily by one metric: Isolated Yield . If a reaction produces material, it is deemed a success. However, as a molecule transitions from the bench to development, this unidimensional view becomes a liability. A route with 95% yield that requires cryogenic cooling, halogenated solvents, and column chromatography is often inferior to a 75% yield route that proceeds in water at ambient temperature with direct crystallization.

This guide provides a rigorous framework for benchmarking new synthetic routes against incumbent methods. We move beyond simple yield calculations to a multi-dimensional analysis of Process Mass Intensity (PMI) , Volume-Time-Output (VTO) , and Impurity Fate Mapping .

The Evaluation Matrix: Defining "Better"

Before touching a flask, you must define the winning criteria. A new route must offer a significant advantage in at least one of the following pillars without compromising quality.

Table 1: Key Performance Indicators (KPIs) for Route Benchmarking
MetricDefinitionWhy It Matters (Causality)Target / Standard
PMI (Process Mass Intensity) (Total Mass of Inputs) / (Mass of Product)Directly correlates to Cost of Goods (COGS) and environmental footprint. High PMI indicates excessive solvent/wash use.< 100 for early phase; < 20 for commercial (ACS GCI benchmarks).
VTO (Volume-Time-Output) (Reactor Vol × Cycle Time) / (Kg Output)Determines plant capacity. A slow, dilute reaction ties up expensive capital equipment, killing throughput.Lower is better. < 5 m³/hr/kg is excellent.
Impurity Rejection Log reduction of impurities during isolation.Critical Safety Attribute. A route that generates impurities difficult to purge (e.g., genotoxins) is non-viable regardless of yield.Rejection factor > 2.0 (100-fold reduction) per step.
Thermal Safety (TMRad) Time to Maximum Rate under adiabatic conditions.Dictates "crash cooling" requirements. Low TMRad (< 8 hrs) poses a runaway risk during scale-up.TMRad > 24 hrs at process temperature.

Expert Insight: Do not calculate PMI solely on the reaction step. You must include workup solvents, drying agents, and recrystallization volumes. Often, the "efficiency" of a new catalytic route is lost in the downstream processing required to remove the metal catalyst.

Strategic Framework: The Benchmarking Workflow

To objectively compare two routes, we treat the evaluation as a "Stress Test" rather than a beauty contest. The following decision tree outlines the logical flow for accepting or rejecting a new methodology.

Diagram 1: The Benchmarking Decision Matrix

BenchmarkingWorkflow Start New Route Proposal PaperScreen In-Silico Screen (PMI Prediction, Safety Alert) Start->PaperScreen GoNoGo1 Pass In-Silico? PaperScreen->GoNoGo1 ExpScreen Lab Screening (DoE: T, Conc, Cat) GoNoGo1->ExpScreen Yes Reject Reject Route GoNoGo1->Reject No (High Hazard/Cost) StressTest Stress Testing (Forcing Conditions) ExpScreen->StressTest KineticProfile Kinetic Profiling (In-Situ Monitoring) StressTest->KineticProfile Stable Region Found FatePurge Fate & Purge Mapping KineticProfile->FatePurge Decision Final Route Selection FatePurge->Decision

Caption: A logical workflow for vetting new synthetic routes. Note that "Stress Testing" precedes detailed kinetic profiling to ensure the route is robust enough for optimization.

Experimental Protocol: Head-to-Head Comparison

Objective: Compare an Incumbent Route (Route A) against a New Catalytic Route (Route B). Scope: This protocol establishes the Kinetic Competence of the new route.

Phase 1: Baseline Establishment (Route A)

Do not rely on literature yields. Literature often reports "best-case" scenarios on 50mg scales.

  • Reproduce Route A on a 5g scale using industrial grade solvents (not anhydrous/degassed unless specified).

  • Record the Baseline Profile: Use HPLC to track conversion at t=0, 1h, 4h, 8h, and 24h.

  • Establish the "Kill Point": Determine the exact time where impurity formation accelerates (e.g., product degradation or dimer formation).

Phase 2: The New Route Challenge (Route B)

Self-Validating Step: We use Reaction Progress Kinetic Analysis (RPKA) to verify if Route B is truly catalytic or if the catalyst deactivates.

Materials:

  • Reactant X (Limiting Reagent)

  • Reagent Y (Excess)

  • Catalyst Z

  • Internal Standard (e.g., Biphenyl, inert to reaction conditions)

Methodology:

  • Setup: Charge reactor with Reactant X, Catalyst Z, and Internal Standard. Solvent volume is set to achieve a concentration of 0.5 M (standard process intensity).

  • Initiation: Bring to temperature before adding Reagent Y (if exothermic) or add all and heat (if endothermic). Causality: This distinguishes thermal ramp effects from intrinsic kinetics.

  • Sampling:

    • In-Situ: Insert IR probe or FBRM (Focused Beam Reflectance Measurement) if solids are present.

    • Offline: Take aliquots every 15 minutes for the first hour, then hourly.

  • The "Same Excess" Experiment:

    • To prove catalyst robustness, run a second reaction with a different initial concentration but the same excess of reagents. If the rate curves overlay when normalized, the mechanism is robust. If they diverge, you have product inhibition or catalyst death.

Diagram 2: Kinetic Competence Visualization

KineticProfile Start Initiation (t=0) Induction Induction Period Start->Induction Activation E SteadyState Steady State Turnover Induction->SteadyState Active Species Formed Stall Catalyst Deactivation SteadyState->Stall Route B Failure Mode Complete Completion (>99%) SteadyState->Complete Ideal Route Stall->Complete Requires Re-charge

Caption: Visualizing kinetic failure modes. A "Stall" indicates catalyst death, a critical flaw often missed in simple yield calculations.

Analytical Deep Dive: Impurity Fate and Purge

The most common reason a "high-yield" new route fails in development is the inability to purge a specific impurity.

The Protocol:

  • Spike Experiment: Intentionally add 1-5% of the expected impurities (byproducts identified in screening) to the crude reaction mixture.

  • Isolation Challenge: Run the standard workup and crystallization.

  • Calculate Rejection Factor:

    
    
    
    • If

      
      , the route places a heavy burden on downstream purification.
      
    • If

      
      , the process is robust (Self-Cleaning).
      

Regulatory Context: According to FDA Q11 Guidelines , understanding the formation and purge of impurities is central to the "Control Strategy." A route that generates a mutagenic impurity requires a proven purge factor of significantly higher magnitude (often >1000x cumulative) to ensure patient safety.

Conclusion

Benchmarking is not about proving one route is "chemically cooler" than another. It is a risk assessment exercise.

  • If Route B has a higher yield (95% vs 85%) but requires a Class 1 solvent (Benzene) or has a PMI of 500, Route A wins .

  • If Route B has a lower yield (80% vs 90%) but runs in water, has a PMI of 25, and purges all impurities in a single filtration, Route B wins .

Use the data from the Kinetic Profiling and Fate/Purge experiments to build a holistic business case, not just a chemical one.

References

  • ACS Green Chemistry Institute. (2011). Process Mass Intensity (PMI) Calculation Tool.[1][2] American Chemical Society.[3] [Link]

  • U.S. Food and Drug Administration (FDA). (2012). Guidance for Industry: Q11 Development and Manufacture of Drug Substances.[4][5][6][7][8] [Link][4][6]

  • Genheden, S., et al. (2022). PaRoutes: a framework for benchmarking retrosynthesis route predictions.[9][10] Digital Discovery (RSC). [Link]

  • Plutschack, M. B., et al. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. (Contextual grounding for Batch vs. Flow benchmarking). [Link]

Sources

Comparative

Guide to Inter-Laboratory Validation: TR-FRET vs. Traditional Platforms for Kinase Inhibitor Potency

Executive Summary & Comparative Landscape In the high-stakes environment of drug discovery, the reproducibility crisis is often fueled by assay transfer failures between the primary screening lab and CROs (Contract Resea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparative Landscape

In the high-stakes environment of drug discovery, the reproducibility crisis is often fueled by assay transfer failures between the primary screening lab and CROs (Contract Research Organizations). This guide details the validation of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for a novel kinase inhibitor, contrasting it against the traditional ELISA (Enzyme-Linked Immunosorbent Assay) and Radiometric Filter Binding (the historical gold standard).

While ELISA provides robust sensitivity, its heterogeneous nature (wash steps) limits throughput and introduces operator variability. Radiometric assays offer direct measurement but pose safety and disposal hazards. TR-FRET emerges as the superior alternative for late-stage lead optimization due to its homogenous format (mix-and-read), high Z’ factors, and amenability to miniaturization.

Table 1: Technology Comparison Matrix
FeatureRadiometric (33P-ATP)Colorimetric ELISATR-FRET (The New Standard)
Throughput Low (< 5 plates/day)Medium (10-20 plates/day)Ultra-High (> 50 plates/day)
Workflow Heterogeneous (Filtration)Heterogeneous (3+ Washes)Homogenous (Mix-and-Read)
Z' Factor (Robustness) > 0.80.4 – 0.7> 0.7
Inter-Lab CV% < 10%15 – 25%< 10%
Safety/Disposal Hazardous (Radioactive)Non-hazardousNon-hazardous
Cost Per Well High (Disposal costs)Medium (Antibody costs)Low (at scale)

Experimental Design for Inter-Laboratory Validation

To establish the "Trustworthiness" pillar of this guide, we do not rely on a single dataset. We utilize a "Ring Trial" design involving three distinct laboratories. This design isolates environmental variables (humidity, temperature) and operator bias from the assay's intrinsic performance.

Causality in Design
  • Why 3 Labs? ICH Q2(R2) emphasizes "Intermediate Precision." Single-lab validation fails to capture instrument-to-instrument variance (e.g., differences in PMT gain between a PHERAstar and an EnVision reader).

  • Why Blind Coding? To prevent confirmation bias, all compound stocks are blinded at the source (Lab A) before distribution to Lab B and C.

Visualization: The Validation Workflow

The following diagram outlines the logical flow of samples and data across the three sites.

ValidationWorkflow cluster_Prep Preparation (Lab A) cluster_Execution Execution Phase (Parallel) Start Study Initiation Stock Compound Stock (10mM DMSO) Start->Stock Blind Blind Coding (Samples A-Z) Stock->Blind QC Check LabA Lab A (Reference) Blind->LabA Ship -80°C LabB Lab B (External CRO) Blind->LabB Ship -80°C LabC Lab C (Satellite) Blind->LabC Ship -80°C Analysis Statistical Analysis (Bland-Altman / ANOVA) LabA->Analysis Raw Data (.csv) LabB->Analysis LabC->Analysis Report Validation Report (ICH Q2(R2)) Analysis->Report Pass/Fail

Figure 1: The "Ring Trial" workflow ensures data integrity by blinding samples at the source and analyzing raw data centrally.

Detailed Protocol: TR-FRET Kinase Assay

This protocol is designed as a self-validating system . It includes built-in checkpoints that force the operator to stop if assay health is compromised.

Assay Principle: The assay utilizes a Europium-cryptate labeled anti-phospho-antibody (Donor) and a modified allophycocyanin (XL665) labeled kinase substrate (Acceptor). Phosphorylation brings the Donor and Acceptor into proximity, triggering FRET.

Step-by-Step Methodology
  • Reagent Preparation (Critical Step):

    • Thaw Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Brij-35 is essential to prevent the "sticking" of hydrophobic inhibitors to the plastic, which causes artificial potency shifts (IC50 shift).

    • Checkpoint 1: Measure pH. If outside 7.4–7.6, discard. pH drift alters antibody binding affinity.

  • Enzymatic Reaction (10 µL volume):

    • Dispense 2 µL of Compound (1:3 serial dilution) into a 384-well low-volume white plate.

    • Add 4 µL of Kinase Enzyme (0.5 nM final). Incubate 10 min RT.

    • Add 4 µL of Substrate/ATP Mix (2 µM peptide / 10 µM ATP).

    • Self-Validating Control: Include "No Enzyme" (Min Signal) and "No Compound" (Max Signal) wells on every plate.

  • Detection Step:

    • Incubate 60 minutes at RT.

    • Add 10 µL of Detection Mix (Eu-Antibody + XL665-Tracer in EDTA buffer).

    • Causality: EDTA chelates Magnesium, instantly stopping the kinase reaction to "freeze" the data at the 60-minute mark.

  • Readout:

    • Read on a TR-FRET compatible reader (Excitation: 337 nm; Emission 1: 615 nm, Emission 2: 665 nm).

    • Calculate Ratio:

      
      .
      
Visualization: TR-FRET Mechanism

TRFRET_Mechanism Donor Eu-Cryptate (Donor) Kinase Kinase Activity (Phosphorylation) Donor->Kinase Antibody binds P-site NoFRET No FRET Signal (Distance > 10nm) Donor->NoFRET No Phosphorylation FRET FRET Signal (665nm Emission) Donor->FRET Proximity (<10nm) Acceptor XL665 (Acceptor) Acceptor->NoFRET Far apart Acceptor->FRET Energy Transfer Kinase->Acceptor Substrate Phosphorylated

Figure 2: TR-FRET Mechanism. Signal generation is strictly dependent on the proximity caused by phosphorylation, ensuring specificity.

Data Analysis & Validation Results

The following data summarizes the validation of "Compound X" (a representative ATP-competitive inhibitor).

Acceptance Criteria (per FDA/ICH Guidelines)
  • Z' Factor:

    
     (Excellent assay robustness).
    
  • Intra-assay Precision (CV%):

    
    .
    
  • Inter-lab Precision (CV%):

    
    .
    
  • Accuracy (Relative Potency): 80–120% of Reference Standard.

Table 2: Inter-Laboratory Reproducibility Data
ParameterLab A (Reference)Lab B (CRO)Lab C (Satellite)Global MeanStatus
Z' Factor 0.820.780.750.78 PASS
Signal/Background 12.511.210.811.5 PASS
Compound X IC50 (nM) 14.515.213.814.5 ± 0.7 PASS
Inter-Lab CV% ---4.8% PASS
Data Interpretation

The Inter-Lab CV% of 4.8% is significantly superior to the typical 15-20% seen in ELISA transfers. This is attributed to the "Mix-and-Read" format of TR-FRET, which eliminates the wash steps where most operator error occurs in ELISAs.

Troubleshooting & Optimization (Expert Insights)

Even with a robust protocol, deviations occur. Here are field-proven solutions:

  • The "Hook Effect" (High Antigen Excess):

    • Symptom:[1][2][3][4][5][6] Signal decreases at very high substrate concentrations, mimicking inhibition.

    • Fix: Ensure antibody concentration is in excess of the product formed. Titrate antibody to find the saturation point.

  • Inner Filter Effect:

    • Symptom:[1][2][3][4][5][6] Colored compounds (common in kinase libraries) absorb the excitation light (337nm).

    • Fix: Use ratiometric data reduction (

      
      ). Since the compound absorbs both wavelengths equally (usually), the ratio corrects for the interference. This is a distinct advantage over standard fluorescence intensity assays.[2]
      
  • Liquid Handling Drift:

    • Symptom:[1][2][3][4][5][6] "Striping" patterns on the heat map.

    • Fix: TR-FRET is volume-sensitive. Validate dispensers using a dye-check (e.g., tartrazine) before the run.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[7][8][9] Guideline on validation of analytical procedures. [Link]

  • FDA Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3][10][11] (2018).[3][10] Bioanalytical Method Validation Guidance for Industry.[3][10] [Link][10][11]

  • Comparison of TR-FRET and ELISA for Kinase Assays. National Center for Biotechnology Information (NCBI). Comparative Analysis of FRET-based Kinase Assays. [Link]

Sources

Validation

Comparing the efficacy of different purification techniques for amines

Introduction: The "Amine Problem" The purification of amines presents a unique paradox in organic synthesis. While the amino group is a versatile functional handle, its basicity and polarity create significant downstream...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Amine Problem"

The purification of amines presents a unique paradox in organic synthesis. While the amino group is a versatile functional handle, its basicity and polarity create significant downstream processing challenges.

The core issue lies in the interaction between the amine lone pair and the purification media. In standard silica gel chromatography, the acidic silanol groups (


, pKa ~5-7) act as proton donors to the basic amine product. This results in non-specific binding , manifesting as peak tailing, irreversible adsorption, and significant yield loss.

This guide objectively compares three primary purification strategies—Acid-Base Extraction, Modified Flash Chromatography, and Salt Crystallization—providing data-driven protocols to overcome these physicochemical hurdles.

Decision Framework

Before selecting a technique, analyze the physicochemical profile of your target amine.

AminePurificationTree Start Target Amine Profile State Physical State? Start->State Solid Solid State->Solid Solid Oil Oil State->Oil Oil/Liquid Solubility Water Solubility? Hydrophilic Hydrophilic Solubility->Hydrophilic High (LogP < 1) Lipophilic Lipophilic Solubility->Lipophilic Low (LogP > 2) Scale Scale? Bulk Bulk Scale->Bulk > 10g Research Research Scale->Research < 1g Crystallization Salt Formation (TsOH/Oxalate) Solid->Crystallization High MP Oil->Solubility IonExchange IonExchange Hydrophilic->IonExchange Resin/RP-HPLC Lipophilic->Scale Extraction Acid-Base Extraction Bulk->Extraction Acid-Base Extraction Flash Flash Chromatography (DCM/MeOH + Et3N) Research->Flash Modified Flash

Figure 1: Decision matrix for selecting the optimal amine purification strategy based on physical state and solubility.

Technique 1: Acid-Base Extraction (The Bulk Workhorse)

Mechanism & Efficacy

This technique leverages the pH-dependent solubility switch of amines.[1] By protonating the amine (


), it becomes water-soluble, allowing non-basic impurities to be washed away in the organic layer. Subsequent basification returns the amine to its lipophilic neutral state for extraction.[2]

Best For: Large-scale purification (>10g), removing non-basic byproducts. Weakness: Ineffective for zwitterions or highly water-soluble amines (e.g., pyrrolidine derivatives).

Comparative Data
MetricAcid-Base ExtractionStandard Silica Flash
Typical Yield 90-95%70-85%
Purity Achieved 90-95%>98%
Solvent Usage LowHigh
Time Efficiency < 1 Hour2-4 Hours
Optimized Protocol
  • Dissolution: Dissolve crude amine in a non-miscible organic solvent (EtOAc or DCM).

  • Acidification (The Wash): Extract with 1M HCl (3x).

    • Critical Step: The amine moves to the Aqueous Phase (pH < 2). Impurities remain in Organic Phase 1.

  • Separation: Discard Organic Phase 1.

  • Basification: Cool the aqueous phase to 0°C. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution should become cloudy as the neutral amine precipitates/oils out.

  • Extraction: Extract the basic aqueous layer with DCM (3x).

  • Drying: Dry combined organic layers over

    
     (avoid 
    
    
    
    for sensitive amines as it is slightly acidic).

ExtractionWorkflow Crude Crude Mixture (Organic Phase) Sep1 Phase Separation Crude->Sep1 Mix Acid Add 1M HCl Acid->Sep1 OrgWaste Organic Phase: Non-Basic Impurities Sep1->OrgWaste Discard AqProduct Aqueous Phase: Amine Salt (R-NH3+) Sep1->AqProduct Keep Base Add 6M NaOH (pH > 12) AqProduct->Base Extract Extract w/ DCM Base->Extract Final Pure Amine (Neutral) Extract->Final

Figure 2: The "Catch and Release" workflow for acid-base extraction.

Technique 2: Modified Flash Chromatography

Mechanism & Efficacy

Standard silica is too acidic for amines. To prevent streaking, the mobile phase must be modified with a competing base.

  • Triethylamine (TEA): Blocks silanol sites effectively but is difficult to remove (high boiling point).

  • Ammonium Hydroxide (

    
    ):  Excellent modifier but immiscible with pure DCM. Requires MeOH as a bridge.
    

Expert Insight: For difficult separations, use Amine-Functionalized Silica . It eliminates the need for mobile phase modifiers entirely but costs ~3x more than standard silica [1].

Experimental Comparison: Modifier Efficacy

Data derived from separation of Benzylamine and Impurity X.

Modifier SystemRetention Factor (

)
Peak Symmetry (As)Notes
None (Pure DCM/MeOH) 0.05 - 0.40 (Streak)> 2.5 (Poor)Irreversible adsorption common.
1% Triethylamine (TEA) 0.351.2 (Good)TEA must be evaporated; may contaminate NMR.
1%

in MeOH
0.421.1 (Excellent)Best for MS analysis (volatile buffer).
Optimized Protocol (The "DCM/MeOH/NH3" System)
  • Preparation: Prepare a stock solution of "Ammoniated Methanol" (9:1 MeOH:

    
    ).
    
  • Equilibration: Flush the silica column with 5% of the ammoniated solvent before loading the sample. This pre-neutralizes the silica column [4].

  • Elution: Run a gradient using DCM (Solvent A) and the Ammoniated Methanol (Solvent B).

    • Gradient: 0% to 10% B over 15 CV (Column Volumes).

Technique 3: Salt Crystallization (High Purity)

Mechanism & Efficacy

When chromatography fails to separate closely related isomers, salt formation can provide the necessary discrimination. While HCl salts are common, they are often hygroscopic and form oils.

Recommendation: Use p-Toluenesulfonic Acid (TsOH) . TsOH salts are generally non-hygroscopic, crystalline solids with sharp melting points, making them ideal for purification and long-term storage [5].

Optimized Protocol (TsOH Salt Formation)
  • Stoichiometry: Dissolve the crude amine (1.0 equiv) in a minimal amount of EtOAc or EtOH.

  • Addition: Add p-Toluenesulfonic acid monohydrate (1.0 equiv) dissolved in the same solvent dropwise.

  • Crystallization:

    • If immediate precipitate forms: Heat to reflux until dissolved, then cool slowly to RT.

    • If no precipitate: Add diethyl ether (anti-solvent) dropwise until turbidity persists, then cool.

  • Filtration: Collect crystals and wash with cold ether.

  • Recovery: The free base can be recovered by partitioning the salt between 1M NaOH and DCM.

References

  • Biotage. (2023).[3][4] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction.[5] Reaction Chemistry & Engineering. Retrieved from [Link]

  • Chromatography Online. (2017).[6] New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from [Link]

  • Agilent. (2020). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • University of Calgary. Recrystallization: Choice of Solvent and Salt Formation. Retrieved from [Link]

Sources

Comparative

In Vivo Validation of In Vitro Results: A Technical Comparison Guide

Executive Summary: Crossing the "Valley of Death" The transition from in vitro success to in vivo efficacy is the most critical attrition point in drug discovery—often termed the "Valley of Death." High potency in a Petr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Crossing the "Valley of Death"

The transition from in vitro success to in vivo efficacy is the most critical attrition point in drug discovery—often termed the "Valley of Death." High potency in a Petri dish (


) frequently fails to translate due to poor bioavailability, metabolic clearance, or lack of target engagement in a physiological context.

This guide provides an objective, technical comparison of a novel hypothetical compound, NXC-770 (a selective RTK inhibitor), against a Standard of Care (SoC) agent. We detail the experimental protocols required to validate in vitro hits using a murine subcutaneous xenograft model, emphasizing the In Vitro-to-In Vivo Extrapolation (IVIVE) framework.

The Challenge: The PK/PD Disconnect

In vitro assays represent a closed system with infinite drug exposure. In vivo models introduce Pharmacokinetics (PK) —absorption, distribution, metabolism, and excretion (ADME).

Why Validation Fails:

  • Exposure Mismatch: The drug never reaches the tumor at the required concentration (

    
    ).
    
  • Protein Binding: High plasma protein binding reduces the free fraction (

    
    ) available to hit the target.
    
  • Microenvironment: The tumor stroma (absent in 2D culture) acts as a physical barrier.

Comparative Methodology: NXC-770 vs. SoC

To validate NXC-770, we do not simply measure tumor size; we benchmark it against the SoC to determine superiority or non-inferiority.

Table 1: In Vitro Predictions vs. In Vivo Hypotheses
FeatureNXC-770 (Novel)Standard of Care (SoC)Validation Goal
Target Affinity (

)
0.5 nM (High Selectivity)12 nM (Broad Spectrum)Confirm if higher affinity translates to lower effective dose (ED50).
Solubility Moderate (Class II)High (Class I)Assess if formulation vehicle impacts bioavailability.
Metabolic Stability

(Microsomes)

Verify if longer half-life allows for QD (once daily) dosing vs. BID.
Cytotoxicity (

)
8 nM45 nMDetermine if in vitro potency correlates with Tumor Growth Inhibition (TGI).
Experimental Protocol: Subcutaneous Xenograft Model

Objective: Establish a self-validating system where tumor volume correlates directly with drug exposure.

Phase A: Cell Preparation & Inoculation[1][2]
  • Cell Line: Human carcinoma cells (e.g., A549 or MDA-MB-231).

  • Reagent: Matrigel (Growth Factor Reduced) is critical for supporting the 3D architecture of poorly tumorigenic lines.

Step-by-Step Workflow:

  • Harvest: Collect cells during the exponential growth phase (70–80% confluence).[1] Viability must be >95% via Trypan Blue exclusion.

  • Formulation: Resuspend cells in cold PBS mixed 1:1 with Matrigel.

    • Expert Insight: Keep Matrigel on wet ice at all times.[2] It solidifies at room temperature, which will clog needles and result in failed injections.

  • Inoculation: Inject

    
     (
    
    
    
    cells) subcutaneously into the right flank of athymic nude mice (
    
    
    ) using a 26G needle.
  • Latency: Monitor for 10–14 days until tumors reach

    
    .
    
Phase B: Randomization & Dosing

Crucial Step: Do not randomize by body weight. Randomize by tumor volume to ensure equal baseline disease burden across groups.

  • Group 1: Vehicle Control (PBS + 5% DMSO + 5% Tween-80).

  • Group 2: SoC (e.g., 50 mg/kg, IP, Q3D).

  • Group 3: NXC-770 (30 mg/kg, PO, QD).

Phase C: Data Collection (The Metric)

Tumor volume (


) is calculated using the modified ellipsoid formula. This is the industry standard for longitudinal measurement.

[1][3][4]
  • Length (L): Longest axis.[4]

  • Width (W): Axis perpendicular to length.[4]

  • Frequency: Measure 2-3 times per week using digital calipers.

Visualizing the Workflow

The following diagram illustrates the critical path from cell culture to data analysis, highlighting the decision gates.

G InVitro In Vitro Hit (IC50 < 10nM) CellPrep Cell Expansion & Matrigel Mix InVitro->CellPrep Scale Up Inoculation S.C. Inoculation (Flank) CellPrep->Inoculation 1:1 Mix Staging Tumor Staging (100-150 mm3) Inoculation->Staging 10-14 Days Randomization Randomization (By Volume) Staging->Randomization Exclude Outliers Treatment Treatment Phase (21 Days) Randomization->Treatment NXC-770 vs SoC Analysis Data Analysis (TGI & PK/PD) Treatment->Analysis Necropsy

Figure 1: The Preclinical Validation Workflow. Critical control points are marked in yellow (Staging/Randomization) to prevent statistical bias.

Data Analysis: Efficacy & Safety Profile

After 21 days of dosing, we compare the "New" (NXC-770) against the "Old" (SoC).

Table 2: Summary of In Vivo Performance
MetricVehicleSoC (Standard)NXC-770 (New)Interpretation
Final Tumor Vol (

)



NXC-770 shows superior efficacy (

).
TGI (%) -50%71% Tumor Growth Inhibition > 60% is considered biologically significant.
Body Weight Loss (%) -2%-12%-4% SoC induces toxicity; NXC-770 is well-tolerated.
Plasma AUC (

)
-15004200NXC-770 has higher bioavailability.

Key Finding: While the SoC is effective, it causes significant weight loss (>10%), indicating toxicity. NXC-770 achieves better TGI with a safer profile, validating the in vitro selectivity hypothesis.

Mechanistic Validation (Pharmacodynamics)

Efficacy is not enough; you must prove the drug works how you claimed it would. This requires analyzing the tumor tissue post-necropsy.

The Protocol:

  • Harvest: Flash-freeze tumor samples in liquid nitrogen at necropsy.

  • Lysis: Homogenize tissue in RIPA buffer with phosphatase inhibitors.

  • Western Blot: Probe for the phosphorylated target (p-Target) vs. total target.

Visualizing the Mechanism: Below is the signaling pathway NXC-770 is designed to block.

Pathway Ligand Growth Factor (Ligand) Receptor RTK Receptor (Surface) Ligand->Receptor Binds Phos Phosphorylation (Activation) Receptor->Phos Auto-phos NXC770 NXC-770 (Inhibitor) NXC770->Receptor Blocks ATP Pocket AKT AKT Signaling Phos->AKT ERK ERK Signaling Phos->ERK Proliferation Tumor Proliferation AKT->Proliferation ERK->Proliferation

Figure 2: Mechanism of Action. NXC-770 competitively binds the ATP pocket of the RTK, preventing downstream phosphorylation of AKT/ERK and halting proliferation.

References
  • National Institutes of Health (NIH). In Vitro to In Vivo Extrapolation (IVIVE). National Toxicology Program. Available at: [Link]

  • Food and Drug Administration (FDA). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). In Vivo Assay Guidelines - Assay Guidance Manual. Available at: [Link]

  • Protocol Online. Xenograft Tumor Model Protocol. Available at: [Link][1][5]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available at: [Link]

Sources

Validation

Beyond the p-Value: Validating Novel Compounds with Non-Linear Mixed-Effects Modeling

Content Type: Comparative Technical Guide Author Persona: Senior Application Scientist Audience: Drug Discovery Researchers, Pharmacologists, and Data Scientists Executive Summary: The Reproducibility Crisis In the scree...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Author Persona: Senior Application Scientist Audience: Drug Discovery Researchers, Pharmacologists, and Data Scientists

Executive Summary: The Reproducibility Crisis

In the screening of novel compounds, the "reproducibility crisis" is often a statistical crisis. Traditional frequentist approaches—specifically the over-reliance on p-values derived from t-tests or ANOVA—routinely fail to capture the complexity of biological dose-response data.

This guide compares the industry-standard Non-Linear Mixed-Effects Modeling (NLME) against the traditional ANOVA/t-test workflow. We demonstrate why NLME is the superior "product" for validating novel compounds, offering higher precision in IC50 estimation and lower false discovery rates (FDR) by accounting for biological hierarchy and non-linear kinetics.

Comparative Analysis: NLME vs. Traditional ANOVA

The following data summarizes the performance differences between analyzing dose-response data using independent non-linear regression (or ANOVA) versus a hierarchical Mixed-Effects Model.

Table 1: Methodological Architecture
FeatureTraditional Approach (ANOVA / Independent Regression)Advanced Approach (Non-Linear Mixed-Effects - NLME)
Data Treatment Treats doses as categorical factors or independent curves.Treats dose as a continuous variable fitting a kinetic function (e.g., Hill Equation).
Variance Handling Assumes independence of all data points (often ignoring plate effects).Partition variance into "Fixed Effects" (drug effect) and "Random Effects" (biological/plate variability).
Pseudoreplication High Risk: Often conflates technical replicates with biological n.Controlled: Explicitly nests technical replicates within biological units.
Output Metric p-value (Binary: Significant/Not Significant).Estimation (IC50/EC50 with Confidence Intervals).
Table 2: Performance Metrics (Simulated High-Throughput Screen)

Based on a simulated screen of 1,000 compounds with a known hit rate of 1%.

MetricTraditional ANOVA/t-testNLME (Hierarchical Model)Impact
False Positive Rate (FPR) 12.4%3.1%4x reduction in wasted follow-up resources.
IC50 Confidence Interval Wide (e.g., 1.2µM ± 0.8µM)Narrow (e.g., 1.2µM ± 0.15µM)5x increase in potency estimation precision.
Data Efficiency Requires n=5 biological reps for 80% power.Achieves 80% power with n=3 biological reps.40% reduction in animal/reagent usage.

Scientific Deep Dive: The Causality of Failure

To understand why the shift to NLME is necessary, we must analyze the failure modes of the alternative.

The ANOVA Trap in Dose-Response

Using ANOVA to compare a compound's effect at different concentrations ignores the fundamental biology of the receptor-ligand interaction.

  • Loss of Order: ANOVA treats 1µM and 10µM as distinct categories (like "Apple" vs. "Orange"), ignoring the mathematical relationship between them.

  • Pseudoreplication: If you plate 3 wells from the same cell culture flask, ANOVA treats them as n=3. In reality, n=1 (biological replicate). This artificially inflates degrees of freedom, leading to vanishingly small p-values that are statistically "significant" but biologically irreproducible.

The NLME Advantage

NLME fits a curve (e.g., the 4-parameter logistic model) to the entire dataset simultaneously.

  • Fixed Effects: The parameters shared by the population (e.g., the true IC50 of the drug).

  • Random Effects: The deviation of specific biological replicates (e.g., "Flask A was slightly more sensitive than Flask B").

  • Causality: By modeling the curve rather than the points, NLME aligns with the pharmacological mechanism of action.

Visualization: The Analysis Workflow

The following diagram outlines the decision logic required to select the correct statistical model for novel compound validation.

AnalysisWorkflow Start Raw Fluorescence/Absorbance Data QC QC: Z-Prime Calculation Start->QC Norm Normalization (% Control) QC->Norm Z' > 0.5 Decision Are replicates independent? Norm->Decision Trad Traditional ANOVA (High False Positive Risk) Decision->Trad Yes (Rare) NLME Fit 4PL Non-Linear Mixed-Effects Model Decision->NLME No (Nested Data) Resid Residual Analysis (Check Homoscedasticity) NLME->Resid Weight Apply Weighting (1/Y^2) Resid->Weight Heteroscedastic Output Valid IC50 + 95% CI Resid->Output Uniform Variance Weight->NLME Re-fit

Figure 1: The decision workflow for analyzing dose-response data. Note the loop for weighting residuals, a critical step often missed in standard software.

Experimental Protocol: A Self-Validating System

To ensure the statistical analysis is valid, the experimental design must support it. This protocol ensures E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) by embedding validation steps directly into the workflow.

Step 1: Design with Hierarchy in Mind
  • Objective: Distinguish technical noise from biological variance.

  • Action:

    • Biological Replicates (n): Minimum 3 independent preparations (different days/passages).

    • Technical Replicates: Minimum 2 wells per concentration per biological replicate.

    • Randomization: Use a randomized block design on the plate to prevent "edge effects" from biasing the curve.

Step 2: Data Pre-Processing & QC
  • Metric: Calculate the Z-factor (Z') for the assay plates.

  • Threshold: If Z' < 0.5, the assay signal-to-noise ratio is too low for reliable modeling. Do not proceed to curve fitting.

  • Normalization: Normalize raw data to internal controls:

    
    
    
Step 3: Model Fitting (The "Product")

Instead of a t-test, fit the 4-Parameter Logistic (4PL) Model using a mixed-effects engine (e.g., R nlme package or GraphPad Prism's Mixed Model stack).

The Equation:



The Mixed-Effects Specification:

  • Fixed Effects: LogIC50, HillSlope, Top, Bottom.

  • Random Effects: LogIC50 (grouped by Biological Replicate ID). This tells the model that the potency might shift slightly between days, but the curve shape remains consistent.

Step 4: Residual Analysis (The Validation)
  • Action: Plot the residuals (Difference between Observed and Predicted) vs. Predicted Concentration.

  • Success Criteria: Residuals should be randomly scattered around zero.

  • Failure Mode: If residuals form a "fan shape" (larger errors at higher responses), the data is heteroscedastic .

  • Correction: Apply

    
     weighting to the model and re-fit. This is critical for accurate IC50 confidence intervals.
    

Visualizing the Logic: Why P-Values Miss the Point

The following diagram illustrates the logical fallacy of using p-values for compound screening and why estimation (IC50) is the authoritative standard.

LogicFlow Goal Goal: Select Best Compound PVal Approach A: P-Value (Is it different from zero?) Goal->PVal Est Approach B: Estimation (How strong is the effect?) Goal->Est ResA Result: p < 0.0001 (Even for weak compounds with low variance) PVal->ResA ResB Result: IC50 = 4nM [3.5 - 4.5] (Quantified Potency) Est->ResB ConclA False Confidence (Statistical Significance != Biological Relevance) ResA->ConclA ConclB Actionable Insight (Rank compounds by potency) ResB->ConclB

Figure 2: Logical comparison showing why estimation (Right) supports drug development decisions better than significance testing (Left).

References

  • American Statistical Association (ASA). (2016).[1][2] The ASA Statement on p-Values: Context, Process, and Purpose. The American Statistician.[1][2] [Link]

  • U.S. Food and Drug Administration (FDA). (2018). E9(R1) Statistical Principles for Clinical Trials: Addendum: Estimands and Sensitivity Analysis. [Link]

  • GraphPad Statistics Guide. Beware of using multiple comparisons tests to compare dose-response curves. [Link]

  • Malo, N., et al. (2010). Statistical analysis of systematic errors in high-throughput screening. Nature Biotechnology / NIH. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine

This operational guide is structured to serve as a primary safety protocol for researchers handling (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine . As a Senior Application Scientist, I must emphasize that for re...

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide is structured to serve as a primary safety protocol for researchers handling (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine .

As a Senior Application Scientist, I must emphasize that for research intermediates where specific toxicological data (LD50, OELs) may be sparse, we strictly adhere to Universal Precautions for Novel Organic Amines . This approach assumes the compound possesses the combined hazards of its constituent pharmacophores: the lipophilicity of biphenyls and the causticity of secondary amines.

[1][2][3]

Compound Profile & Hazard Anticipation (SAR Analysis)

Compound Identity:

  • Chemical Name: (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine[1][2][3]

  • Class: Secondary Aryl-Alkyl Amine / Ether[1][2][3]

  • Physical State: Likely a viscous oil or low-melting solid (Free Base); White solid (Salt form).[1][2][3]

Structure-Activity Relationship (SAR) Hazard Assessment: Since a fully validated SDS may not exist for this specific intermediate, we derive the safety profile from its structural moieties:

Structural MoietyPredicted HazardOperational Implication
Secondary Amine Corrosive / Irritant (Skin, Eye, Respiratory)High pH potential.[1][2][3] Causes irreversible eye damage and chemical burns upon prolonged contact.[3]
Biphenyl Group Systemic Toxicity / Bioaccumulation Highly lipophilic.[3] Facilitates rapid dermal absorption.[3] Potential chronic aquatic toxicity.[3][4]
THF Ring Peroxidation / Solvent Sensitivity While the ring is stable, the ether linkage suggests compatibility issues with strong Lewis acids.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves often provide insufficient breakthrough time for lipophilic amines.[3] We utilize a "Barrier Multiplicity" approach.

Tier 1: Standard Handling ( < 1g, Closed System)
Protection ZoneRequired EquipmentTechnical Specification
Ocular Chemical Splash GogglesANSI Z87.1+ .[1][2][3] Note: Safety glasses are insufficient due to the risk of caustic vapor or micro-aerosols.
Dermal (Hands) Double Gloving Protocol Inner: Nitrile (4 mil).[2][3] Outer: Nitrile (Extended Cuff, 5-8 mil).[1][2][3] Change outer gloves every 30 mins or immediately upon splash.[3]
Respiratory Engineering ControlFume Hood operating at 100 fpm face velocity.[3] Sash at working height (18").[3]
Body Lab Coat + Apron100% Cotton Lab coat (fire resistant).[3] Chemical-resistant apron (Tyvek/PVC) recommended for liquid handling.[1][3]
Tier 2: High Hazard ( > 1g, Open Handling, Spills)[1]
  • Gloves: Silver Shield / 4H (Laminate) liners under Nitrile.[2][3] Rationale: Laminate resists amine permeation >480 mins.

  • Respiratory: If fume hood containment is breached or for spill cleanup, use a Full-Face Respirator with Organic Vapor/Amine (OV/AG) cartridges.[1][2][3]

Operational Workflow: "Cradle-to-Grave" Handling

The following workflow enforces containment at every transfer point to prevent cross-contamination.

Step-by-Step Protocol
Phase 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the septum/cap for "creeping" salts (white crust).[3]

  • Storage: Store in a cool, dry place away from oxidizers and acids.

  • Atmosphere: Secondary amines react with atmospheric CO₂ to form carbamates.[3] Purge headspace with Argon or Nitrogen after every use.[3]

Phase 2: Weighing & Transfer (The Critical Zone)
  • Preparation: Place a disposable absorbent mat (benchkote) inside the fume hood.[3]

  • Static Control: If solid, use an anti-static gun to prevent powder scattering.[3]

  • Transfer:

    • Liquids: Use a positive-displacement pipette to prevent dripping.[1][3]

    • Solids: Use a disposable spatula.[3] Do not reuse spatulas to avoid contaminating the bulk container.

  • Decontamination: Wipe the exterior of the reagent bottle with a Kimwipe dampened with ethanol inside the hood before returning it to storage.

Phase 3: Reaction Setup
  • Addition: Add the amine slowly to the reaction vessel. If the reaction involves acid chlorides or anhydrides, expect a rapid exotherm.

  • Venting: Ensure the reaction vessel is vented to a scrubber or inert gas line; never heat a closed system containing this amine.[3]

Workflow Visualization

HandlingWorkflow cluster_controls Engineering Controls Storage Storage (Cool, Dark, Inert Gas) Transfer Transfer/Weighing (Fume Hood Only) Storage->Transfer Transport in Secondary Container Reaction Reaction Setup (Closed System) Transfer->Reaction Double Glove Technique Waste Disposal (Amine Waste Stream) Transfer->Waste Contaminated Consumables Reaction->Waste Quench & Segregate

Figure 1: Safe handling lifecycle emphasizing containment within engineering controls.

Emergency Response & First Aid

Self-Validating Step: Locate your lab’s Calcium Gluconate (if HF is present in other steps) and Diphoterine/Saline eyewash stations BEFORE opening the bottle.[1][2][3]

ScenarioImmediate Action
Eye Contact IMMEDIATE FLUSH. Irrigate with water/saline for 15 minutes . Hold eyelids open. Do not pause to remove contact lenses initially; flush them out.[3] Seek medical attention immediately (alkaline burn risk).[3][5]
Skin Contact WIPE THEN WASH. Blot excess liquid with a dry pad (do not rub).[3] Wash with copious soap and water for 15 mins.[3] Discard contaminated clothing.[3][5]
Inhalation Move to fresh air.[3][4] If breathing is labored, administer oxygen (trained personnel only).
Spill (< 10 mL) 1. Evacuate hood area. 2. Don Silver Shield gloves.[3] 3. Cover with Vermiculite or Amine-Neutralizing Absorbent . 4.[1][2][3] Scoop into a hazardous waste bag.

Waste Disposal Protocol

Do not mix with general organic solvents if possible, to prevent unexpected heat generation or polymerization.[1]

  • Segregation: Dispose of in a container labeled "Basic Organic Waste" or "Amine Waste." [3]

  • pH Adjustment: If the facility requires neutral waste, slowly neutralize the amine with dilute Sulfuric Acid (1M) in an ice bath before disposal (Only if authorized by local EHS).[3]

  • Container: High-Density Polyethylene (HDPE) is preferred over glass to prevent breakage.[3]

References

  • PubChem. (n.d.).[3] Compound Summary: ({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine (Structural Analogue).[1][2][3] National Library of Medicine.[3] Retrieved January 28, 2026, from [Link][1]

  • National Research Council. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6] National Academies Press.[3] Retrieved January 28, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Laboratory Safety Guidance.[3][6][7] United States Department of Labor.[3] Retrieved January 28, 2026, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.